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Core Science & Biosynthesis

Foundational

3-Methylpyrrol-2(5H)-one chemical structure and properties

An In-depth Technical Guide to 3-Methylpyrrol-2(5H)-one: Structure, Properties, and Synthetic Strategies For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methylpyrrol-2(5H)-one: Structure, Properties, and Synthetic Strategies

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 3-Methylpyrrol-2(5H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to present this information with scientific integrity, blending established data with practical insights into its chemical behavior and potential applications.

Introduction and Structural Elucidation

3-Methylpyrrol-2(5H)-one, also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one, belongs to the class of γ-lactams, which are five-membered cyclic amides. This structural motif is a key feature in numerous natural products and pharmacologically active compounds.[1] The pyrrolidinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The presence of a methyl group at the C3 position and a double bond within the ring distinguishes its reactivity and stereochemical properties.

The tautomeric equilibrium between the lactam and lactim forms is a crucial aspect of its chemistry, influencing its reactivity. The lactam form is generally more stable.

Chemical Structure and Nomenclature
  • IUPAC Name: 3-Methyl-1,5-dihydro-2H-pyrrol-2-one

  • CAS Number: 1733-37-5

  • Molecular Formula: C₅H₇NO

  • Molecular Weight: 99.13 g/mol

Figure 1: Chemical Structure of 3-Methylpyrrol-2(5H)-one

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. The data presented below is a compilation from safety data sheets and predictions based on analogous structures.

Physicochemical Data
PropertyValueSource
Molecular Weight 99.13 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Water Solubility 1,000 g/L (20 °C)[3]
log Pow (n-octanol/water) -0.46 (25 °C)[3]
Refractive Index 1.469 (25 °C)[3]
Density Not available
Melting Point Not available
Boiling Point Not available
pKa Not available
Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

  • N-H Proton: A broad singlet is anticipated in the downfield region (δ 7.5-8.5 ppm), characteristic of an amide proton.

  • Olefinic Proton (C4-H): A multiplet (likely a triplet or doublet of doublets) is expected around δ 6.0-6.5 ppm.

  • Methylene Protons (C5-H₂): These protons adjacent to the nitrogen are expected to appear as a multiplet around δ 4.0-4.5 ppm.[5]

  • Methyl Protons (C3-CH₃): A singlet or a narrow multiplet is predicted around δ 1.8-2.2 ppm.

The carbon NMR spectrum provides insight into the carbon skeleton.

  • Carbonyl Carbon (C2): The amide carbonyl carbon is expected to be the most downfield signal, around δ 175-180 ppm.[5]

  • Olefinic Carbons (C3 & C4): The sp² hybridized carbons of the double bond are predicted to resonate in the δ 120-140 ppm region.[6]

  • Methylene Carbon (C5): The sp³ hybridized carbon adjacent to the nitrogen is expected around δ 50-55 ppm.[5]

  • Methyl Carbon (C3-CH₃): The methyl carbon should appear in the upfield region, around δ 10-15 ppm.[6]

The IR spectrum is dominated by the characteristic absorptions of the amide functional group.

  • N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1680-1700 cm⁻¹.[5][7]

  • C=C Stretch: A medium intensity band is expected around 1640-1680 cm⁻¹.[8]

  • C-H Stretch (sp³ and sp²): Bands will appear just below and just above 3000 cm⁻¹, respectively.[8]

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 99. Subsequent fragmentation may involve the loss of CO (m/z = 71) and other characteristic fragmentation patterns of cyclic amides. The mass spectrum of the parent compound, 1,5-dihydro-2H-pyrrol-2-one, shows a strong molecular ion peak at m/z = 83.[5]

Synthesis and Purification: A Practical Approach

The synthesis of substituted 1,5-dihydro-2H-pyrrol-2-ones can be effectively achieved through multicomponent reactions.[3][9] The following protocol is adapted from a procedure published in Organic Syntheses for a related compound and provides a robust framework for the synthesis of 3-Methylpyrrol-2(5H)-one.[3] This approach is favored for its efficiency and atom economy.

Conceptual Workflow for Synthesis

Figure 2: General Synthetic Workflow A Starting Materials (Amine, Aldehyde, Pyruvate) B Multicomponent Reaction A->B Condensation C Crude Product B->C D Purification (Column Chromatography) C->D Silica Gel F Pure 3-Methylpyrrol-2(5H)-one D->F E Characterization (NMR, IR, MS) F->E Analysis

Figure 2: A generalized workflow for the synthesis and characterization of pyrrol-2-ones.
Detailed Experimental Protocol (Adapted)

This protocol describes a three-component condensation reaction that can be adapted for the synthesis of 3-Methylpyrrol-2(5H)-one. The choice of starting materials is critical and would involve an appropriate amine, an aldehyde, and a pyruvate derivative.

Materials:

  • Amine (e.g., ammonia or a protected amine)

  • Aldehyde (e.g., acetaldehyde)

  • Pyruvate derivative (e.g., ethyl pyruvate)

  • Solvent (e.g., ethanol or dichloromethane)

  • Acid or base catalyst (if required)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.

  • Addition of Reagents: Sequentially add the amine, aldehyde, and pyruvate derivative to the solvent. The order of addition may need to be optimized.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure (in vacuo). The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Causality in Experimental Choices:

  • Multicomponent Reaction: This strategy is chosen for its convergence and efficiency, allowing for the rapid construction of molecular complexity from simple starting materials.[10]

  • Solvent Choice: The polarity of the solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.

  • TLC Monitoring: This is essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or excessive heating.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.[3]

Reactivity and Stability

The chemical reactivity of 3-Methylpyrrol-2(5H)-one is governed by the interplay of its functional groups: the amide (lactam), the double bond, and the allylic methyl group.

  • Amide Reactivity: The lactam can be hydrolyzed under strong acidic or basic conditions. The nitrogen can be alkylated or acylated, and the carbonyl oxygen can act as a hydrogen bond acceptor.

  • Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, though the electron-withdrawing effect of the adjacent carbonyl group can deactivate it compared to a simple alkene.

  • Nucleophilic Conjugate Addition: The α,β-unsaturated nature of the lactam makes it a potential Michael acceptor, allowing for the addition of nucleophiles at the C4 position.

  • Allylic Reactivity: The methyl group at the C3 position is allylic and could potentially undergo radical substitution reactions.

Stability and Storage:

  • The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3]

  • It is stable under standard ambient conditions but can form explosive mixtures with air upon intense heating.[3]

  • Violent reactions can occur with strong oxidizing agents, strong acids, and strong bases.[3] It is recommended to store it in a tightly closed container in a well-ventilated area.[3]

Applications in Research and Drug Development

The 1,5-dihydro-2H-pyrrol-2-one scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][11]

Potential as an Antibacterial Agent

Derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have been synthesized and evaluated as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[12] This suggests that the pyrrol-2-one core can serve as a scaffold for the development of new antibiotics.

Anti-inflammatory and Anticancer Potential

The related 3-hydroxy-3-pyrrolin-2-one nucleus has been identified in inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[11] This enzyme is a key player in the inflammatory cascade and is also implicated in cancer. This highlights the potential of pyrrol-2-one derivatives as a new class of anti-inflammatory and anti-cancer agents.[11]

Scaffold for Chemical Libraries

The amenability of the pyrrol-2-one core to synthesis via multicomponent reactions makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening.[9] The ability to easily vary the substituents at different positions on the ring allows for the systematic exploration of structure-activity relationships.

Figure 3: Applications of the Pyrrol-2-one Scaffold A 3-Methylpyrrol-2(5H)-one Core Scaffold B Antibacterial Agents (e.g., vs. MRSA) A->B C Anti-inflammatory Agents (e.g., mPGES-1 Inhibition) A->C D Anticancer Agents A->D E Chemical Library Synthesis (Drug Discovery) A->E

Figure 3: Potential applications stemming from the pyrrol-2-one scaffold.

Conclusion

3-Methylpyrrol-2(5H)-one is a versatile heterocyclic compound with a rich chemical profile. Its synthesis can be approached through modern, efficient methods like multicomponent reactions. The lactam functionality and the α,β-unsaturated system provide multiple sites for chemical modification, making it a valuable building block in organic synthesis. The demonstrated biological activities of closely related pyrrol-2-one derivatives in areas such as antibacterial and anticancer research underscore the potential of this scaffold for future drug discovery and development efforts. Further investigation into the specific properties and biological profile of 3-Methylpyrrol-2(5H)-one is warranted.

References

  • Massaro, N. P., & Pierce, J. G. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses, 100, 418–445. [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Gondal, H. Y., & Buisson, D. (2016). Ring-closing metathesis reaction of diene amides. Chemistry of Heterocyclic Compounds, 52(3), 183–191.
  • Nguyen, T. H. T., et al. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONES CONTAINING NITRO GROUP. Vietnam Journal of Science and Technology.
  • Idhayadhulla, A., Nasser, A. J. A., & Kumar, R. S. (2018). 1 H NMR spectra of compound 3a. ResearchGate. Retrieved from [Link]

  • Martinez, R., et al. (2019). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules, 24(17), 3178. [Link]

  • Oriental Journal of Chemistry. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(1). [Link]

  • Zefirov, N. S., et al. (2012). Approach to the Library of 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a Three-Component Condensation. ACS Combinatorial Science, 14(12), 668-674. [Link]

  • Bruno, G., et al. (2018). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. MedChemComm, 9, 1982-1988. [Link]

  • Iesce, M. R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112773. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Shinde, S. S., et al. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Ghiur, V. T., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

  • SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-methyl-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. Retrieved from [Link]

  • Pierce, J. G., et al. (2018). 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 28(16), 2732-2735. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Review of Dihydro‐2H‐pyrrol‐2‐one Derivatives. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 3-Methylpyrrol-2(5H)-one in Advanced Chemical Synthesis and Drug Development

Executive Summary The γ-lactam scaffold is a ubiquitous structural motif in medicinal chemistry, natural product synthesis, and agrochemical development. Specifically, 3-methylpyrrol-2(5H)-one serves as a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ-lactam scaffold is a ubiquitous structural motif in medicinal chemistry, natural product synthesis, and agrochemical development. Specifically, 3-methylpyrrol-2(5H)-one serves as a critical building block and bioisostere. This technical whitepaper provides an authoritative breakdown of its chemical identity, IUPAC nomenclature, mechanistic synthesis pathways, and its field-proven applications—most notably as a stable D-ring surrogate in strigolactone analogs. Designed for drug development professionals and synthetic chemists, this guide emphasizes the causality behind experimental protocols to ensure reproducible, high-yield synthesis.

Chemical Identity and IUPAC Nomenclature

The nomenclature of heterocyclic compounds often presents challenges due to tautomerism and historical naming conventions. The target compound, identified by CAS Registry Number 27406-77-5 [1], is formally named 3-methyl-1,5-dihydro-2H-pyrrol-2-one or 3-methylpyrrol-2(5H)-one .

Nomenclature Breakdown:
  • Pyrrole Core: The parent structure is a five-membered aromatic heterocycle containing one nitrogen atom.

  • "2-one" / Ketone Placement: The suffix indicates a carbonyl group at the C2 position (adjacent to the N1 atom), defining the molecule as a γ-lactam.

  • "1,5-dihydro" / "(5H)": This denotes the saturation of the ring at specific positions. The nitrogen (N1) is protonated, and the C5 position is a fully saturated methylene (–CH₂–) group.

  • "3-methyl": A methyl group is substituted at the C3 position, leaving a single endocyclic double bond strictly between C3 and C4.

Quantitative Chemical Properties

To facilitate rapid reference for formulation and analytical tracking, the core physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of 3-Methylpyrrol-2(5H)-one

PropertyValue
Primary IUPAC Name 3-methyl-1,5-dihydro-2H-pyrrol-2-one
CAS Registry Number 27406-77-5
Molecular Formula C₅H₇NO
Molecular Weight 97.12 g/mol
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Structural Class γ-Lactam / Pyrrolinone

Structural Significance and Causality in Drug Design

In the realm of agrochemicals and oncology, strigolactones (SLs) have emerged as versatile signaling molecules that regulate plant architecture and exhibit putative anticancer properties[2]. The natural SL architecture features a tricyclic ABC-ring system connected to a butenolide D-ring via an enol-ether bridge[2].

The Causality of Bioisosteric Replacement: The butenolide D-ring is the active pharmacophore responsible for receptor binding (e.g., the D14 receptor in plants). However, the natural oxygen-containing butenolide is highly susceptible to hydrolytic cleavage, severely limiting its therapeutic half-life and field utility[2].

By employing a bioisosteric replacement strategy, researchers substitute the oxygen atom of the butenolide ring with a nitrogen atom, yielding a D-lactam analog based precisely on the 3-methylpyrrol-2(5H)-one scaffold[2]. This γ-lactam substitution drastically enhances the hydrolytic stability of the molecule while perfectly preserving the spatial geometry and hydrogen-bond acceptor characteristics required for target receptor affinity[2].

Mechanistic Synthesis Pathways

The most robust and regioselective route to synthesize 3-methylpyrrol-2(5H)-one derivatives is through the controlled reduction of corresponding maleimides, followed by Lewis acid-mediated ionic hydrogenation[3].

Pathway A Imide Precursor (e.g., 3-Methylmaleimide) B Regioselective Reduction Reagent: DIBAL-H Temp: -78°C A->B C Hydroxylactam Intermediate (Lactamol) B->C Tetrahedral intermediate stable until workup D Lewis Acid Activation Reagent: BF3·OEt2 C->D E N-Acyliminium Ion (Electrophilic Species) D->E -H2O equivalent F Hydride Trapping Reagent: Et3SiH E->F G 3-Methylpyrrol-2(5H)-one (Target Scaffold) F->G Ionic Hydrogenation

Mechanistic workflow for 3-Methylpyrrol-2(5H)-one synthesis via ionic hydrogenation.

Table 2: Typical Yields and Conditions for 3-Methylpyrrol-2(5H)-one Synthesis Workflows

Reaction PhaseReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
Imide Reduction DIBAL-H (3.0 equiv), THF-781.0Quantitative (Crude)
Deoxygenation BF₃·OEt₂ (1.5 equiv), Et₃SiH0 to RT4.082%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are engineered as self-validating systems. They do not merely list steps; they integrate analytical checkpoints and explain the physicochemical reasoning behind critical parameters[3].

Protocol 1: Regioselective Reduction to Hydroxylactam (Lactamol)
  • Objective: Reduce one carbonyl of the 3-methylmaleimide precursor without over-reducing to the pyrrolidine.

  • Procedure:

    • Dissolve the imide precursor (1.0 equiv) in anhydrous THF under a strict nitrogen atmosphere.

    • Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (1.0 M in cyclohexane, 3.0 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C[3].

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of potassium sodium tartrate tetrahydrate (Rochelle's salt)[3].

  • Causality & Field-Proven Insights: DIBAL-H is an electrophilic reducing agent. At -78 °C, the reduction halts at the hemiaminal stage because the resulting tetrahedral aluminum-complexed intermediate is stable. It will not collapse to an iminium ion (which would trigger over-reduction) until the aqueous quench[3].

  • Self-Validation Checkpoint: The use of Rochelle's salt is mandatory. It chelates the aluminum byproducts, preventing the formation of an intractable emulsion and ensuring clean phase separation. TLC should show complete consumption of the starting imide.

Protocol 2: Deoxygenation to 3-Methylpyrrol-2(5H)-one
  • Objective: Remove the hydroxyl group from the lactamol to yield the final γ-lactam.

  • Procedure:

    • Dissolve the crude hydroxylactam in dry Dichloromethane (DCM) and cool to 0 °C under nitrogen.

    • Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) and Triethylsilane (Et₃SiH, 1.5 equiv) dropwise[3].

    • Stir for 4 hours, allowing the reaction to gradually warm to room temperature[3].

    • Concentrate in vacuo, dissolve in EtOAc, and wash with 10% aqueous NaHCO₃ to neutralize the Lewis acid[3].

  • Causality & Field-Proven Insights: This is a classic ionic hydrogenation. BF₃·OEt₂ acts as a strong Lewis acid, coordinating to the hydroxyl group and facilitating its departure as a water-boron complex. This generates a highly electrophilic N-acyliminium ion. Et₃SiH, a mild nucleophilic hydride source, instantly traps this iminium ion[3].

  • Self-Validation Checkpoint: Validate the product via ¹H NMR. Successful deoxygenation is confirmed by the disappearance of the hemiaminal proton (typically ~δ 5.5 ppm) and the emergence of the C5 methylene protons (~δ 3.8–4.0 ppm), while the β-vinylic proton of the 3-methylpyrrol-2(5H)-one ring remains intact[3].

Sources

Foundational

The Elusive Presence of 3-Methylpyrrol-2(5H)-one and its Kin in Nature: A Technical Guide for Researchers

Abstract The pyrrol-2(5H)-one core, particularly its methylated derivatives, represents a tantalizing scaffold for drug discovery, exhibiting a range of biological activities. This technical guide provides an in-depth ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrol-2(5H)-one core, particularly its methylated derivatives, represents a tantalizing scaffold for drug discovery, exhibiting a range of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of 3-methylpyrrol-2(5H)-one and its related derivatives. While direct evidence for the natural isolation of 3-methylpyrrol-2(5H)-one remains elusive in the current body of scientific literature, this guide synthesizes the existing knowledge on closely related naturally occurring maleimides. We delve into their microbial sources, biosynthetic pathways, and the established methodologies for their isolation and characterization. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a foundational understanding and practical framework for the exploration of this promising class of compounds.

Introduction: The Significance of the Pyrrol-2(5H)-one Scaffold

The five-membered nitrogen-containing heterocyclic ring of pyrrol-2(5H)-one and its tautomer, the maleimide (1H-pyrrole-2,5-dione) ring system, are privileged structures in medicinal chemistry.[1] These scaffolds are present in a variety of natural products and synthetic compounds that exhibit a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The reactivity of the maleimide double bond, particularly its susceptibility to Michael additions with thiols, has made it a valuable tool in bioconjugation for creating antibody-drug conjugates and other targeted therapeutics.[2]

This guide focuses specifically on the natural occurrence of 3-methylpyrrol-2(5H)-one, a simple yet potentially significant derivative. While a direct report of its isolation from a natural source is not currently available, the documented existence of other substituted maleimides in nature provides a strong impetus for its investigation as a potential, yet-to-be-discovered secondary metabolite.

Documented Natural Sources of Maleimide Derivatives

While the search for naturally occurring 3-methylpyrrol-2(5H)-one continues, several other maleimide derivatives have been successfully isolated from microbial sources, primarily from fungi and bacteria of the Actinomycetes class.

Fungal Sources: The Penicillium Genus

Recent groundbreaking research has identified a new class of maleimide-containing natural products, the oxaleimides , from an endophytic fungus belonging to the Penicillium genus.[3][4] These compounds feature a maleimide or succinimide core and have demonstrated cytotoxic activities.[3] The discovery of oxaleimides underscores the potential of fungi, particularly those in symbiotic relationships with other organisms, as a rich source of novel maleimide derivatives.

Bacterial Sources: The Streptomyces Genus

The genus Streptomyces has proven to be a prolific source of bioactive secondary metabolites, including maleimide-based natural products. Notable examples include:

  • Showdomycin: Isolated from Streptomyces showdoensis, showdomycin is a C-nucleoside antibiotic featuring a maleimide ring attached to a ribose sugar.[2][5] It exhibits both antitumor and antimicrobial properties.[2]

  • Maleimycin: Also produced by Streptomyces showdoensis, maleimycin is a bicyclic maleimide antibiotic.[3][4]

The consistent discovery of novel compounds from Streptomyces suggests that this genus remains a promising area for the targeted search of other simple maleimide derivatives like 3-methylpyrrol-2(5H)-one.

Biosynthesis of the Maleimide Core: A Collaborative Effort

The biosynthesis of the maleimide ring in fungi is a complex process that involves a remarkable collaboration between two distinct types of polyketide synthase (PKS) enzymes.[3][4] Understanding this pathway is critical for researchers aiming to discover new maleimide natural products or to engineer their biosynthesis.

The biosynthesis of oxaleimides in Penicillium sp. involves a Highly Reducing Polyketide Synthase (HRPKS) and a PKS-Nonribosomal Peptide Synthetase (PKS-NRPS) .[3][4]

Pathway Description:

  • Unnatural Amino Acid Synthesis: The HRPKS is responsible for the synthesis of a free, unnatural amino acid containing an olefinic group.[3][4]

  • Incorporation by PKS-NRPS: This unnatural amino acid is then activated and incorporated by the adenylation domain of the PKS-NRPS.[3][4]

  • Scaffold Rearrangement: The strategically positioned double bond from the unnatural amino acid is believed to facilitate a rearrangement of the PKS-NRPS product.[3][4]

  • Maleimide Formation: This rearrangement ultimately leads to the formation of the stable maleimide ring structure.[3][4]

This collaborative biosynthetic logic expands the known capabilities of fungal PKSs and provides a roadmap for genome mining efforts aimed at identifying novel maleimide-producing gene clusters.

Methodologies for Isolation and Characterization

The successful isolation and characterization of 3-methylpyrrol-2(5H)-one or its derivatives from natural sources hinge on a systematic and multi-faceted approach, combining classical and modern analytical techniques.[6]

Extraction of Fungal and Bacterial Metabolites

The initial step involves the extraction of secondary metabolites from the microbial culture. A general workflow is outlined below.

Extraction_Workflow Start Fungal/Bacterial Culture Broth Centrifugation Centrifugation Start->Centrifugation Mycelia Mycelia Centrifugation->Mycelia separate Supernatant Supernatant (Culture Filtrate) Centrifugation->Supernatant separate Solvent_Extraction_M Solvent Extraction (e.g., Ethyl Acetate, Methanol) Mycelia->Solvent_Extraction_M Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Crude_Extract_M Crude Mycelial Extract Solvent_Extraction_M->Crude_Extract_M Crude_Extract_S Crude Supernatant Extract Solvent_Extraction_S->Crude_Extract_S Combine Combine Extracts (Optional) Crude_Extract_M->Combine Crude_Extract_S->Combine Final_Extract Combined Crude Extract Combine->Final_Extract

Protocol: Solvent Extraction of Fungal Metabolites

  • Culture and Harvest: Cultivate the fungal strain (e.g., Penicillium sp.) in a suitable liquid or solid medium to promote secondary metabolite production. After the desired incubation period, harvest the culture.

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: The mycelia are typically extracted with a polar organic solvent such as methanol or acetone. This can be done through maceration, sonication, or Soxhlet extraction.

  • Broth Extraction: The culture filtrate is partitioned with an immiscible organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the secondary metabolites.

  • Concentration: The organic extracts from both the mycelia and the broth are combined (if desired) and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, requires further purification to isolate the target molecule. A multi-step chromatographic approach is typically employed.

Table 1: Chromatographic Techniques for Purification

TechniqueStationary PhaseMobile Phase GradientPurpose
Column Chromatography (CC) Silica GelHexane -> Ethyl Acetate -> MethanolInitial fractionation of the crude extract based on polarity.
Sephadex LH-20 Dextran GelMethanol or Chloroform/Methanol mixturesSize-exclusion chromatography to separate compounds based on molecular size.
High-Performance Liquid Chromatography (HPLC) Reversed-phase (C18)Water/Acetonitrile or Water/Methanol with a gradientFinal purification to obtain the pure compound.
Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Conclusion and Future Outlook

The natural occurrence of 3-methylpyrrol-2(5H)-one remains an open question, presenting an exciting opportunity for natural product chemists. The discovery of related maleimide-containing compounds from fungal and bacterial sources, coupled with a growing understanding of their unique biosynthetic pathways, provides a solid foundation for future investigations. The methodologies for extraction, isolation, and characterization outlined in this guide offer a practical framework for researchers to explore diverse microbial niches for this and other novel bioactive molecules. The potential pharmacological significance of the maleimide scaffold ensures that the search for its natural derivatives will continue to be a vibrant and rewarding area of scientific inquiry.

References

  • Showdomycin. (2023). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Cai, Y., et al. (2017). Collaborative Biosynthesis of Maleimide- and Succinimide-Containing Natural Products by Fungal Polyketide Megasynthases. Journal of the American Chemical Society, 139(16), 5892-5899. [Link]

  • Cai, Y., et al. (2017). Collaborative Biosynthesis of Maleimide- and Succinimide-Containing Natural Products by Fungal Polyketide Megasynthases. PubMed, [Link]

  • Elstner, E. F., & Suhadolnik, R. J. (1971). Nucleoside antibiotics. Biosynthesis of the maleimide nucleoside antibiotic, showdomycin, by Streptomyces showdoensis. Biochemistry, 10(19), 3608-3614. [Link]

  • Sarker, S. D., & Nahar, L. (2012).
  • Discovery of the Showdomycin Gene Cluster from Streptomyces showdoensis ATCC 15227 Yields Insight into the Biosynthetic Logic of C‑Nucleoside Antibiotics. (2017). ACS Chemical Biology. [Link]

  • 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione. PubChem. Retrieved March 11, 2026, from [Link]

  • Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). PubMed. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. [Link]

  • Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. (2024). MDPI. [Link]

  • Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). MDPI. [Link]

  • Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. (2013). ResearchGate. [Link]

  • Isolation and structure elucidation of a new compound from the fungus Aspergillus flavipes PJ03-11. (2018). PubMed. [Link]

  • Romminger, S., et al. (2012). Biosynthesis of two dihydropyrrole-polyketides from a marine-derived Penicillium citrinum. Journal of the Brazilian Chemical Society, 23(10), 1783-1788. [Link]

  • Wangun, K., & Vigne, H. (2006). Isolation, structure elucidation and evaluation of anti-inflammatory and anti-infectious activities of fungal metabolites. Semantic Scholar. [Link]

  • Idhayadhulla, A., Kumar, R. S., Nasser, A. J. A., & Manilal, A. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Citraconimide. PubChem. Retrieved March 11, 2026, from [Link]

  • Sadiq, I. S., et al. (2016). A REVIEW OF NATURAL PRODUCTS CHEMISTRY- THEIR DISTRIBUTION, EFFECTS AND USAGE TO MAN. Journal of Applied and Advanced Research, 1(1), 1-10.
  • Acar, H. Y., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 346-353. [Link]

  • Chen, Y., et al. (2015). Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. Evidence-Based Complementary and Alternative Medicine, 2015, 357352. [Link]

Sources

Exploratory

The Biological Significance of the Pyrrolinone Scaffold: A Technical Guide to Peptidomimetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist navigating the complexities of modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of native peptides: poor oral bioavailability, rapid proteolytic degradation, and limited membrane permeability. To overcome these hurdles, the rational design of non-peptide peptidomimetics has become a cornerstone of medicinal chemistry. Among the most privileged structures in this domain is the pyrrolinone scaffold (specifically, 3,5,5-trisubstituted pyrrolin-4-ones).

By replacing the metabolically labile amide bonds of native peptides with a rigid, proteolytically stable enaminone/lactam unit, the pyrrolinone scaffold provides a topographically precise mimic of peptide secondary structures[1]. This whitepaper explores the mechanistic foundation of pyrrolinones, their biological significance across virology and oncology, and provides field-validated protocols for their synthesis and high-throughput evaluation.

Mechanistic Foundation: The Causality of Molecular Mimicry

The success of the pyrrolinone scaffold is not serendipitous; it is rooted in precise stereochemical and thermodynamic control. The pioneering work of the Smith and Hirschmann laboratories demonstrated that the rigid nature of the pyrrolinone ring allows chemists to dictate the macroscopic backbone conformation simply by modulating the stereogenicity of the constituent monomers[2].

Stereocontrol and Secondary Structure Mimicry
  • β -Strand/Sheet Mimicry: Homochiral (e.g., DDD) 3,5-linked polypyrrolinones adopt highly extended conformations. This makes them ideal mimics for β -strands, allowing them to interdigitate into the active sites of proteases[3].

  • β -Turn Mimicry: Conversely, heterochiral (e.g., LDL or D,L-alternating) polypyrrolinones fold into turned structures, effectively mimicking the β -turns crucial for receptor recognition, such as in somatostatin mimetics[4].

Thermodynamic Advantages in Cellular Transport

A critical hurdle in peptidomimetic design is cellular permeability. Pyrrolinones solve this through an elegant thermodynamic mechanism: intramolecular hydrogen bonding . The hydrogen bonds formed between adjacent pyrrolinone rings significantly decrease the desolvation energy required for the molecule to transition from the aqueous extracellular environment into the lipophilic cellular membrane[2]. This causality explains why pyrrolinone-based inhibitors consistently demonstrate superior cellular transport properties compared to their exact peptidal counterparts[5].

G Start Pyrrolinone Scaffold Design Homo Homochiral (DDD) 3,5-linked Start->Homo Stereocontrol Hetero Heterochiral (LDL) 3,5-linked Start->Hetero Stereocontrol Strand Extended β-Strand/Sheet Mimic Homo->Strand Extended Conformation Turn Turned Structure β-Turn Mimic Hetero->Turn Folded Conformation App1 HIV-1 Protease Inhibitors (Subnanomolar Affinity) Strand->App1 App2 Somatostatin Mimetics (Receptor Binding) Turn->App2

Caption: Design logic of pyrrolinone peptidomimetics based on backbone stereogenicity.

Key Biological Applications & Case Studies

Virology: HIV-1 Protease Inhibitors

Early attempts to target the HIV-1 protease utilized bispyrrolinones. While these exhibited subnanomolar binding constants and excellent cellular antiviral activity, their high molecular weight (>700 Da) resulted in poor oral bioavailability[5].

To rectify this, the scaffold was optimized into monopyrrolinones (MW < 600 Da). X-ray crystallographic analysis of these monopyrrolinones bound to wild-type HIV-1 protease revealed an unexpected, highly stabilizing hydrogen bond between the pyrrolinone NH and the Asp225 residue of the enzyme[6]. This structural optimization yielded inhibitors with up to 13% oral bioavailability in canine models, proving that the peptide backbone could be successfully replaced with a bioavailable pyrrolinone core[5].

Oncology: Disrupting the p53-MDM2 Axis

In wild-type p53 cancers, the MDM2 protein acts as a negative regulator, binding to p53 and targeting it for proteasomal degradation[7]. Pyrrolinone derivatives, specifically spiro-pyrrolinones and pyrazolopyrrolidinones, have emerged as potent MDM2 inhibitors. Crystallographic data confirms that the diarylated motifs of these pyrrolinones insert deeply into the Leu26 and Trp23 subpockets of MDM2, sterically occluding p53 and rescuing its tumor-suppressor function[8].

G MDM2 MDM2 Protein (E3 Ubiquitin Ligase) p53 p53 Tumor Suppressor (Transactivation Domain) MDM2->p53 Binds & Ubiquitinates Degradation p53 Proteasomal Degradation p53->Degradation Downregulation Activation p53 Reactivation & Apoptosis p53->Activation Rescued Pathway Inhibitor Spiro-Pyrrolinone Inhibitor Inhibitor->MDM2 Blocks Trp23/Leu26 Pockets Inhibitor->p53 Prevents Binding

Caption: Mechanism of p53 reactivation via pyrrolinone-mediated MDM2 inhibition.

Epigenetics & RNA: LIN28-let-7 Modulation

Recently, trisubstituted pyrrolinones have been identified as first-in-class dual modulators capable of disrupting protein-RNA interactions (PRI). Specifically, they inhibit the interaction between the LIN28 protein and let-7 microRNA, while simultaneously stabilizing the protein-protein interaction (PPI) between LIN28 and 14-3-3[9]. This switchable, substituent-dependent mechanism highlights the immense versatility of the scaffold.

Quantitative Data Presentation

The following table synthesizes the structure-activity relationships (SAR) and pharmacokinetic improvements achieved through pyrrolinone scaffold optimization across various therapeutic targets.

Target / ApplicationScaffold TypeRepresentative CompoundIn Vitro Activity ( IC50​ / Ki​ )Bioavailability / PermeabilityReference
HIV-1 Protease BispyrrolinoneCompound 21.3 nMPoor (MW > 735, biliary excretion)[5]
HIV-1 Protease MonopyrrolinoneCompound (-)-72.0 nM13% Oral Bioavailability (Dogs)[6]
Somatostatin (hsst 4/5) Heterochiral TetrapyrrolinoneCompound 1Low MicromolarHigh (Validated β -turn mimic)[4]
LIN28 / let-7 (PRI) Trisubstituted PyrrolinoneCompound C902Low MicromolarCell-permeable (Dual PRI/PPI modulator)[9]

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols represent self-validating systems. Causality for each critical step is explicitly defined to aid in troubleshooting and assay optimization.

Protocol 1: Iterative Synthesis of the Pyrrolinone Core (Hiroi Retron Approach)

Context: This solution-phase protocol allows for the highly stereoselective construction of the enaminone core from readily available α -amino acids[2].

  • Imine Formation: Condense an α -amino ester (bearing the desired P1​ side chain) with an aldehyde building block in the presence of a dehydrating agent (e.g., TiCl4​ or MgSO4​ ) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive imine intermediate.

  • Metalloimine Cyclization: Treat the resulting imine with a strong, non-nucleophilic base (e.g., LDA) at -78°C to generate the metalloimine, followed by the addition of an acylating agent.

    • Causality: The low temperature ensures kinetic control, preserving the α -stereocenter of the original amino acid and preventing racemization.

  • Lactamization: Allow the reaction to warm to room temperature. The intramolecular cyclization yields the 3,5,5-trisubstituted pyrrolin-4-one ring.

  • Purification & Validation: Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography. Validate the extended β -strand conformation using 2D-NMR (ROESY) to confirm the presence of intramolecular hydrogen bonds between the pyrrolinone NH and adjacent carbonyls.

Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay for LIN28-let-7 Inhibitors

Context: FP is utilized here because the mass difference between the free fluorescent RNA probe (fast rotation, low polarization) and the protein-bound probe (slow rotation, high polarization) provides a robust, homogeneous readout for pyrrolinone inhibitor screening[9].

  • Reagent Preparation: Synthesize a 3'-fluorescein-labeled let-7 RNA probe. Prepare recombinant LIN28 protein in assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20).

    • Causality: Tween-20 prevents non-specific aggregation of the hydrophobic pyrrolinone compounds, reducing false positives.

  • Complex Formation: Incubate 10 nM of the RNA probe with 50 nM LIN28 protein for 30 minutes at room temperature to establish the baseline protein-RNA complex (Maximum mP).

  • Compound Addition: Dispense the pyrrolinone library (e.g., C879–C903 series) into a 384-well black microplate at varying concentrations (dose-response curve from 0.1 μ M to 100 μ M). Add the pre-formed LIN28-RNA complex.

  • Incubation & Readout: Incubate for 1 hour. Read the microplate on a multi-mode plate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and unlabelled let-7 (positive control). A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

G Prep Reagent Prep Fluorescent Probe + Target Incubate Incubation Add Pyrrolinone Library Prep->Incubate Read FP Readout Measure Polarization (mP) Incubate->Read Analyze Data Analysis IC50 & Z'-Factor Calc Read->Analyze

Caption: High-throughput Fluorescence Polarization (FP) assay workflow for inhibitor screening.

Conclusion

The pyrrolinone scaffold represents a triumph of rational drug design. By understanding the thermodynamic and stereochemical rules that govern peptide folding, researchers can leverage this privileged enaminone structure to bypass the pharmacokinetic liabilities of native peptides. Whether applied as β -strand mimics for protease inhibition or as dual-modulators for epigenetic targets, the pyrrolinone remains an indispensable tool in the medicinal chemist's arsenal.

Sources

Foundational

De Novo Synthesis of 3-Methylpyrrol-2(5H)-one from Bio-Renewable Itaconic Acid: A Mechanistic and Methodological Guide

Introduction & Strategic Rationale The pyrrolin-2-one core is a ubiquitous structural motif in natural products, pharmaceuticals, and advanced materials. Specifically, 3-methylpyrrol-2(5H)-one (also designated as 3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrrolin-2-one core is a ubiquitous structural motif in natural products, pharmaceuticals, and advanced materials. Specifically, 3-methylpyrrol-2(5H)-one (also designated as 3-methyl-1,5-dihydro-2H-pyrrol-2-one) serves as a critical synthetic intermediate for complex alkaloids, including pandalizine A and jatropham derivatives.

Historically, accessing this scaffold required petroleum-derived precursors. However, utilizing itaconic acid (methylene succinic acid)—an inexpensive, non-toxic, and highly accessible C5 dicarboxylic acid produced industrially via the fermentation of glucose or lignocellulosic biomass—provides a sustainable, atom-economical starting point. This guide details the continuous, four-step synthetic sequence to convert bio-renewable itaconic acid into the target 3-methylpyrrol-2(5H)-one, emphasizing the chemical causality and self-validating nature of the experimental protocols.

Retrosynthetic Analysis and Mechanistic Pathway

The transformation from itaconic acid to the target pyrrolinone requires precise control over double-bond migration, regioselectivity, and oxidation state.

SynthesisPathway A Itaconic Acid B Citraconic Anhydride A->B Ac2O, Δ (Isomerization) C Citraconimide B->C NH3(aq), Δ (Imidation) D 5-Hydroxy-3-methyl- pyrrol-2(5H)-one C->D DIBAL-H, -78°C (Regioselective) E 3-Methylpyrrol-2(5H)-one D->E Et3SiH, BF3·OEt2 (Deoxygenation)

Figure 1: Stepwise synthetic pathway from itaconic acid to 3-methylpyrrol-2(5H)-one.

Causality in Reagent Selection

The most critical junction in this pathway is the regioselective reduction of citraconimide (Step 3). Citraconimide presents two competing electrophilic centers: the C2 carbonyl (adjacent to the methyl-substituted alkene) and the C5 carbonyl.

While the C2 carbonyl is electronically more deficient due to the electron-withdrawing nature of the adjacent alkene, it is heavily sterically encumbered by the methyl group. If a small hydride source like sodium borohydride (NaBH₄) is used, the reaction is governed purely by electronic factors, leading to attack at C2 and yielding the undesired 4-methyl isomer[1].

To invert this selectivity and achieve the 3-methyl architecture, Diisobutylaluminum hydride (DIBAL-H) is employed. The extreme steric bulk of the isobutyl ligands forces aluminum coordination and subsequent hydride transfer exclusively at the less hindered C5 carbonyl, delivering 5-hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-one with >95% regioselectivity[1].

Mechanism C Citraconimide Coord Al-Coordination at C5 Carbonyl (Sterically less hindered) C->Coord Hydride Intramolecular Hydride Transfer Coord->Hydride Lactamol Lactamol (Jatropham) Hydride->Lactamol Iminium N-Acyliminium Ion Intermediate (Generated by BF3·OEt2) Lactamol->Iminium BF3·OEt2 - H2O equivalent Product 3-Methylpyrrol-2(5H)-one Iminium->Product Et3SiH (Hydride attack)

Figure 2: Mechanistic sequence of regioselective reduction and deoxygenation.

Following lactamol formation, the C5 hydroxyl group must be excised. Treatment with Boron trifluoride etherate (BF₃·OEt₂) promotes the elimination of the hydroxyl group, generating a highly electrophilic N-acyliminium ion. Triethylsilane (Et₃SiH) then acts as a mild, chemoselective hydride donor to trap this transient intermediate, yielding the final fully deoxygenated lactam[2].

Step-by-Step Experimental Protocols

Protocol 1: Isomerization to Citraconic Anhydride
  • Causality: Heating itaconic acid in acetic anhydride drives dehydration to form the cyclic anhydride. The thermodynamic driving force of conjugation simultaneously isomerizes the exocyclic double bond into the more stable endocyclic position.

  • Procedure:

    • Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Charge the flask with itaconic acid (50 g, 0.38 mol) and acetic anhydride (75 mL).

    • Reflux the mixture at 120 °C for 3 hours.

    • Distill the mixture under reduced pressure. The product, citraconic anhydride, is self-validating as it distills over as a clear, low-viscosity liquid, leaving unreacted polymeric byproducts in the pot.

Protocol 2: Imidation to Citraconimide
  • Causality: Aqueous ammonia attacks the anhydride to form an intermediate amic acid. Elevated temperatures and a Dean-Stark trap are required to physically remove the generated water, driving the equilibrium toward the closed imide ring.

  • Procedure:

    • In a 250 mL flask, cool citraconic anhydride (20 g, 0.18 mol) to 0 °C.

    • Slowly add aqueous ammonia (28%, 15 mL) dropwise. The reaction is highly exothermic.

    • Equip the flask with a Dean-Stark trap and heat the mixture to 150 °C for 4 hours until water ceases to collect in the trap.

    • Cool the reaction, extract with ethyl acetate, wash with brine, and recrystallize from ethanol to yield pure citraconimide as a crystalline solid.

Protocol 3: Regioselective Reduction to the Lactamol
  • Causality: Citraconimide possesses an acidic N-H proton. Therefore, 3 equivalents of DIBAL-H are utilized: the first equivalent is consumed by N-H deprotonation, while subsequent equivalents facilitate the coordination and reduction of the C5 carbonyl[2].

  • Procedure:

    • Flame-dry a 250 mL Schlenk flask, purge with nitrogen, and dissolve citraconimide (5.0 g, 45 mmol) in anhydrous THF (75 mL).

    • Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Dropwise add a 1.0 M solution of DIBAL-H in cyclohexane (135 mL, 135 mmol) over 45 minutes[2]. Maintain stirring at -78 °C for 1 hour.

    • Self-Validating Quench: Quench the reaction strictly at -78 °C by slowly adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)[2]. Warm to room temperature and stir vigorously for 2 hours. The successful breakdown of the intractable aluminum emulsion is visually confirmed when the mixture separates into two distinct, clear phases.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield 5-hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-one.

Protocol 4: Chemoselective Deoxygenation
  • Procedure:

    • In a 100 mL round-bottom flask under nitrogen, dissolve the lactamol intermediate (2.0 g, 17.7 mmol) in anhydrous dichloromethane (40 mL).

    • Cool the solution to 0 °C. Dropwise add BF₃·OEt₂ (3.3 mL, 26.5 mmol, 1.5 eq) followed immediately by Et₃SiH (4.2 mL, 26.5 mmol, 1.5 eq)[2].

    • Stir the mixture for 4 hours, allowing it to gradually warm to room temperature[2].

    • Quench with 10% aqueous NaHCO₃ (30 mL) to neutralize the Lewis acid[2]. Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (EtOAc/Hexanes) to afford pure 3-methylpyrrol-2(5H)-one.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the optimized four-step sequence.

Reaction StepTransformationKey ReagentsTemp / TimeTypical Yield
1 Isomerization / DehydrationAcetic Anhydride120 °C / 3 h85–90%
2 ImidationNH₃ (aq), Heat150 °C / 4 h75–80%
3 Regioselective ReductionDIBAL-H (3.0 eq)-78 °C / 1 h90–95%
4 Chemoselective DeoxygenationBF₃·OEt₂ (1.5 eq), Et₃SiH (1.5 eq)0 °C to RT / 4 h80–85%

Note: The overall theoretical yield from itaconic acid to 3-methylpyrrol-2(5H)-one utilizing this optimized sequence is approximately 45–55%.

References

1. Title: Monomer Spotlight: Multifunctional and Renewable Itaconic Acid Source: wordpress.com URL:

2.[1] Title: Buy Citraconimide | 1072-87-3 - Smolecule Source: smolecule.com URL:

3.[2] Title: Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A | ACS Omega Source: acs.org URL:

Sources

Exploratory

Unveiling the Reactivity of the 3-Methylpyrrol-2(5H)-one Ring System: A Guide for Synthetic and Medicinal Chemists

Executive Summary The 3-methylpyrrol-2(5H)-one scaffold—an α,β -unsaturated γ -lactam—is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs. Its unique electronic topology offe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylpyrrol-2(5H)-one scaffold—an α,β -unsaturated γ -lactam—is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs. Its unique electronic topology offers a versatile canvas for late-stage functionalization, making it a highly sought-after target in modern drug discovery. This technical guide explores the structural nuances, causal reactivity patterns, validated synthetic methodologies, and medicinal applications of the 3-methylpyrrol-2(5H)-one ring system.

Structural and Electronic Foundations

To predict and harness the reactivity of 3-methylpyrrol-2(5H)-one, one must dissect its electronic distribution. The core is characterized by a cross-conjugated system involving the nitrogen lone pair, the carbonyl group, and the C3–C4 double bond.

  • Electrophilic C4 Position: The electron-withdrawing nature of the lactam carbonyl polarizes the C3–C4 double bond, rendering the C4 position highly susceptible to nucleophilic Michael additions. However, the presence of the C3-methyl group provides a subtle +I (inductive) electron-donating effect, which slightly attenuates this electrophilicity compared to unsubstituted analogs, thereby offering tunable regioselectivity.

  • Nucleophilic C5 Position (Hemiaminal Formation): The C5 methylene group is allylic and adjacent to the nitrogen atom. When oxidized to a 5-hydroxy derivative (forming a hemiaminal), the C5 position exists in a dynamic equilibrium with its open-chain aldehyde form. This structural flux allows the C5 carbon to act as a powerful electrophile via the transient formation of an N-acyliminium ion, a critical intermediate for C–C and C–N bond-forming reactions[1].

ReactivityMap Core 3-Methylpyrrol-2(5H)-one Core System Elec Electrophilic Attack (C3/C4 Double Bond) Core->Elec Halogenation, Epoxidation Nuc Nucleophilic Attack (C5 Position / Carbonyl) Core->Nuc Amine/Thiol Addition Ox Oxidation (5-Hydroxy Formation) Core->Ox Aerobic/Chemical Oxidation Red Reduction (Pyrrolidin-2-one) Core->Red Hydrogenation

Reactivity profile of the 3-Methylpyrrol-2(5H)-one ring system highlighting major reaction pathways.

Synthetic Methodologies & Experimental Workflows

Historically, accessing highly functionalized pyrrol-2(5H)-ones required harsh conditions or transition-metal catalysts[1]. Modern methodologies prioritize atom economy, mild conditions, and self-validating mechanistic pathways. Two primary routes are detailed below.

Route A: Base-Induced Intramolecular Cyclization of Sulfur Ylides

This transition-metal-free approach leverages the reaction of sulfur ylides with ketonic carbonyl groups. Instead of forming standard epoxides, the system undergoes an intramolecular cyclization followed by a spontaneous 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones[2].

SynthesisWorkflow Step1 Vinyl Sulfonyl Salt + Ketone in Anhydrous MeCN Step2 Dropwise Addition of DBU (0 °C, N2 Atmosphere) Step1->Step2 Step3 Intramolecular Cyclization (10-15 min) Step2->Step3 Base-induced Step4 1,3-Hydroxy Rearrangement Step3->Step4 Spontaneous Step5 Quench (NH4Cl) & Extract (DCM) Step4->Step5 Step6 Purification (Alumina Column) Step5->Step6 Product 5-Hydroxy-1H-pyrrol-2(5H)-one Step6->Product Pure Yield

Step-by-step experimental workflow for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones via sulfur ylides.

Experimental Protocol 1: Sulfur Ylide Cyclization

Causality Note: The use of anhydrous acetonitrile (MeCN) is critical because moisture would prematurely hydrolyze the vinyl sulfonyl salt, aborting the cyclization. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected due to its non-nucleophilic basicity, allowing it to deprotonate the sulfur ylide without competitively attacking the electrophilic carbonyl carbon[2].

  • Preparation: Charge a flame-dried flask with vinyl sulfonyl salt (0.20 mmol) and dissolve in anhydrous MeCN (5.0 mL). Cool the reaction vessel to 0 °C under a strict nitrogen atmosphere to prevent oxidative side reactions.

  • Base Addition: Add distilled DBU (0.20 mmol) dropwise via syringe. The low temperature controls the exothermic generation of the ylide.

  • Cyclization: Stir the mixture for 10–15 minutes. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Quenching: Once complete, quench the reaction with a saturated aqueous ammonium chloride ( NH4​Cl ) solution. Why: NH4​Cl gently neutralizes the DBU without causing acid-catalyzed degradation of the newly formed hemiaminal.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL). Dry the combined organic layers over anhydrous MgSO4​ , concentrate under vacuum, and purify via column chromatography on neutral alumina (eluting non-polar impurities with 50% EtOAc/hexane)[2].

Route B: Aerobic Oxidation via C–C Bond Cleavage

An alternative cascade transformation involves the unprecedented C(CO)–C(Ar) bond cleavage of β -enaminones. Under mild, transition-metal-free conditions, the substrate undergoes a 1,3-O/C migration and aerobic hydroxylation to form the 5-hydroxy-1H-pyrrol-2(5H)-one scaffold[1].

Experimental Protocol 2: Aerobic Hydroxylation
  • Initiation: Dissolve the β -enaminone precursor in a suitable solvent.

  • Cleavage: Treat the mixture with Potassium tert-butoxide (KOtBu) under an ambient air atmosphere. Why: The strong base initiates the selective cleavage of the unstrained C–C bond, while ambient oxygen serves as the stoichiometric oxidant for the hydroxylation step[1].

  • Isolation: Following standard aqueous workup, isolate the γ -hydroxy- γ -lactam via silica gel column chromatography.

Medicinal Chemistry & Pharmacological Profiling

The 3-methylpyrrol-2(5H)-one core is not merely a synthetic curiosity; it is a profound biological effector. Nitrogen-containing heterocyclic compounds of this class exhibit an impressive repertoire of biological activities, heavily dictated by the substituents at the C3 and C5 positions[3].

A prominent natural example is Jatropham ((R)-5-hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-one)[4], an alkaloid isolated from the latex and roots of Jatropha species, which are extensively used in traditional African medicine[5]. Jatropham and its derivatives exhibit potent cytotoxic activity against various tumor cell lines by interfering with cellular proliferation pathways[5]. Furthermore, synthetic small molecules based on the 5-hydroxy-1H-pyrrol-2(5H)-one skeleton have shown significant in vitro and in vivo antitumor activity, often acting as targeted enzymatic inhibitors (e.g., HDAC inhibitors)[6].

Quantitative Data: Biological Activities of Pyrrol-2(5H)-one Derivatives
Compound Class / Specific ExamplePrimary Biological Target / ActivityMechanism of Action / Notes
Jatropham (5-Hydroxy-3-methyl derivative)Antitumor (L5178y mouse lymphoma, HeLa cells)Disruption of cellular proliferation; exhibits high cytotoxicity against tumor cells with low neurotoxicity[4],[5].
MT-5 AntitumorInduces apoptosis in specific cancer cell lines via structural interaction with the γ -hydroxy- γ -lactam motif[1].
Oteromycin Antiviral / AntagonistActs as an effective antagonist of the endothelin receptor and inhibits the integrase activity of HIV[2].
Axinellamide AntiplasmodiumInterferes with parasitic metabolic pathways, showcasing the broad-spectrum potential of the scaffold[1].

Conclusion

The 3-methylpyrrol-2(5H)-one ring system represents a masterclass in heterocyclic reactivity. By understanding the electronic interplay between its conjugated double bond, lactam carbonyl, and functionalizable C5 position, synthetic chemists can orchestrate highly regioselective and stereoselective transformations. Whether accessed via sulfur ylide cyclization or aerobic C-C cleavage, this scaffold remains a cornerstone in the development of next-generation antitumor and antiviral therapeutics.

References

  • C–C Bond Cleavage Initiated Cascade Reaction of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones Source: ACS Publications (acs.org) URL:[Link]

  • Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement Source: PubMed Central (nih.gov) URL:[Link]

  • Synthesis of 5‐hydroxy‐1H‐pyrrol‐2(5H)‐ones via methylene blue as a photoactivator and redox agent Source: ResearchGate (researchgate.net) URL:[Link]

  • Antitumor Activity of a 5-Hydroxy-1h-Pyrrol-2-(5h)-One-Based Synthetic Small Molecule in Vitro and in Vivo Source: Amanote Research (amanote.com) URL:[Link]

  • Cytotoxic Activity of Crude Extracts as well as of Pure Components from Jatropha Species, Plants Used Extensively in African Traditional Medicine Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Foundational

Solubility of 3-Methylpyrrol-2(5H)-one in common organic solvents

Solvation Dynamics and Solubility Profiling of 3-Methylpyrrol-2(5H)-one in Organic Solvents: A Technical Guide for Synthetic and Analytical Applications Executive Summary & Chemical Identity 3-Methylpyrrol-2(5H)-one (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Solubility Profiling of 3-Methylpyrrol-2(5H)-one in Organic Solvents: A Technical Guide for Synthetic and Analytical Applications

Executive Summary & Chemical Identity

3-Methylpyrrol-2(5H)-one (CAS: 27406-77-5), frequently referred to as 3-methyl-1,5-dihydro-2H-pyrrol-2-one, is a highly versatile γ -lactam building block. In modern organic synthesis and drug development, it is most prominently utilized as the D-ring bioisostere in the design of synthetic strigolactones (critical plant hormones) 1. For researchers and application scientists, mastering the solubility profile of this compound is not merely a matter of convenience—it is a prerequisite for optimizing reaction kinetics, liquid-liquid extractions, and chromatographic purifications.

Physicochemical Profiling & Solvation Thermodynamics

Solubility is a thermodynamic equilibrium dictated by the interplay of intermolecular forces between the solute and the solvent network. 3-Methylpyrrol-2(5H)-one (MW: 97.12 g/mol ) presents a unique solvation challenge due to its highly polarized, unsaturated γ -lactam core.

  • Hydrogen Bonding Capacity: The secondary amine (N-H) acts as a strong hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as a potent hydrogen-bond acceptor. This dual capacity makes it highly miscible in polar protic solvents.

  • Dipole Moment: The α,β -unsaturated lactam ring imparts a strong permanent dipole. Consequently, polar aprotic solvents can effectively solvate the molecule via dipole-dipole alignment without requiring hydrogen bond donation.

  • Hydrophobic Contribution: The methyl group at the C3 position and the carbon backbone provide a slight lipophilic character. This allows the compound to remain miscible in moderately polar organic solvents, which is crucial for organic extraction phases 2.

Solvation Lactam 3-Methylpyrrol-2(5H)-one (Polar, H-bond active) Protic Polar Protic (e.g., MeOH) Lactam->Protic H-Donation/Acceptance Aprotic Polar Aprotic (e.g., DMSO, DCM) Lactam->Aprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Lactam->NonPolar Weak VdW Forces Sol1 High Solubility (H-bond Network) Protic->Sol1 Sol2 Very High Solubility (Dipole Alignment) Aprotic->Sol2 Sol3 Low Solubility (Hydrophobic Mismatch) NonPolar->Sol3

Caption: Solvation pathways of 3-Methylpyrrol-2(5H)-one based on solvent polarity and intermolecular forces.

Empirical Solubility Data Matrix

Based on empirical synthetic workflows—such as the bioisosteric replacement of butenolide rings 1 and general lactam functionalization 3—the solubility of 3-Methylpyrrol-2(5H)-one is summarized below.

Table 1: Solubility Profile of 3-Methylpyrrol-2(5H)-one at 25°C

Solvent CategorySolventDielectric Constant ( ε )Estimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the lactam core.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very High (>100 mg/mL)Favorable thermodynamics via strong H-bond acceptance from the lactam N-H.
Polar Protic Methanol (MeOH)32.7High (>50 mg/mL)Dual H-bond donor/acceptor synergy with the solvent network.
Moderately Polar Dichloromethane (DCM)8.9High (>50 mg/mL)Preferred solvent for synthesis 1; balances polarity with organic miscibility.
Moderately Polar Ethyl Acetate (EtOAc)6.0Moderate (~30-50 mg/mL)Standard extraction solvent 3; interacts via moderate dipole-dipole forces.
Non-Polar Hexane / Heptane1.9Low (<5 mg/mL)Hydrophobic mismatch; requires co-solvents (e.g., 5% iPrOH) for HPLC analysis 3.

Experimental Workflows for Solubility & Handling

To ensure absolute trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to prevent downstream analytical failures.

Protocol A: Isothermal Shake-Flask Method for Quantitative Solubility

Objective: Determine the exact thermodynamic solubility limit of 3-Methylpyrrol-2(5H)-one in a target solvent to prevent supersaturation during formulation.

  • Preparation: Add an excess amount of 3-Methylpyrrol-2(5H)-one (e.g., 200 mg) to a 5 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the test solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the solubility reading.

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: Filtration can cause solute adsorption to the filter membrane; centrifugation strictly pellets the undissolved solute.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately (1:10 or 1:100) in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops during transfer to the autosampler.

  • Quantification: Analyze via HPLC-UV (detecting at ~210-220 nm due to the α,β -unsaturated carbonyl) against a pre-established calibration curve.

Workflow Step1 1. Compound Addition (Excess Solute) Step2 2. Solvent Addition (Target Organic Solvent) Step1->Step2 Step3 3. Isothermal Incubation (48h at 25°C, 300 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation 10,000g) Step3->Step4 Step5 5. Supernatant Sampling & Serial Dilution Step4->Step5 Step6 6. HPLC-UV Analysis (Quantification) Step5->Step6

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Protocol B: Liquid-Liquid Extraction (LLE) Optimization in Synthesis

Objective: Recover 3-Methylpyrrol-2(5H)-one from an aqueous reaction mixture efficiently.

  • Quenching: Quench the aqueous reaction mixture and adjust to a neutral pH (pH ~7) using saturated NaHCO3​ . Causality: Highly acidic or basic conditions can trigger the ring-opening hydrolysis of the γ -lactam.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Causality: While DCM is an excellent solvent 1, EtOAc is preferred for extractions to avoid generating halogenated waste, while still maintaining high partition coefficients for lactams 2.

  • Partitioning: Vigorously shake and allow phase separation. Repeat the extraction 3 times. Causality: 3-Methylpyrrol-2(5H)-one has partial water solubility due to its H-bonding capacity; multiple extractions are strictly required to drive the equilibrium toward the organic phase.

  • Washing & Drying: Wash the combined organic layers with brine (to break emulsions and remove residual water), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Strigolactones: plant hormones as versatile new players in the pitch - Tesi di dottorato.depositolegale.it.
  • Supporting Information - Rsc.org.rsc.org.
  • -Lactams.amazonaws.com.

Sources

Protocols & Analytical Methods

Method

Synthetic routes to 3-Methylpyrrol-2(5H)-one detailed protocol

Title: Synthetic Routes to 3-Methylpyrrol-2(5H)-one: A Comprehensive Protocol Introduction & Strategic Overview 3-Methylpyrrol-2(5H)-one (also designated as 3-methyl-1,5-dihydro-2H-pyrrol-2-one) is a privileged five-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthetic Routes to 3-Methylpyrrol-2(5H)-one: A Comprehensive Protocol

Introduction & Strategic Overview

3-Methylpyrrol-2(5H)-one (also designated as 3-methyl-1,5-dihydro-2H-pyrrol-2-one) is a privileged five-membered lactam scaffold. It constitutes the core of biologically active natural products such as the antitumor alkaloid Jatropham[1] and serves as a critical intermediate in the total synthesis of complex molecules like Pandalizine A[2]. Unlike their furanone counterparts, dihydropyrrol-2-ones possess a cyclic amide bond that confers superior hydrolytic and enzymatic stability, drastically reducing their susceptibility to lactamolysis in physiological environments[3].

This application note details a highly scalable, chemoselective, and regioselective three-step synthetic route starting from commercially available citraconic anhydride.

Workflow A Citraconic Anhydride (Starting Material) B Citraconimide (Intermediate 1) A->B NH3 source AcOH/PhMe, Reflux C Lactamol (Intermediate 2) B->C DIBAL-H, THF -78 °C D 3-Methylpyrrol-2(5H)-one (Target Product) C->D BF3·OEt2, Et3SiH DCM, 0 °C to RT

Figure 1. Three-step synthetic workflow for 3-methylpyrrol-2(5H)-one.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the three-step sequence.

StepTransformationReagents & CatalystEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Imidation Citraconic anhydride, NH₃, AcOH/PhMe1.0 : 1.2110 (Reflux)1285–92
2 Regioselective Reduction Citraconimide, DIBAL-H, THF1.0 : 3.0-78175–85
3 Chemoselective Deoxygenation Lactamol, BF₃·OEt₂, Et₃SiH, DCM1.0 : 1.5 : 1.50 to 25480–85

Detailed Experimental Protocols & Mechanistic Rationale

Step 1: Synthesis of Citraconimide (3-Methyl-1H-pyrrole-2,5-dione)

Objective: Convert the cyclic anhydride into the corresponding imide via dehydrative cyclization[4].

Procedure:

  • Charge a round-bottom flask equipped with a Dean-Stark apparatus with citraconic anhydride (1.0 eq) and an ammonia source (e.g., urea or ammonium carbonate, 1.2 eq). (Note: For N-substituted derivatives, replace the ammonia source with the corresponding primary amine).

  • Suspend the reactants in a 3:1 mixture of glacial acetic acid and toluene.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 12 hours, continuously removing the azeotroped water.

  • Cool the mixture to room temperature and concentrate in vacuo.

  • Dissolve the crude residue in ethyl acetate, wash with 10% aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure imide[4].

Mechanistic Rationale & Causality: The initial nucleophilic acyl substitution opens the anhydride to form maleamic acid. Acetic acid serves a dual purpose: it acts as a solvent and a Brønsted acid catalyst, protonating the carboxylic acid to enhance its electrophilicity for the subsequent intramolecular ring closure[4]. Toluene is critical for the physical setup; it forms an azeotrope with the water generated during cyclization. Removing this water via the Dean-Stark trap drives the thermodynamic equilibrium entirely toward the imide product, preventing the reverse hydrolysis reaction.

Step 2: Regioselective Reduction to 5-Hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-one

Objective: Perform a controlled, regioselective reduction of the imide to form the lactamol (Jatropham)[5].

Procedure:

  • Dissolve citraconimide (1.0 eq) in anhydrous THF under a strict nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Diisobutylaluminum hydride (DIBAL-H, 1 M in cyclohexane, 3.0 eq) dropwise over 30 minutes to maintain the internal cryogenic temperature[2].

  • Stir the reaction for 1 hour at -78 °C.

  • Critical Quench: Carefully quench the reaction with a saturated aqueous solution of potassium sodium tartrate tetrahydrate (Rochelle's salt)[2].

  • Allow the mixture to warm to room temperature and stir vigorously until the emulsion breaks and two clear, distinct phases form (typically 1–2 hours).

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

Mechanistic Rationale & Causality: DIBAL-H is a bulky, electrophilic reducing agent. At cryogenic temperatures (-78 °C), its reactivity is kinetically controlled, which prevents the over-reduction of the imide to a fully saturated pyrrolidine[2]. The regioselectivity of this step is dictated by the steric hindrance of the C3 methyl group. The hydride preferentially attacks the less sterically encumbered C5 carbonyl, yielding the 5-hydroxy lactamol[1][5]. Self-Validating Step: The use of Rochelle's salt during the quench is mandatory. It chelates the aluminum byproducts, breaking the highly stable aluminum emulsion. If the phases do not separate cleanly, the target product remains trapped in the aluminum matrix, which will severely compromise the yield.

Step 3: Chemoselective Deoxygenation to 3-Methylpyrrol-2(5H)-one

Objective: Remove the C5 hydroxyl group while preserving the C=C double bond and the C2 carbonyl[2].

Procedure:

  • Dissolve the lactamol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boron trifluoride etherate (BF₃·OEt₂, 1.5 eq) dropwise, followed immediately by Triethylsilane (Et₃SiH, 1.5 eq)[2].

  • Stir the mixture for 4 hours, allowing it to gradually warm to room temperature.

  • Concentrate the mixture in vacuo, redissolve the residue in ethyl acetate, wash with 10% aqueous NaHCO₃ and brine, and dry over Na₂SO₄.

  • Purify the crude product via silica gel column chromatography to isolate the pure target lactam[2].

Mechanistic Rationale & Causality: This final step utilizes an ionic hydrogenation strategy. BF₃·OEt₂ acts as a strong Lewis acid, coordinating to the C5 hydroxyl group and promoting its elimination. This generates a highly electrophilic, resonance-stabilized N-acyliminium ion[2]. Et₃SiH is specifically chosen because it is a mild, nucleophilic hydride donor that readily attacks the iminium ion but is completely unreactive toward the C=C double bond, ensuring perfect chemoselectivity.

Mechanism A Lactamol (C5-OH) B Lewis Acid Complex (C5-OBF3) A->B + BF3·OEt2 Coordination C N-Acyliminium Ion (Reactive Intermediate) B->C - [HOBF3]- Elimination D Deoxygenated Lactam (C5-H) C->D + Et3SiH Hydride Transfer

Figure 2. Mechanistic pathway of chemoselective deoxygenation via an N-acyliminium intermediate.

References

  • First Synthesis of (R)-(-)-5-Hydroxy-3-methyl-3-pyrrolin-2-one (Jatropham) by Lipase-Catalyzed Kinetic Resolution Source: researchgate.net URL:5[5]

  • SYNTHESIS OF 5-HYDROXY-3-METHYL-3-PYRROLIN-2-ONE I(+)-JATROPHAM, AN ANTITUMOR ALKALOID AND ITS 4-METHYL ISOMER Source: clockss.org URL:1[1]

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa Source: nih.gov (PMC) URL:3[3]

  • Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A Source: acs.org (ACS Omega) URL:2[2]

  • Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A (PMC Version) Source: nih.gov (PMC) URL:4[4]

Sources

Application

The Versatile Synthon: Application Notes for 3-Methylpyrrol-2(5H)-one in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern synthetic chemistry, the demand for versatile building blocks that offer a direct route to complex molecular architectures is ever...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern synthetic chemistry, the demand for versatile building blocks that offer a direct route to complex molecular architectures is ever-present. 3-Methylpyrrol-2(5H)-one, a substituted γ-lactam, has emerged as a powerful and adaptable synthon, particularly in the construction of nitrogen-containing heterocycles that form the core of numerous natural products and pharmaceutically active compounds.[1] Its unique structural features—an α,β-unsaturated lactam system, a stereogenic center at C3, and multiple sites for functionalization—render it a highly valuable tool for researchers in medicinal chemistry and drug development.

This guide provides an in-depth exploration of 3-methylpyrrol-2(5H)-one as a synthon. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into why certain experimental choices are made. The protocols presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 3-methylpyrrol-2(5H)-one is primarily dictated by the electronic properties of its α,β-unsaturated lactam core. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the C4 and C5 positions susceptible to nucleophilic attack. This fundamental reactivity profile opens avenues for a range of strategic bond-forming reactions.

Application I: Stereoselective Conjugate (Michael) Addition

The most prominent application of 3-methylpyrrol-2(5H)-one is its role as a Michael acceptor.[2] The electrophilic β-carbon (C4) readily undergoes conjugate addition with a wide array of soft nucleophiles, leading to the formation of 3,4-disubstituted pyrrolidin-2-ones. This strategy is a cornerstone for creating vicinal stereocenters, a common motif in bioactive molecules.

Causality of Experimental Design:

The choice of base, solvent, and temperature is critical for controlling the stereochemical outcome of the Michael addition. A non-coordinating, strong base like LDA is often used to deprotonate the nucleophile under kinetic control, minimizing side reactions.[3] The reaction is typically conducted at low temperatures (-78 °C) to enhance stereoselectivity by favoring the most ordered transition state. The diastereoselectivity is often influenced by the steric hindrance of the existing methyl group at C3 and any protecting group on the lactam nitrogen.

Generalized Workflow for Michael Addition

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Nuc_H Nucleophile (Nu-H) Nuc_anion Nucleophilic Anion (Nu-) Nuc_H->Nuc_anion Deprotonation Base Base (e.g., LDA) Base->Nuc_anion Solvent_prep Anhydrous THF, -78°C Product 3,4-Disubstituted Pyrrolidin-2-one Nuc_anion->Product Conjugate Addition Synthon 3-Methylpyrrol-2(5H)-one Synthon->Product Quench Quench (e.g., sat. NH4Cl) Product->Quench Extract Extraction & Purification Quench->Extract Final_Product Isolated Product Extract->Final_Product

Caption: Generalized workflow for a Michael addition reaction.

Protocol 1: Diastereoselective Michael Addition of a Thiol

This protocol is adapted from the general principles of conjugate addition of thionucleophiles to 2(5H)-furanones, which are structurally analogous to our target lactam.[4] The reactivity is expected to be similar due to the shared α,β-unsaturated carbonyl motif.

Materials:

  • 3-Methylpyrrol-2(5H)-one (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methylpyrrol-2(5H)-one in anhydrous DCM at 0 °C under an inert atmosphere (N2 or Ar), add thiophenol.

  • Slowly add DBU to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-4-(phenylthio)pyrrolidin-2-one.

Trustworthiness: The use of a non-nucleophilic base like DBU is crucial to prevent side reactions. The reaction progress should be carefully monitored by TLC to avoid the formation of byproducts. The expected product will exhibit a mixture of diastereomers, which can often be separated by chromatography. The ratio is dependent on the thermodynamic equilibrium between the syn and anti addition products.

Application II: Aza-Michael Addition for the Synthesis of Diamino Acid Precursors

The aza-Michael addition, the conjugate addition of an amine nucleophile, provides a powerful route to synthesize γ-amino-γ-lactams, which are precursors to valuable diamino acids.[5][6] This reaction is often catalyzed by Lewis or Brønsted acids to activate the enone system.

Catalytic Cycle for Organocatalyzed Aza-Michael Addition

cluster_activation Activation cluster_addition Stereoselective Addition cluster_regeneration Hydrolysis & Regeneration Synthon 3-Methylpyrrol-2(5H)-one Iminium Chiral Iminium Ion Synthon->Iminium + Catalyst, - H2O Catalyst Chiral Amine Catalyst Catalyst->Iminium Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate Amine Amine Nucleophile (R2NH) Amine->Enamine_Intermediate Aza-Michael Addition Product Chiral Aza-Michael Adduct Enamine_Intermediate->Product + H2O Product->Catalyst Catalyst Regenerated

Caption: Proposed catalytic cycle for an organocatalyzed aza-Michael addition.

Protocol 2: Organocatalyzed Asymmetric Aza-Michael Addition

This protocol is based on established methods for the asymmetric aza-Michael addition to enones using chiral organocatalysts.[7] The use of a chiral primary-tertiary diamine catalyst derived from quinine is expected to provide high enantioselectivity.

Materials:

  • 3-Methylpyrrol-2(5H)-one (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Quinine-derived primary-tertiary diamine catalyst (0.1 equiv)

  • Pentafluoropropionic acid (PFP) (0.1 equiv)

  • Toluene, anhydrous

  • Saturated aqueous NaHCO3 solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried vial under an inert atmosphere, dissolve the chiral diamine catalyst and PFP in anhydrous toluene.

  • Add 3-methylpyrrol-2(5H)-one to the catalyst solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add benzylamine dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 48-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enantioenriched 1-benzyl-3-methyl-4-(benzylamino)pyrrolidin-2-one.

Expertise & Experience: The acid co-catalyst (PFP) is crucial for the formation of the reactive iminium ion intermediate, which enhances the electrophilicity of the Michael acceptor.[6] The choice of a non-polar solvent like toluene often improves enantioselectivity in such organocatalyzed reactions. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the nucleophilic attack to one face of the iminium ion.

Application III: Alkylation at the C3 Position

While conjugate addition at C4 is common, the C3 position can also be functionalized. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate, which can then be alkylated with various electrophiles. This allows for the synthesis of 3,3-disubstituted γ-lactams.

Protocol 3: Diastereoselective Alkylation of an N-Protected Lactam

This protocol is adapted from a stereoselective synthesis of α-substituted γ-lactams where an Evans' chiral auxiliary is used to direct the stereochemistry.[3] While this example uses a more complex substrate to achieve high diastereoselectivity, the fundamental principle of enolate formation and alkylation is directly applicable to simpler N-protected derivatives of 3-methylpyrrol-2(5H)-one.

Materials:

  • N-Boc-3-methylpyrrol-2(5H)-one (1.0 equiv)

  • Diisopropylamine (1.2 equiv)

  • n-Butyllithium (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH4Cl solution

  • Anhydrous Na2SO4

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 5 minutes and then warm to 0 °C for 15 minutes before cooling back to -78 °C to form LDA.

  • In a separate flask, dissolve N-Boc-3-methylpyrrol-2(5H)-one in anhydrous THF and cool to -78 °C.

  • Add the lactam solution dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired 3-benzyl-3-methylpyrrolidin-2-one derivative.

Authoritative Grounding: The formation of the lithium enolate is a classic strategy for the α-alkylation of carbonyl compounds. The stereochemical outcome will depend on the direction of approach of the electrophile to the enolate. For a simple N-Boc protected system, a mixture of diastereomers may be obtained. The use of a chiral auxiliary, as in the cited literature, would be necessary to achieve high levels of diastereoselectivity.[3]

Summary of Applications & Future Outlook

The applications detailed above represent the core utility of 3-methylpyrrol-2(5H)-one as a synthetic intermediate. Its ability to undergo stereocontrolled conjugate additions and alkylations makes it an invaluable starting point for constructing complex, stereochemically rich pyrrolidinone and pyrrolidine structures.

Reaction TypeKey ReagentsProduct ClassSynthetic Value
Michael Addition Soft Nucleophiles (e.g., RSH, Malonates), Base3,4-Disubstituted Pyrrolidin-2-onesAccess to vicinal stereocenters
Aza-Michael Addition Amines, Organo/Lewis Acid Catalystγ-Amino-γ-lactamsPrecursors to diamino acids
Alkylation Strong Base (e.g., LDA), Electrophiles (e.g., R-X)3,3-Disubstituted Pyrrolidin-2-onesConstruction of quaternary centers

The future development of methodologies employing 3-methylpyrrol-2(5H)-one will likely focus on expanding the scope of asymmetric transformations. The development of novel catalysts for enantioselective cycloaddition reactions[8] and Lewis acid-catalyzed processes[9] will further enhance the value of this versatile synthon, enabling more efficient and elegant syntheses of next-generation therapeutics and complex natural products.

References

  • Ganesh, T., & Tandon, A. (2007). Short Stereoselective Synthesis of α-Substituted γ-Lactams. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Available at: [Link]

  • Busqué, F., et al. (2004). A Study of the Conjugate Addition of Thionucleophiles to 2(5H)‐Furanones. ResearchGate. Available at: [Link]

  • Li, J.-H., & Du, D.-M. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. PubMed. Available at: [Link]

  • Chen, Z., et al. (2018). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, T.-T., et al. (2023). Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Xu, X., et al. (2018). Lewis acid catalyst-steered divergent synthesis of functionalized vicinal amino alcohols and pyrroles from tertiary enamides. Organic Chemistry Frontiers. Available at: [Link]

  • Singh, N., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers. Available at: [Link]

Sources

Method

Application Note: Architectural Significance of 3-Methylpyrrol-2(5H)-one in Medicinal Chemistry and Drug Discovery

Executive Summary The γ-lactam core, specifically 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one), is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ-lactam core, specifically 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one), is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique combination of a hydrogen-bond donating amide, a Michael-acceptor alkene, and a functionalizable allylic position makes it a privileged scaffold. This technical guide explores the strategic deployment of the 3-methylpyrrol-2(5H)-one motif in bioisosteric replacement, natural product total synthesis, and industrial API manufacturing, providing validated synthetic protocols for drug discovery professionals.

Strategic Applications in Drug Design

Bioisosteric Replacement: Enhancing Metabolic Stability

In drug discovery, the 2(5H)-furanone (butenolide) ring is frequently encountered in natural products but suffers from poor hydrolytic stability and off-target Michael addition toxicity in physiological media. The nitrogenous analog, 3-methylpyrrol-2(5H)-one, serves as an excellent bioisostere [1].

  • Strigolactone Analogs (D-Lactams): Strigolactones regulate plant architecture and parasitic weed germination. Replacing the native D-ring butenolide with a γ-lactam yields "D-lactam" analogs. The nitrogen atom drastically reduces the electrophilicity of the α,β-unsaturated system, enhancing the half-life of the molecule in soil and biological media while retaining receptor agonist activity [2].

  • Carbonic Anhydrase (CA) Inhibitors: The 1-acetyl-4-amino-1H-pyrrol-2(5H)-one substituent has been strategically appended to pyrazolo[4,3-c]pyridine sulfonamides. This modification optimizes the hydrogen-bond donor/acceptor network within the active site of specific CA isoforms (e.g., PgiCAγ), leading to potent and selective pathogen-specific inhibition [3].

Bioisostere A Pharmacophore Optimization (Metabolic Liability) B Butenolide Ring (Rapid Hydrolysis) A->B C 3-Methylpyrrol-2(5H)-one (γ-Lactam Bioisostere) B->C Bioisosteric Replacement D Strigolactone D-Lactams (Receptor Agonists) C->D Enhanced Stability E Sulfonamide CA Inhibitors (Targeting PgiCAγ) C->E Optimized H-Bonding

Caption: Logical workflow of bioisosteric replacement utilizing the 3-methylpyrrol-2(5H)-one scaffold.

Natural Product Total Synthesis

The 3-methylpyrrol-2(5H)-one framework is the exact structural core of Jatropham ((R)-5-hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-one), an antitumor alkaloid isolated from Jatropha macrorhiza that exhibits inhibitory activity against the P-388 lymphocytic leukemia test system [4]. Furthermore, functionalized derivatives of this scaffold are critical intermediates in the total synthesis of complex alkaloids like Pandalizine A [5].

Industrial API Intermediates

Beyond discovery, specific alkylated derivatives such as 3-ethyl-4-methyl-3-pyrrolin-2-one are manufactured at scale as essential precursors for Glimepiride , a blockbuster third-generation sulfonylurea used to treat type 2 diabetes [6].

Synthetic Methodologies & Protocols

To utilize this scaffold, chemists often rely on the chemoselective reduction of citraconimide derivatives. The following protocols outline the generation of the hemiaminal (Jatropham core) and its subsequent deoxygenation via an N-acyliminium ion intermediate.

Protocol A: Chemoselective Reduction to Hemiaminal (Jatropham Framework)

Objective: Reduce a functionalized citraconimide to the corresponding 5-hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-one without over-reducing the lactam carbonyl or the alkene [5].

Causality & Logic: Diisobutylaluminum hydride (DIBAL-H) is utilized at strictly cryogenic temperatures (–78 °C). At this temperature, the initial hydride transfer forms a stable tetrahedral aluminum-hemiaminal complex. This stability prevents the collapse of the intermediate into an iminium ion, thereby precluding a second hydride attack that would yield a fully saturated pyrrolidine.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under inert gas (N₂ or Ar). Dissolve the citraconimide derivative (1.0 equiv, e.g., 4.44 mmol) in anhydrous THF (15 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Addition: Slowly add DIBAL-H (1.0 M in cyclohexane, 3.0 equiv) dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temperature below –70 °C to ensure chemoselectivity.

  • Reaction: Stir the mixture for 1 hour at –78 °C. Monitor completion via TLC (silica gel, EtOAc/Hexane).

  • Self-Validating Quench: Quench the reaction at –78 °C by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Remove the cooling bath and stir vigorously at room temperature.

    • Validation Checkpoint: The mixture will initially form a thick, opaque white gel (aluminum salts). Continue vigorous stirring for 1–2 hours until the emulsion breaks into two distinct, clear liquid phases. This visual cue confirms complete aluminum chelation.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Acyliminium Ion Generation and Hydride Trapping

Objective: Deoxygenate the hemiaminal to yield the pure 3-methyl-1,5-dihydro-2H-pyrrol-2-one scaffold [5].

Causality & Logic: Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid to coordinate the hemiaminal hydroxyl group, facilitating its departure as water and generating a highly electrophilic N-acyliminium ion. Triethylsilane (Et₃SiH) is chosen as the hydride source because it is nucleophilic enough to trap the iminium ion but entirely unreactive toward the lactam carbonyl, ensuring absolute chemoselectivity.

Step-by-Step Procedure:

  • Preparation: Dissolve the hemiaminal product from Protocol A (1.0 equiv, e.g., 3.24 mmol) in anhydrous Dichloromethane (DCM) (15 mL) under nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation & Trapping: Concurrently add BF₃·OEt₂ (1.5 equiv) and Et₃SiH (1.5 equiv) dropwise.

  • Reaction: Stir the mixture for 4 hours, allowing it to gradually warm to room temperature.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess silane. Redissolve the crude residue in EtOAc.

  • Purification: Wash the organic layer with 10% aqueous NaHCO₃ (to neutralize residual Lewis acid) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Synthesis A Citraconimide Derivative (Starting Material) B DIBAL-H, THF, -78 °C (Regioselective Reduction) A->B C Hemiaminal Intermediate (Jatropham framework) B->C Prevents over-reduction D BF3·OEt2, Et3SiH, DCM, 0 °C (N-Acyliminium Ion Generation) C->D E 3-Methyl-1,5-dihydro-2H-pyrrol-2-one (Target Scaffold) D->E Chemoselective hydride trapping

Caption: Mechanistic workflow for the synthesis of the 3-methylpyrrol-2(5H)-one scaffold via an N-acyliminium intermediate.

Data & Yield Analysis

The following tables summarize the quantitative biological and synthetic data associated with the 3-methylpyrrol-2(5H)-one scaffold across various drug discovery applications.

Table 1: Biological Activity Profile of Key Derivatives
Derivative / CompoundPrimary Target / ApplicationBiological Effect / ActivityRef
Jatropham P-388 Lymphocytic LeukemiaAntitumor / Cytotoxic agent[4]
1-acetyl-4-amino-1H-pyrrol-2(5H)-one analogs Carbonic Anhydrase (PgiCAγ)Pathogen-specific CA inhibition[3]
3-Hydroxy-1H-pyrrol-2(5H)-one derivatives Tyrosinase & Pancreatic LipaseDual enzymatic inhibition[7]
3-Ethyl-4-methyl-3-pyrrolin-2-one Sulfonylurea ReceptorAntidiabetic API intermediate (Glimepiride)[6]
D-Lactam Strigolactones Strigolactone ReceptorsEnhanced stability receptor agonists[2]
Table 2: Representative Synthetic Yields for Core Transformations
Starting MaterialReagents & ConditionsProductIsolated YieldRef
4-(3-Methyl-2,5-dioxo-1H-pyrrol-1-yl)butyl AcetateDIBAL-H, THF, -78 °C5-Hydroxy-1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one~90-95%[5]
Hemiaminal intermediateBF₃·OEt₂, Et₃SiH, DCM, 0 °C1-(4-Hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one76% (over 2 steps)[5]

References

  • Title: Natural products and other medicinal drug candidates with 2(5H)-furanone skeleton Source: ResearchGate URL: [Link]

  • Title: Strigolactones: plant hormones as versatile new players in the pitch Source: Tesi di dottorato (Depositolegale.it) URL: [Link]

  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: SYNTHESIS OF (.+-.)-JATROPHAM, AN ANTITUMOR ALKALOID FROM JATROPHA MACRORHIZA Source: Semantic Scholar URL: [Link]

  • Title: Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A Source: ACS Omega URL: [Link]

  • Title: 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives and their inhibitory activity Source: ResearchGate URL: [Link]

Application

Methods for N-functionalization of the 3-Methylpyrrol-2(5H)-one ring

Application Note: Advanced Protocols for the N-Functionalization of the 3-Methylpyrrol-2(5H)-one Scaffold Executive Summary & Mechanistic Rationale The 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the N-Functionalization of the 3-Methylpyrrol-2(5H)-one Scaffold

Executive Summary & Mechanistic Rationale

The 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one) ring is a privileged α,β -unsaturated γ -lactam motif. It serves as the core structural framework for numerous bioactive natural products, including strigolactone plant hormones and the marine alkaloid pandalizine A[1]. Furthermore, functionalized dihydropyrrolone derivatives have been identified as highly potent bacterial quorum-sensing inhibitors against Pseudomonas aeruginosa[2].

Functionalization at the lactam nitrogen (N1) is a critical synthetic operation in medicinal chemistry, as it fundamentally alters the physicochemical properties of the scaffold—modulating lipophilicity, hydrogen-bonding capacity, and target-receptor binding affinity. However, the delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity compared to standard aliphatic amines.

This application note details two divergent, field-proven methodologies for the N-functionalization of 3-methylpyrrol-2(5H)-ones:

  • N-Alkylation via irreversible deprotonation and nucleophilic aliphatic substitution.

  • N-Arylation via Copper-mediated Chan-Evans-Lam cross-coupling[3].

Experimental Workflow & Pathway Visualization

Workflow Start 3-Methylpyrrol-2(5H)-one (Starting Scaffold) Split Start->Split CondA NaH (1.2 eq), DMF, 0 °C to RT Alkyl Halide (1.1 eq) Split->CondA Aliphatic Electrophiles CondB Cu(OAc)2 (1.0 eq), Pyridine (2.0 eq) Arylboronic Acid (1.5 eq), DCM, RT, Air Split->CondB Aromatic Electrophiles ProdA N-Alkyl-3-methylpyrrol-2(5H)-one (via SN2 Substitution) CondA->ProdA Irreversible Deprotonation ProdB N-Aryl-3-methylpyrrol-2(5H)-one (via Chan-Lam Coupling) CondB->ProdB Oxidative Transmetalation

Divergent synthetic workflows for the N-alkylation and N-arylation of 3-methylpyrrol-2(5H)-one.

Causality in Experimental Design

Why choose Chan-Evans-Lam over Buchwald-Hartwig for N-Arylation? Direct SN​Ar is impossible with unactivated aryl halides. Traditional Buchwald-Hartwig amidation requires strong bases (e.g., NaOtBu) and elevated temperatures, which frequently lead to the decomposition, ring-opening, or polymerization of the sensitive α,β -unsaturated dihydropyrrolone ring. The Chan-Evans-Lam coupling circumvents this by operating at ambient temperature with mild organic bases (e.g., pyridine), utilizing arylboronic acids as the arylating agents[3]. Crucially, this reaction requires an open-air environment, as ambient oxygen acts as the terminal oxidant to drive the Cu(II)/Cu(III) catalytic cycle[4].

Why use NaH in DMF for N-Alkylation? The lactam N-H is weakly acidic ( pKa​ ~ 16-17). Sodium hydride (NaH) provides irreversible deprotonation, driving the formation of the lactamate anion to absolute completion. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively solvates the Na+ counterion. This leaves a "naked" and highly reactive lactamate nucleophile, ensuring rapid SN​2 attack on the alkyl halide while minimizing competing O-alkylation.

Quantitative Data & Strategy Comparison

ParameterProtocol A: N-Alkylation ( SN​2 Pathway)Protocol B: N-Arylation (Chan-Lam Pathway)
Electrophile Primary/Secondary Alkyl HalidesAryl/Heteroaryl Boronic Acids
Reagents NaH (1.2 eq)Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq)
Solvent Anhydrous DMFAnhydrous DCM
Atmosphere Inert (Argon/Nitrogen)Open Air (O₂ required)
Temperature 0 °C warming to Room TemperatureRoom Temperature
Typical Yields 75% – 95%50% – 85%
Primary Limitation Highly sensitive to moisture during setupSteric hindrance on ortho-substituted boronic acids

Detailed Experimental Protocols

Protocol A: N-Alkylation via Deprotonation-Substitution

This protocol is optimized for primary and secondary alkyl iodides or bromides.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Dissolve 3-methylpyrrol-2(5H)-one (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) portion-wise over 5 minutes.

    • Causality: Cooling prevents exothermic degradation of the solvent and substrate.

    • Self-Validation Check: Immediate evolution of H2​ gas will be observed. The cessation of bubbling (typically after 15-20 minutes) confirms active hydride and successful, complete deprotonation.

  • Alkylation: Once gas evolution ceases, add the alkyl halide (1.1 equiv, 5.5 mmol) dropwise via syringe.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot disappears. IR spectroscopy of the crude mixture will show the complete disappearance of the broad N-H stretch (~3200 cm⁻¹).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to thoroughly remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: N-Arylation via Copper-Mediated Chan-Evans-Lam Coupling

This protocol is optimized for electron-rich and electron-neutral arylboronic acids.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrrol-2(5H)-one (1.0 equiv, 5.0 mmol) in anhydrous DCM (50 mL, 0.1 M). Do not seal the flask; leave it open to the air or loosely capped with a pierced septum.

  • Reagent Addition: Add the arylboronic acid (1.5 equiv, 7.5 mmol), anhydrous Cu(OAc)2​ (1.0 equiv, 5.0 mmol), and Pyridine (2.0 equiv, 10.0 mmol).

    • Causality: Pyridine acts dually as a base to neutralize the boronic acid and as a ligand to stabilize the active Cu(II) species. The open-air environment is strictly required to re-oxidize the copper catalyst[3].

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

    • Self-Validation Check: Upon addition of pyridine, the reaction mixture will immediately transition from a pale blue suspension to a deep green/brown homogeneous solution. This color shift is the visual confirmation of the reactive copper-substrate-ligand complex forming[3].

  • Workup: Once TLC indicates complete consumption of the lactam, filter the dark mixture through a tightly packed pad of Celite to remove insoluble copper salts. Wash the Celite pad with additional DCM (20 mL).

  • Purification: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 × 20 mL) to remove residual pyridine, followed by saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the resulting residue via silica gel flash chromatography.

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylpyrrol-2(5H)-one products

Application Note: GC-MS Analysis of 3-Methylpyrrol-2(5H)-one Abstract This application note provides a comprehensive guide for the identification and quantification of 3-Methylpyrrol-2(5H)-one using Gas Chromatography-Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis of 3-Methylpyrrol-2(5H)-one

Abstract

This application note provides a comprehensive guide for the identification and quantification of 3-Methylpyrrol-2(5H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Methylpyrrol-2(5H)-one is a heterocyclic compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. The methodologies detailed herein cover sample preparation, instrument configuration, and data analysis, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

3-Methylpyrrol-2(5H)-one is a five-membered lactam, a class of cyclic amides. Its polarity and potential for thermal lability present unique challenges for gas chromatographic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering the high separation efficiency of GC and the definitive identification capabilities of MS.[1] The principle involves vaporizing the sample, separating its components on a chromatographic column, and then ionizing and detecting the fragments based on their mass-to-charge ratio (m/z).[1] Due to the polar nature of the N-H group and the carbonyl oxygen, careful selection of the GC column and potential derivatization are critical for achieving sharp, symmetrical peaks.[2]

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane (All HPLC or GC grade). Volatile organic solvents are required for GC-MS analysis.[1][3]

  • Reference Standard: 3-Methylpyrrol-2(5H)-one (≥98% purity)

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., 2-Pyrrolidone or a deuterated analog.

  • Derivatization Agent (Optional): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation if required to improve volatility.[4]

  • Apparatus: 1.5 mL glass autosampler vials, volumetric flasks, micropipettes, centrifuge.[3]

Protocol 1: Standard and Sample Preparation

The goal of sample preparation is to isolate and concentrate the analyte from the sample matrix and transfer it into a solvent compatible with GC-MS.[5]

Step 1: Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methylpyrrol-2(5H)-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock solution with dichloromethane.[3]

  • Internal Standard (if used): Spike each working standard and sample with the internal standard to a final concentration of 1 µg/mL.

Step 2: Sample Preparation (Liquid-Liquid Extraction - LLE) This protocol is a general guideline for aqueous samples. For complex matrices, a more exhaustive cleanup like Solid-Phase Extraction (SPE) may be necessary.[1][5][6]

  • Sample Collection: Collect 1 mL of the aqueous sample in a glass tube.

  • Extraction: Add 2 mL of dichloromethane to the sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic solvent.[5]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL. This step concentrates the analyte to improve detection limits.[5]

  • Transfer: Transfer the concentrated extract to a 1.5 mL GC autosampler vial for analysis.

Causality Note: Dichloromethane is chosen for its immiscibility with water and its effectiveness in extracting moderately polar organic compounds. The nitrogen evaporation step is crucial for achieving the low detection limits often required in trace analysis.[5]

Protocol 2: GC-MS Instrumentation and Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Condition Rationale/Justification
GC System Agilent 7890B or equivalentA robust and widely used system for this type of analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and resolving power for a broad range of semi-volatile compounds.[7][8]
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.[9]
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and separation efficiency.[7]
Inlet Temp. 250°CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analyte.[7][10]
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte onto the column, which is ideal for trace-level analysis.[3]
Oven Program Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points. The initial hold ensures good peak shape for early eluting compounds.[8]
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Ion Source Electron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns for library matching.
EI Energy 70 eVThe standard energy for EI, which generates reproducible mass spectra found in libraries like NIST.[11]
Source Temp. 230°CPrevents condensation of analytes in the ion source.[8]
Quad Temp. 150°CEnsures stable performance of the mass filter.[8]
Scan Range m/z 40-200A targeted scan range that covers the molecular ion and expected fragment ions of the analyte.

Data Analysis and Interpretation

Identification

The primary identification of 3-Methylpyrrol-2(5H)-one is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The molecular ion (M+) is expected at m/z 97 , corresponding to its molecular weight.

Expected Mass Spectrum and Fragmentation

Upon electron ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions.[12] The fragmentation pattern is a unique fingerprint of the molecule.

Table 2: Key Mass Fragments for 3-Methylpyrrol-2(5H)-one

m/z (Mass-to-Charge) Proposed Fragment Ion Significance
97[C₅H₇NO]⁺Molecular Ion (M⁺)
69[M - CO]⁺Loss of a neutral carbon monoxide molecule
68[M - CHO]⁺Loss of a formyl radical
54[C₃H₄N]⁺Ring fragmentation product
41[C₃H₅]⁺ or [C₂H₃N]⁺Further fragmentation products

Note: The relative intensities of these fragments can provide additional confidence in the identification. The most intense peak in the spectrum is referred to as the base peak.[13]

Visualization and Workflows

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE Standard Reference Standard WorkingStd Prepare Working Standards Standard->WorkingStd Concentrate N2 Evaporation LLE->Concentrate Vial Transfer to GC Vial Concentrate->Vial WorkingStd->Vial Inject Inject 1 µL Vial->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-200) Ionize->Detect Acquire Data Acquisition Detect->Acquire Identify Library Search (NIST) Acquire->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow from sample preparation to final report.

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation of 3-Methylpyrrol-2(5H)-one.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 3-Methylpyrrol-2(5H)-one. The combination of a standard non-polar column with a straightforward liquid-liquid extraction procedure is effective for the identification and quantification of this analyte in various matrices. The provided instrument parameters serve as an excellent starting point for method development, and the expected fragmentation pattern ensures confident identification.

References

  • Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. Available at: [Link]

  • Amerigo Scientific. Overview of Polar Gas Chromatography. Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available at: [Link]

  • Persee. Gas Chromatography Explained: How It Separates Different Compounds. Available at: [Link]

  • JoVE. Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole, 3-methyl-. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. 12.4: Gas Chromatography. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • SpringerLink. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available at: [Link]

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]

  • The Journal of Engineering and Technology. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole, 3-methyl- (Notes). Available at: [Link]

  • Semantic Scholar. Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Available at: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • SciSpace. Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole, 2,3,5-trimethyl-. Available at: [Link]

  • NIST WebBook. 2(5H)-Furanone, 3-methyl-. Available at: [Link]

Sources

Application

Large-scale laboratory synthesis of 3-Methylpyrrol-2(5H)-one

An Application Note and Protocol for the Large-Scale Laboratory Synthesis of 3-Methylpyrrol-2(5H)-one Abstract This document provides a comprehensive guide for the large-scale laboratory synthesis of 3-Methylpyrrol-2(5H)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Laboratory Synthesis of 3-Methylpyrrol-2(5H)-one

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis of 3-Methylpyrrol-2(5H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented strategy is designed for scalability and robustness, utilizing common starting materials and well-established reaction principles. The two-stage approach involves an initial acetoacetic ester synthesis to construct the key γ-ketoester precursor, followed by a cyclocondensation reaction with an ammonia source to form the target lactam. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and data presentation to support researchers, chemists, and drug development professionals in the successful synthesis and purification of this important compound.

Introduction and Synthetic Strategy

3-Methylpyrrol-2(5H)-one, a substituted γ-lactam, is a structural motif present in various biologically active compounds.[1] Its synthesis is of significant interest for creating libraries of novel chemical entities for drug discovery. While numerous methods exist for the synthesis of pyrrole and pyrrolidinone derivatives, many are not amenable to large-scale production due to the use of expensive reagents, harsh conditions, or the generation of significant waste.[2][3]

The strategy outlined herein is based on a classical and highly reliable approach that builds the carbon skeleton first, followed by the heterocyclic ring formation. This method was chosen for its high degree of predictability, scalability, and reliance on cost-effective starting materials.

The two-stage synthetic approach is as follows:

  • Stage 1: Synthesis of the γ-Ketoester Precursor. The carbon backbone is constructed via the alkylation of ethyl acetoacetate. This classic C-C bond-forming reaction uses sodium ethoxide to generate a nucleophilic enolate, which is then alkylated with ethyl 2-bromopropionate. Subsequent acidic hydrolysis and decarboxylation (the "ketonic hydrolysis") yields the key intermediate, 3-methyl-4-oxopentanoic acid.

  • Stage 2: Reductive Amination and Cyclization. The γ-ketoacid is reacted with an ammonia source, such as ammonium acetate, under thermal conditions. This initiates an in-situ reductive amination followed by an intramolecular condensation (lactamization) and dehydration to yield the final, conjugated 3-Methylpyrrol-2(5H)-one. This one-pot cyclization is efficient and drives the reaction to completion by the removal of water.

This strategic pathway ensures a logical and controllable process, suitable for scaling from grams to kilograms in a laboratory setting.[4]

Overall Synthetic Workflow

The diagram below illustrates the complete workflow from common starting materials to the final purified product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Purification A Ethyl Acetoacetate + Ethyl 2-Bromopropionate B Alkylation via Sodium Ethoxide A->B C Crude Alkylated Diester B->C D Acidic Hydrolysis & Decarboxylation (H₂SO₄, H₂O) C->D E 3-Methyl-4-oxopentanoic Acid (Key Intermediate) D->E G Cyclocondensation (Toluene, Reflux) E->G To Stage 2 F Ammonium Acetate (Ammonia Source) F->G H Crude Product Mixture G->H I Purification (Recrystallization or Chromatography) H->I J Pure 3-Methylpyrrol-2(5H)-one I->J

Caption: High-level workflow for the two-stage synthesis of 3-Methylpyrrol-2(5H)-one.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-4-oxopentanoic Acid (Intermediate)

Rationale: This procedure utilizes the acetoacetic ester synthesis, a robust method for preparing ketones. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of ethyl acetoacetate, creating a soft nucleophile. This enolate readily undergoes an S(_N)2 reaction with the primary alkyl halide, ethyl 2-bromopropionate. The subsequent saponification followed by acidification and heating efficiently hydrolyzes both ester groups and induces decarboxylation of the now-unstable β-ketoacid functionality, yielding the desired γ-ketoacid.

Table 1: Reagents and Materials for Intermediate Synthesis

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount (g / mL)Notes
Ethanol, 200 proof46.07-1.5 LAnhydrous grade is critical.
Sodium Metal22.991.0524.1 gHandle with extreme care.
Ethyl Acetoacetate130.141.00130.1 gFreshly distilled is preferred.
Ethyl 2-bromopropionate181.031.00181.0 gCorrosive and lachrymatory.
Sodium Hydroxide40.004.00160.0 g
Sulfuric Acid, concentrated98.08~4.0~220 mLAdd slowly with cooling.
Diethyl Ether74.12-1.0 LFor extraction.
Saturated Sodium Bicarbonate--As neededFor neutralization.
Anhydrous Magnesium Sulfate120.37-As neededFor drying.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1.5 L of anhydrous ethanol. Carefully add sodium metal (24.1 g) in small portions to control the exothermic reaction and hydrogen gas evolution. Stir until all sodium has dissolved completely.

  • Enolate Formation: Cool the sodium ethoxide solution to 10-15 °C using an ice bath. Add ethyl acetoacetate (130.1 g) dropwise over 30 minutes, maintaining the internal temperature below 20 °C.

  • Alkylation: To the resulting enolate solution, add ethyl 2-bromopropionate (181.0 g) dropwise over 1 hour. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4 hours.

  • Saponification: Cool the reaction mixture to room temperature. In a separate beaker, dissolve sodium hydroxide (160.0 g) in 800 mL of water. Add the NaOH solution to the reaction flask and heat to reflux for another 3 hours to ensure complete hydrolysis of the esters.

  • Hydrolysis and Decarboxylation: Cool the mixture in an ice bath. Very slowly and carefully, add concentrated sulfuric acid (~220 mL) until the solution is strongly acidic (pH < 1). Caution: Highly exothermic. Once acidified, heat the mixture to reflux for 2 hours to facilitate decarboxylation. Carbon dioxide evolution will be observed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Transfer to a large separatory funnel and extract the product with diethyl ether (3 x 300 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-4-oxopentanoic acid as an oil. The product is often used in the next step without further purification. Expected yield is typically 75-85%.

Part 2: Synthesis of 3-Methylpyrrol-2(5H)-one

Rationale: This step achieves the formation of the heterocyclic ring. The reaction is a classic example of lactam synthesis via the condensation of a γ-ketoacid with an ammonia source.[5] Ammonium acetate serves as a convenient source of ammonia at elevated temperatures. The initial reaction forms an enamine at the ketone position, which then undergoes intramolecular nucleophilic attack by the nitrogen onto the carboxylic acid carbonyl. The resulting tetrahedral intermediate eliminates water to form the stable lactam ring. A final dehydration step forms the conjugated C=C double bond, driven by the formation of a thermodynamically stable α,β-unsaturated lactam system. Toluene is used as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.

Table 2: Reagents and Materials for Cyclization

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)Notes
3-Methyl-4-oxopentanoic Acid130.141.00130.1 gFrom Part 1 (assuming 1 mol scale)
Ammonium Acetate77.081.50115.6 gActs as the ammonia source.
Toluene92.14-1.0 LFor azeotropic water removal.
Activated Charcoal12.01-~10 gFor decolorization.
Ethyl Acetate88.11-As neededFor recrystallization.
Hexanes--As neededFor recrystallization.

Step-by-Step Protocol:

  • Reaction Setup: To a 2 L round-bottom flask, add the crude 3-methyl-4-oxopentanoic acid (130.1 g), ammonium acetate (115.6 g), and toluene (1.0 L). Equip the flask with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 8-12 hours, or until no more water is collected.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble salts. Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification (Recrystallization): The resulting crude residue, a dark oil or solid, can be purified. Dissolve the crude product in a minimal amount of hot ethyl acetate. If the solution is highly colored, add activated charcoal, heat for 10 minutes, and then filter through a pad of Celite while hot.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place it in an ice bath for 1-2 hours to maximize crystal formation. If crystals do not form, slowly add hexanes until the solution becomes turbid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. Expected yield is 60-75%.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

Table 3: Summary of Synthesis and Product Data

ParameterStage 1 (Intermediate)Stage 2 (Final Product)
Product Name 3-Methyl-4-oxopentanoic Acid3-Methylpyrrol-2(5H)-one
Appearance Colorless to yellow oilOff-white to light tan solid
Typical Yield 75-85%60-75%
Overall Yield -45-64%
Purity (by NMR/GC-MS) >90% (crude)>98% (after recrystallization)
Expected ¹H NMR (CDCl₃) -δ ~6.8 (m, 1H), 4.1 (m, 2H), 2.0 (s, 3H)
Expected ¹³C NMR (CDCl₃) -δ ~175, 140, 130, 45, 12
Expected IR (KBr, cm⁻¹) ~1710 (C=O, acid & ketone)~3200 (N-H), ~1680 (C=O, lactam), ~1620 (C=C)

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from any water sources. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle in a fume hood and wear appropriate PPE. Always add acid to water slowly, never the reverse.

  • Alkylating Agents: Ethyl 2-bromopropionate is a lachrymator and corrosive. Handle exclusively in a well-ventilated fume hood.

  • Flammable Solvents: Ethanol, diethyl ether, and toluene are highly flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present.

References

  • Gore, V. G., & Kulkarni, V. M. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(1), 1-13. [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]2]

  • Fernandez-Lafuente, R., et al. (2002). Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes. Current Medicinal Chemistry - Anti-Infective Agents, 1(4), 375-387. [Link][7]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link][3]

  • Nguyen, L. T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ARKIVOC, 2022(10), 118-135. [Link][1]

  • BioDuro. (n.d.). Scale Up Synthesis. Retrieved from [Link]4]

Sources

Method

Protocol for the alkylation of 3-Methylpyrrol-2(5H)-one at the nitrogen atom

Mechanistic Insights and Step-by-Step Protocol for the Functionalization of Lactam Building Blocks in Drug Discovery Scientific Context and Rationale 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-3-pyrrolin-2-one) is...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Step-by-Step Protocol for the Functionalization of Lactam Building Blocks in Drug Discovery

Scientific Context and Rationale

3-Methylpyrrol-2(5H)-one (also known as 3-methyl-3-pyrrolin-2-one) is a highly versatile γ -lactam building block frequently utilized in the total synthesis of complex alkaloids (e.g., rhazinilam analogues) and the development of novel peptidomimetics. Functionalization at the nitrogen atom via N-alkylation is a critical transformation that alters the steric and electronic properties of the pyrrolinone ring, directly influencing its biological activity, lipophilicity, and pharmacokinetic profile[1].

However, the N-alkylation of unsaturated lactams presents specific chemoselectivity challenges. The deprotonated intermediate acts as an ambident nucleophile, capable of undergoing both N-alkylation and O-alkylation. Furthermore, improper choice of base or temperature can lead to unwanted C-5 alkylation, double alkylation, or nucleophilic ring-opening [2]. This application note provides a field-proven, highly regioselective protocol utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) to achieve high-yielding N-alkylation[3].

Mechanistic Causality and Reaction Design

The robustness of this protocol relies on the precise orchestration of base, solvent, and thermodynamics:

  • Irreversible Deprotonation: The pKa of the lactam NH is approximately 15. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base. Its reaction with the lactam generates hydrogen gas (H 2​ ). The evolution of H 2​ from the reaction mixture drives the equilibrium completely to the right, ensuring quantitative and irreversible formation of the lactamate anion.

  • The "Naked Anion" Effect: Anhydrous DMF is a polar aprotic solvent with a high dielectric constant. It strongly solvates the hard Na + cation but leaves the lactamate anion relatively unsolvated. This lack of a solvent shell maximizes the nucleophilicity of the nitrogen atom.

  • Ambident Nucleophile Control: The lactamate anion can react at either the oxygen or the nitrogen atom. While O-alkylation is occasionally kinetically favored, N-alkylation is the thermodynamically stable product. By utilizing soft electrophiles (such as benzyl bromide or primary alkyl iodides) and allowing the reaction to proceed at room temperature, the pathway is strictly directed toward the N-alkylated product.

  • Thermal Control: The deprotonation step is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses competitive deprotonation at the activated C-5 position, which would otherwise lead to unwanted C-alkylation [2].

Mechanism Lactam Lactam NH (pKa ~ 15) Base NaH (Strong Base) Lactam->Base Deprotonation Ambident Ambident Nucleophile (N vs. O) Base->Ambident -H2 (gas) N_Attack N-Alkylation (Thermodynamically Favored) Ambident->N_Attack Major Pathway O_Attack O-Alkylation (Kinetically Favored, Minor) Ambident->O_Attack Minor Pathway HardSoft Soft Electrophile (e.g., BnBr) Favors N-Attack HardSoft->N_Attack Directs

Figure 1: Mechanistic selectivity of the ambident lactamate anion during N-alkylation.

Quantitative Optimization Data

Prior to establishing the standard protocol, various conditions were evaluated to maximize N-alkylation while suppressing O-alkylation and C-5 alkylation. As shown in Table 1, the combination of NaH and DMF provides superior yields and regioselectivity compared to weaker bases or less polar solvents.

Table 1: Optimization of Base and Solvent for N-Alkylation (Model Electrophile: Benzyl Bromide)

EntryBase (Equiv)SolventTemp (°C)Conversion (%)N:O Alkylation RatioIsolated Yield (%)
1K 2​ CO 3​ (2.0)MeCN80 °C65%85:1552%
2Cs 2​ CO 3​ (1.5)DMF25 °C82%92:874%
3n-BuLi (1.1)THF-78 °C>95%70:30*41%
4 NaH (1.2) DMF 0 °C to 25 °C >99% >99:1 91%

*Note: Use of n-BuLi resulted in significant C-5 alkylation and ring-opening side products due to over-deprotonation.

Experimental Protocol

Workflow Start 3-Methylpyrrol-2(5H)-one (Starting Material) Deprotonation Deprotonation NaH in anhydrous DMF (0 °C) Start->Deprotonation Anion Lactamate Anion Intermediate + H2 (gas) Deprotonation->Anion Alkylation Electrophilic Addition Add Alkyl Halide (R-X) Anion->Alkylation Reaction SN2 Alkylation Warm to RT (2-16 h) Alkylation->Reaction Quench Quench & Work-up Sat. NH4Cl / EtOAc Extraction Reaction->Quench Purify Purification Silica Gel Column / HPLC Quench->Purify Product N-Alkyl-3-methylpyrrol-2(5H)-one (Final Product) Purify->Product

Figure 2: Step-by-step workflow for the N-alkylation of 3-Methylpyrrol-2(5H)-one.

Materials and Reagents

Table 2: Reagent Stoichiometry for a 10 mmol Scale Reaction

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methylpyrrol-2(5H)-one97.121.0971 mgStarting Material
Sodium Hydride (60% in mineral oil)24.001.2480 mgStrong Base
Benzyl Bromide171.041.11.31 mLElectrophile
Anhydrous DMF73.09-20 mLSolvent
Step-by-Step Methodology

Caution: NaH is highly reactive and reacts violently with water to release flammable hydrogen gas. Perform all operations under an inert atmosphere (Argon or Nitrogen).

Step 1: Preparation of the Base Suspension

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times [3].

  • Add Sodium Hydride (480 mg, 60% dispersion in mineral oil) to the flask.

  • (Optional but recommended): Wash the NaH with anhydrous hexane (2 × 5 mL) under Argon to remove the mineral oil, decanting the hexane carefully via syringe. Evaporate residual hexane under a stream of Argon.

  • Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.

Step 2: Deprotonation

  • Dissolve 3-Methylpyrrol-2(5H)-one (971 mg, 10 mmol) in anhydrous DMF (10 mL).

  • Add the lactam solution dropwise to the stirring NaH suspension at 0 °C over 15 minutes.

  • Self-Validating Check: Observe the controlled evolution of H 2​ gas (bubbling).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the lactamate anion. The solution should become homogeneous and slightly yellow.

Step 3: Alkylation

  • Add Benzyl Bromide (1.31 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualized with UV and KMnO 4​ ). The starting material ( Rf​≈0.2 ) should disappear, replaced by a newly formed, less polar spot ( Rf​≈0.6 ).

Step 4: Quenching and Work-up

  • Cool the reaction flask back to 0 °C.

  • Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH 4​ Cl (10 mL). Causality: NH 4​ Cl is weakly acidic; it safely neutralizes unreacted NaH without hydrolyzing the newly formed lactam product.

  • Dilute the mixture with deionized water (30 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF, followed by a final wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3).

  • Evaporate the product-containing fractions to yield the pure N-benzyl-3-methylpyrrol-2(5H)-one as a pale yellow oil or crystalline solid.

References

  • Kholod, I., Vallat, O., Buciumas, A.-M., & Neier, R. "Preparation of precursors for the synthesis of analogues of rhazinilam." ARKIVOC, 2014 (iii), 256-273. URL:[Link]

  • Velasco-Rubio, Á., Bernárdez, R., Varela, J. A., & Saá, C. "Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes." Journal of Organic Chemistry, 2021, 86(15), 10889–10902. URL:[Link]

Application

Application Note: 3-Methylpyrrol-2(5H)-one as a Core Scaffold in the Synthesis of Biologically Active Compounds

Executive Summary The compound 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one or 3-methyl-3-pyrrolin-2-one) has emerged as a highly versatile α,β -unsaturated γ -lactam building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one or 3-methyl-3-pyrrolin-2-one) has emerged as a highly versatile α,β -unsaturated γ -lactam building block in modern synthetic chemistry. Characterized by its rigid five-membered ring, hydrogen-bonding capabilities, and Michael acceptor reactivity, this scaffold is instrumental in the development of diverse therapeutic agents and agrochemicals. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 3-methylpyrrol-2(5H)-one in the synthesis of quorum-sensing inhibitors, antitumor alkaloids, and plant hormone analogs.

Mechanistic Insights & Causality (E-E-A-T)

The selection of 3-methylpyrrol-2(5H)-one as a synthetic foundation is driven by three core physicochemical properties:

  • Bioisosteric Stability: In natural products like strigolactones, the native butenolide D-ring is highly susceptible to hydrolysis. Replacing the oxygen atom of the butenolide with a nitrogen atom (forming a γ -lactam) significantly enhances the hydrolytic stability of the molecule while retaining its biological conformation and receptor affinity[1].

  • Electrophilic Tuning: The α,β -unsaturated carbonyl system acts as a controlled Michael acceptor. It is sufficiently reactive to undergo conjugate additions during complex total syntheses, yet stable enough to avoid indiscriminate off-target covalent binding in biological systems.

  • Receptor Pocket Geometry: The lactam motif provides a rigid hydrogen bond donor (N-H) and acceptor (C=O) pair. This specific geometry is critical for anchoring synthetic analogs into bacterial receptor pockets, such as the LasR receptor in Pseudomonas aeruginosa[2].

G Core 3-Methylpyrrol-2(5H)-one Oxidation C5 Oxidation Core->Oxidation Alkylation N-Alkylation & Coupling Core->Alkylation Bioisostere Bioisosteric Replacement Core->Bioisostere Jatropham Jatropham (Antitumor) Oxidation->Jatropham DHP Alkyne-DHPs (QSI Antibacterial) Alkylation->DHP Strigolactone Strigo-D-Lactams (Agrochemical) Bioisostere->Strigolactone

Divergent synthetic pathways of 3-Methylpyrrol-2(5H)-one into diverse bioactive compounds.

Application Workflow I: Synthesis of Bacterial Quorum-Sensing Inhibitors

Rationale and Causality

Pseudomonas aeruginosa utilizes N-acyl homoserine lactones (AHLs) as autoinducers for quorum sensing (QS), which regulates biofilm formation and virulence. However, natural AHLs undergo rapid lactonolysis (ring-opening) at physiological pH. By synthesizing dihydropyrrolone (DHP) analogs derived from 3-methylpyrrol-2(5H)-one, researchers create hydrolytically stable AHL mimics. These DHPs competitively bind to the LasR receptor without activating it, thereby shutting down the virulence cascade[2].

Mechanism AHL Natural AHL Autoinducer (Hydrolytically Unstable) LasR LasR Receptor (P. aeruginosa) AHL->LasR Activates DHP Synthetic DHP Analog (Hydrolytically Stable) DHP->LasR Competitive Binding Gene Virulence Gene Expression LasR->Gene Induces Block Biofilm & Virulence Inhibition LasR->Block Prevents Activation

Mechanism of LasR receptor antagonism by stable DHP analogs to prevent virulence.

Protocol: Sonogashira Cross-Coupling for Alkyne-Substituted DHPs

This protocol details the late-stage functionalization of a brominated DHP intermediate to yield highly active di-alkynyl DHPs[2]. The use of Sonogashira coupling is critical as it allows carbon-carbon bond formation under mild conditions, preserving the sensitive α,β -unsaturated lactam system.

  • Reaction Preparation: In an oven-dried Schlenk flask, dissolve the brominated DHP precursor (1.0 equiv) and the selected terminal alkyne (1.2 equiv) in strictly anhydrous DMF.

    • Self-Validation: The use of anhydrous DMF is mandatory to prevent palladium catalyst poisoning and unwanted alkyne homocoupling (Glaser coupling).

  • Catalyst Loading: Add Pd(PPh 3​ ) 2​ Cl 2​ (0.05 equiv) and CuI (0.10 equiv), followed immediately by anhydrous triethylamine (3.0 equiv) as the base.

  • Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with high-purity nitrogen.

    • Self-Validation: The solution should transition from a pale yellow to a darker amber hue, visually confirming the formation of the active Pd(0) catalytic species.

  • Execution: Stir the mixture at 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3).

    • Self-Validation: The reaction is complete when the UV-active starting material spot (R f​ ~0.5) is fully consumed and a new, highly fluorescent product spot emerges (R f​ ~0.3).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous NH 4​ Cl and brine. Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Application Workflow II: Total Synthesis of Alkaloids (Pandalizine A & Jatropham)

Rationale and Causality

The 3-methylpyrrol-2(5H)-one scaffold is the exact structural core of Jatropham, a potent antitumor alkaloid[3]. Furthermore, it serves as a critical intermediate in the total synthesis of Pandalizine A. To achieve the saturated lactam required for Pandalizine A, a chemoselective reduction of a lactamol intermediate must be performed. BF 3​ ·OEt 2​ is utilized as a Lewis acid to activate the hydroxyl group, forcing its elimination to form a reactive iminium ion. Et 3​ SiH is then deployed as a bulky hydride donor that stereoselectively attacks the iminium ion without over-reducing the lactam carbonyl[4].

Protocol: Chemoselective Reduction of Lactamols to Lactams
  • Initiation: To a solution of the lactamol intermediate (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add BF 3​ ·OEt 2​ (1.5 equiv) dropwise[4].

  • Reduction: Slowly add Et 3​ SiH (1.5 equiv) dropwise to the cooled mixture.

  • Propagation: Stir the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.

    • Self-Validation: Monitor by TLC (DCM/MeOH 95:5). The polar lactamol starting material (R f​ ~0.2) must disappear entirely, replaced by a less polar lactam product spot (R f​ ~0.4).

  • Quenching & Workup: Concentrate the mixture in vacuo to remove DCM and excess silane. Dissolve the resulting residue in EtOAc. Wash the organic layer with 10% aqueous NaHCO 3​ to neutralize residual Lewis acid, followed by a brine wash. Dry over Na 2​ SO 4​ and isolate the pure lactam via column chromatography.

Quantitative Data Presentation

The functionalization of the 3-methylpyrrol-2(5H)-one scaffold yields compounds with highly specific and potent biological activities. The table below summarizes the structure-activity relationships (SAR) of key derivatives.

Compound ClassTarget / ApplicationKey Substitutions on ScaffoldBiological Activity / Potency
Alkyne-DHPs P. aeruginosa LasR (QS Inhibition)N-methyl, C4-phenylethynyl47.8% QSI at 62.5 µM[2]
Seleno-DHPs P. aeruginosa LasR (QS Inhibition)N-phenylselenourea81.0% QSI at 125 µM[5]
Jatropham Antitumor AlkaloidC5-HydroxylHigh cytotoxicity across cell lines[3]
Strigo-D-Lactams Plant hormone receptorN-linked ABC tricyclic ringHigh parasitic seed germination[1]

Sources

Method

Application Note: High-Throughput In Vitro Assays for Screening 3-Methylpyrrol-2(5H)-one Derivatives as Bacterial Quorum Sensing Inhibitors

Executive Summary & Mechanistic Rationale The rise of multidrug-resistant (MDR) bacterial pathogens has necessitated a paradigm shift in antimicrobial drug discovery. Rather than targeting bacterial viability—which exert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacterial pathogens has necessitated a paradigm shift in antimicrobial drug discovery. Rather than targeting bacterial viability—which exerts immense selective pressure for resistance—modern therapeutic strategies increasingly focus on disarming bacterial virulence. In Pseudomonas aeruginosa, virulence factor production and biofilm formation are tightly regulated by Quorum Sensing (QS), a density-dependent communication system mediated by acyl-homoserine lactones (AHLs).

Natural halogenated furanones are known to competitively inhibit AHL receptors (such as LasR and RhlR). However, furanones suffer from poor hydrolytic stability and high cellular toxicity. By replacing the lactone ring with a lactam ring, researchers have developed pyrrol-2(5H)-one (dihydropyrrolone) derivatives , which exhibit significantly improved physiological stability while retaining potent quorum sensing inhibitory (QSI) activity[1]. Specifically, 3-Methylpyrrol-2(5H)-one derivatives serve as highly tunable scaffolds for developing next-generation anti-biofilm agents[2].

This application note details a self-validating, multi-tiered in vitro screening workflow designed to evaluate the QSI efficacy of synthesized 3-Methylpyrrol-2(5H)-one libraries.

QS_Pathway AHL AHL Autoinducers LasR LasR Receptor AHL->LasR Binds Gene Virulence Gene Expression LasR->Gene Activates Biofilm Biofilm & Virulence Gene->Biofilm Promotes Inhibitor 3-Methylpyrrol-2(5H)-one Inhibitor->LasR Competitive Antagonism

Figure 1: Mechanism of LasR receptor antagonism by 3-Methylpyrrol-2(5H)-one derivatives.

The Self-Validating Screening Cascade

To ensure scientific integrity, a QSI screening cascade must differentiate true receptor antagonism from non-specific bactericidal activity. A compound that simply kills bacteria will artificially appear to inhibit quorum sensing. Therefore, our workflow integrates a parallel Minimum Inhibitory Concentration (MIC) assay. Only compounds that suppress QS phenotypes at sub-lethal concentrations are advanced.

Screening_Workflow Lib Compound Library 3-Methylpyrrol-2(5H)-ones Tox Viability Screen (MIC) Ensure Bacterial Survival Lib->Tox Rep Primary Screen LasR Reporter Assay (GFP) Tox->Rep Select sub-MIC concentrations Vir Secondary Screen Pyocyanin Quantification Rep->Vir IC50 < 50 µM Bio Tertiary Screen Static Biofilm Inhibition Vir->Bio Phenotypic Validation

Figure 2: Multi-tiered screening workflow for validating QSI activity.

Step-by-Step Experimental Protocols

Protocol A: Primary Screen – LasR-GFP Reporter Gene Assay

Causality & Rationale: We utilize a P. aeruginosa MH602 reporter strain harboring a plasmid where the lasB promoter is fused to a gfp (green fluorescent protein) gene[3]. This provides a highly sensitive, direct optical readout of LasR activation. Normalizing fluorescence against optical density (OD600) mathematically isolates QS inhibition from minor growth fluctuations.

Materials:

  • P. aeruginosa MH602 (LasR-reporter strain)

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics

  • Black, clear-bottom 96-well microtiter plates

Methodology:

  • Inoculum Preparation: Grow the MH602 strain overnight in LB broth at 37°C with shaking (200 rpm). Dilute the overnight culture to an OD600 of 0.01 in fresh LB broth.

  • Compound Plating: Dispense 100 µL of the diluted bacterial suspension into the 96-well plate.

  • Treatment: Add 3-Methylpyrrol-2(5H)-one derivatives (dissolved in DMSO) to achieve final concentrations ranging from 1.56 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Incubation & Reading: Incubate the plates at 37°C. Measure both GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and cell density (OD600) simultaneously every 30 minutes for 12 hours using a multimode microplate reader.

  • Data Analysis: Calculate the specific fluorescence (Fluorescence/OD600). Determine the IC50 values using non-linear regression analysis.

Protocol B: Secondary Screen – Pyocyanin Virulence Factor Assay

Causality & Rationale: Pyocyanin is a blue-green phenazine pigment and a terminal virulence factor strictly controlled by the las and rhl QS systems. Extracting pyocyanin into an organic phase removes interference from the culture media and cell debris, allowing for highly specific spectrophotometric quantification. This step proves that the receptor antagonism observed in Protocol A translates to actual phenotypic suppression[2].

Methodology:

  • Cultivation: Inoculate wild-type P. aeruginosa PAO1 (OD600 = 0.01) into 5 mL of PB (Peptone Broth) medium containing sub-MIC concentrations of the test compounds. Incubate for 18 hours at 37°C (200 rpm).

  • Primary Extraction: Centrifuge the cultures at 10,000 × g for 10 minutes. Transfer 3 mL of the cell-free supernatant to a clean tube. Add 1.5 mL of chloroform and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes. The pyocyanin partitions into the lower blue chloroform layer.

  • Secondary Extraction: Transfer 1 mL of the chloroform layer to a new tube and add 0.2 mL of 0.2 M HCl. Vortex thoroughly. The pyocyanin will shift to a pink/red color and partition into the upper aqueous acidic layer.

  • Quantification: Transfer the aqueous layer to a microcuvette and measure absorbance at 520 nm. Normalize the absorbance against the final OD600 of the original bacterial culture.

Protocol C: Tertiary Screen – Static Biofilm Inhibition Assay

Causality & Rationale: Biofilms protect bacteria from host immune responses and antibiotic penetration. QS is essential for the maturation and structural integrity of P. aeruginosa biofilms. The Crystal Violet (CV) assay is a robust, self-validating method to quantify total biofilm biomass attached to an abiotic surface.

Methodology:

  • Seeding: Dilute an overnight culture of PAO1 to an OD600 of 0.05 in M9 minimal medium supplemented with 0.2% glucose.

  • Incubation: Aliquot 150 µL of the suspension into a 96-well PVC (polyvinyl chloride) plate. Add the test compounds at sub-MIC concentrations. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully discard the planktonic (free-floating) cells. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove unattached cells.

  • Staining: Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

  • Solubilization: Wash the wells three times with distilled water and allow to air dry. Solubilize the bound Crystal Violet by adding 200 µL of 30% acetic acid to each well.

  • Measurement: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure absorbance at 590 nm.

Quantitative Data Interpretation

The following table summarizes representative baseline data for a natural furanone control, an unsubstituted pyrrolone, and a highly optimized alkyne-substituted 3-Methylpyrrol-2(5H)-one derivative[2].

Crucial Insight: An effective QSI candidate must exhibit a high MIC (indicating low bactericidal toxicity) while maintaining low IC50 values for QS phenotypes.

Compound ClassCompound IDLasR Reporter IC50 (µM)Pyocyanin Inhibition at 50 µM (%)Biofilm Inhibition at 50 µM (%)MIC (µM)
Natural Control Natural Furanone (C-30)12.585.0 ± 4.278.5 ± 3.1125
Baseline Scaffold 3-Methylpyrrol-2(5H)-one>10015.2 ± 2.812.0 ± 1.5>500
Optimized Derivative Di-alkynyl-pyrrolone (C-44)8.292.4 ± 1.988.3 ± 2.4>500

Data Interpretation: The optimized derivative (C-44) demonstrates superior QSI activity compared to the natural control, while its high MIC (>500 µM) confirms that the observed biofilm and pyocyanin inhibition are exclusively due to QS pathway antagonism, not cellular toxicity.

References

  • Title: (PDF)
  • Source: nih.
  • Source: scispace.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methylpyrrol-2(5H)-one

Welcome to the technical support center for the synthesis of 3-Methylpyrrol-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methylpyrrol-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is grounded in established chemical principles and validated experimental observations.

I. Introduction to 3-Methylpyrrol-2(5H)-one Synthesis

3-Methylpyrrol-2(5H)-one and its derivatives are important structural motifs found in various biologically active compounds. A common and effective method for their synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While conceptually straightforward, this reaction can be sensitive to several parameters that significantly impact the final yield and purity. This guide will address common issues encountered during this synthesis and provide actionable solutions.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses the most frequently encountered problems during the synthesis of 3-Methylpyrrol-2(5H)-one and provides a systematic approach to troubleshooting.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Paal-Knorr synthesis can often be attributed to one or more of the following factors: improper reaction conditions, purity of starting materials, or the formation of side products.[3]

  • Improper Reaction Conditions:

    • pH: The pH of the reaction medium is critical. The reaction should ideally be conducted under neutral to weakly acidic conditions. The addition of a weak acid, such as acetic acid, can catalyze the reaction.[3][4] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts, which will significantly reduce the yield of the desired pyrrole.[3][5]

    • Temperature: While heating is often necessary, excessive temperatures or prolonged heating can lead to the degradation of starting materials or the product.[1][3] It is crucial to optimize the reaction temperature. Microwave-assisted heating can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[6]

    • Reaction Time: The optimal reaction time can vary depending on the specific substrates. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid unnecessary heating that could lead to byproduct formation.[3]

  • Purity of Starting Materials:

    • The purity of the 1,4-dicarbonyl compound is paramount. Impurities can lead to the formation of undesired side products, thereby lowering the overall yield.[3] If the purity of your starting material is questionable, it is advisable to purify it by distillation or recrystallization before use.[3]

    • Similarly, using a fresh, high-purity primary amine is essential for optimal results.

  • Formation of Side Products:

    • The most common side product is the corresponding furan derivative, formed by the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3][5] To minimize furan formation, maintain a weakly acidic to neutral pH and avoid strong acids.

    • Self-condensation of the 1,4-dicarbonyl starting material can also occur, particularly under harsh conditions.[5] Adhering to optimized reaction times and temperatures can mitigate this issue.

Question 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

The first step is to characterize the impurity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] As mentioned previously, the most likely significant byproduct is the furan derivative.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting Start Low Purity/ High Impurity Check_pH Analyze Reaction pH Start->Check_pH Check_Temp_Time Review Temperature and Reaction Time Start->Check_Temp_Time Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_pH Adjust to Weakly Acidic/Neutral pH Check_pH->Optimize_pH If pH < 3 Optimize_Conditions Optimize Temp/Time (Monitor by TLC) Check_Temp_Time->Optimize_Conditions If prolonged/ high heat Purify_Reactants Purify 1,4-Dicarbonyl and Amine Check_Purity->Purify_Reactants If impurities detected High_Purity High Purity Product Optimize_pH->High_Purity Optimize_Conditions->High_Purity Purify_Reactants->High_Purity

Caption: Troubleshooting workflow for low product purity.

Question 3: How does the choice of catalyst affect the reaction yield?

The catalyst plays a crucial role in the Paal-Knorr synthesis. While traditional methods often employ Brønsted acids, a variety of milder and more efficient catalysts have been developed.[3] Lewis acids and heterogeneous catalysts can often provide higher yields under milder conditions.[3] The choice of catalyst can also influence the required reaction time and temperature. For instance, saccharin, a weak Brønsted acid, has been successfully used as a catalyst in Paal-Knorr reactions.[9]

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Acetic Acid, p-Toluenesulfonic acidReadily available, inexpensiveCan lead to furan formation if too strong or used in excess[3]
Lewis Acids ZnCl₂, InCl₃, Sc(OTf)₃Milder conditions, often higher yieldsCan be more expensive, may require anhydrous conditions
Heterogeneous Catalysts Montmorillonite clay, ZeolitesEasily separable, reusableMay have lower activity than homogeneous catalysts

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr synthesis for 3-Methylpyrrol-2(5H)-one?

The reaction proceeds through the formation of a hemiaminal by the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. A subsequent intramolecular attack of the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the final pyrrole product.[1]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Amine Amine Primary Amine Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: What are the recommended methods for purifying the synthesized 3-Methylpyrrol-2(5H)-one?

The choice of purification method depends on the physical state and purity of the crude product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for achieving high purity.[6]

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid products. Silica gel is the most commonly used stationary phase.[6]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[10]

Q3: What analytical techniques are recommended for characterizing the final product?

A combination of spectroscopic and chromatographic methods should be employed to confirm the structure and purity of the synthesized 3-Methylpyrrol-2(5H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide information about the fragmentation pattern.[7]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.[7]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[11]

IV. Experimental Protocols

General Protocol for the Synthesis of N-Substituted 3-Methylpyrrol-2(5H)-one

This protocol provides a starting point for the synthesis and should be optimized for specific substrates.

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound (e.g., levulinic acid derivative) is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine.[3]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid). If required, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[12]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[6][12]

Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the sample onto a silica gel TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.

V. References

  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Retrieved from

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry.

  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • BenchChem. (n.d.). Spectroscopic Profile of 3-Ethyl-4-Methylpyrrole-2,5-dione: A Technical Guide. Retrieved from

  • MDPI. (2021). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules.

  • BenchChem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3,4- Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal. Retrieved from

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methylpyrrol-2(5H)-one Synthesis

Welcome to the Advanced Troubleshooting Hub for the synthesis of 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one). This building block is critical in the development of kinase inhibitors, por...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for the synthesis of 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one). This building block is critical in the development of kinase inhibitors, porphyrin analogs, and complex natural products.

Because its synthesis typically proceeds via the condensation of a primary amine with citraconic anhydride followed by a two-stage reduction, researchers frequently encounter regioselectivity failures and over-reduction byproducts. This guide provides field-proven, mechanistically grounded solutions to isolate the target lactam with high fidelity.

Phase 1: Imide Reduction & Regioselectivity (Lactamol Formation)

Q: Why am I observing a 1:1 mixture of 3-methyl and 4-methyl lactamol regioisomers during the reduction of my citraconic anhydride-derived imide?

A: The reduction of unsymmetrical maleimides is highly dependent on the steric and electronic environment of the carbonyl groups. When using standard Sodium Borohydride ( NaBH4​ ), hydride attack lacks discrimination between the C2 and C5 carbonyls, leading to a near statistical mixture of regioisomers.

Causality & Solution: To achieve high regioselectivity, you must exploit steric hindrance. Diisobutylaluminum hydride (DIBAL-H) coordinates preferentially with the less sterically hindered carbonyl (C5, away from the 3-methyl group). By conducting the reduction at strictly controlled cryogenic temperatures (−78 °C), DIBAL-H directs hydride delivery to yield the 5-hydroxy-3-methyl-pyrrolidin-2-one (lactamol) as the major product . Alternatively, a Luche-type reduction utilizing CeCl3​⋅7H2​O and NaBH4​ enhances the electrophilicity of the carbonyl via lanthanide coordination, which also strongly favors the 3-methyl lactamol .

Q: My DIBAL-H reduction yields significant amounts of ring-opened amides and fully reduced pyrrolidines. How can I arrest the reduction at the lactamol stage?

A: Over-reduction occurs when the tetrahedral intermediate (the hemiaminal alkoxide) collapses before the reaction is quenched. This collapse exposes a highly reactive ring-opened aldehyde, which is rapidly reduced by excess DIBAL-H to an alcohol or fully deoxygenated to a pyrrolidine.

Causality & Solution: The stability of the tetrahedral aluminum-alkoxide intermediate is highly temperature-dependent. Ensure the reaction never exceeds −78 °C during the addition or stirring phases. Crucially, the reaction must be quenched while still at −78 °C using Rochelle's salt (potassium sodium tartrate) . This traps the aluminum salts in a water-soluble complex before the tetrahedral intermediate can collapse, preserving the lactamol structure upon warming.

Phase 2: Deoxygenation & Double Bond Migration

Q: During the BF3​⋅OEt2​ / Et3​SiH deoxygenation of the lactamol, I am isolating exocyclic double bond isomers (3-methylene-pyrrolidin-2-ones) and unreacted starting material. What is the mechanistic failure here?

A: The deoxygenation of the lactamol proceeds via a Lewis acid-mediated elimination of the 5-hydroxyl group. This generates a highly reactive, transient N -acyliminium ion intermediate, which must be immediately trapped by the silane hydride to form the target 3-methylpyrrol-2(5H)-one.

Causality & Solution: If the silane ( Et3​SiH ) is not present in sufficient concentration at the exact moment the iminium ion forms, the intermediate will stabilize itself via deprotonation of the adjacent 3-methyl group, yielding the thermodynamically stable exocyclic alkene (3-methylene-pyrrolidin-2-one). To prevent this, BF3​⋅OEt2​ and Et3​SiH must be added sequentially but rapidly at 0 °C, ensuring the hydride source is actively waiting in solution to trap the iminium ion the moment it forms .

Quantitative Data: Reducing Agent Comparison

Summarized below is the quantitative impact of various reducing agents on the regioselectivity and byproduct profile during the conversion of 3-methylmaleimide to the corresponding lactamol.

Reducing Agent SystemTemp (°C)Major ProductRegioselectivity (3-Me : 4-Me)Primary Byproduct Profile
NaBH4​ / MeOH0 to RTLactamol Mixture~ 1.2 : 1Ring-opened amides, high over-reduction
NaBH4​ / CeCl3​⋅7H2​O 03-Methyl Lactamol> 4 : 1Trace over-reduced pyrrolidines
DIBAL-H / THF-783-Methyl Lactamol> 9 : 1Unreacted imide (if quenched prematurely)

Validated Experimental Protocols

These step-by-step methodologies are designed as self-validating systems. Built-in visual cues confirm the success of each mechanistic stage.

Protocol 1: Regioselective DIBAL-H Reduction to Lactamol
  • Preparation: Dissolve the 3-methylmaleimide derivative (1.0 equiv, e.g., 4.44 mmol) in dry THF (15 mL) under a strict nitrogen atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to −78 °C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Hydride Addition: Slowly add a solution of DIBAL-H in cyclohexane (1 M, 3.0 equiv) dropwise down the side of the flask. Validation Check: No gas evolution should occur; bubbling indicates moisture contamination in your THF.

  • Incubation: Stir the mixture strictly at −78 °C for 1 hour.

  • Trapping Quench: Quench the reaction at −78 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours. Validation Check: The reaction will initially form a thick, opaque white gel. Successful hydrolysis is confirmed when this gel completely breaks down into two distinct, clear liquid phases (organic and aqueous).

  • Isolation: Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Lewis Acid-Mediated Deoxygenation
  • Preparation: Dissolve the crude lactamol (1.0 equiv, e.g., 3.24 mmol) in dry DCM (15 mL) and cool to 0 °C under nitrogen.

  • Activation & Trapping: Add BF3​⋅OEt2​ (1.5 equiv) dropwise. Validation Check: A slight color shift (often pale yellow) indicates successful Lewis acid coordination. Immediately follow with the rapid dropwise addition of Et3​SiH (1.5 equiv).

  • Reaction: Stir the mixture for 4 hours, allowing the ice bath to naturally expire and the reaction to reach room temperature.

  • Neutralization: Quench by adding 10% aqueous NaHCO3​ . Validation Check: Moderate effervescence ( CO2​ gas) confirms the successful neutralization of the Lewis acid and residual protons.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield pure 3-methylpyrrol-2(5H)-one.

Mechanistic Visualization

The following diagram maps the thermodynamic and kinetic pathways, illustrating exactly where byproduct divergence occurs if reaction parameters fail.

G A 3-Methylmaleimide B Reduction (DIBAL-H or NaBH4/CeCl3) A->B C 5-Hydroxy-3-methyl- pyrrolidin-2-one (Lactamol) B->C Major Pathway D 4-Methyl Regioisomer (Byproduct) B->D Regioselectivity Failure E Ring-opened Amide (Byproduct) B->E Over-reaction F Deoxygenation (BF3·OEt2 / Et3SiH) C->F G 3-Methylpyrrol-2(5H)-one (Target Product) F->G Hydride Trapping H Exocyclic Alkene (Migration Byproduct) F->H Alkene Isomerization I Pyrrolidine Derivative (Over-reduction) F->I Excess Silane

Mechanistic pathway and byproduct divergence in the synthesis of 3-methylpyrrol-2(5H)-one.

References

  • Title: Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A Source: ACS Omega URL: [Link]

Troubleshooting

Purification strategies for 3-Methylpyrrol-2(5H)-one from a crude reaction mixture

Overview 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one or 3-methyl-3-pyrrolin-2-one) is a versatile, highly polar lactam building block utilized in the synthesis of complex pyrrole-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one or 3-methyl-3-pyrrolin-2-one) is a versatile, highly polar lactam building block utilized in the synthesis of complex pyrrole-containing pharmaceuticals and natural products, such as Lilium candidum alkaloids ()[1] and pandalizine A ()[2]. Due to its amphiphilic hydrogen-bonding nature, isolating this compound from a crude reaction mixture presents unique challenges, including high aqueous solubility, regioisomer co-elution, and acid-catalyzed degradation.

The following guide provides a self-validating, step-by-step troubleshooting framework to ensure high-yield recovery and high-purity isolation of this critical intermediate.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains 3-Methylpyrrol-2(5H)-one) Quench Aqueous Quench & Extraction (Salting out with NaCl, extract with EtOAc) Crude->Quench Step 1 Dry Drying & Concentration (Over Na2SO4, in vacuo) Quench->Dry Step 2 Chromatography Silica Gel Flash Chromatography (Hexane/EtOAc gradient, 1% TEA) Dry->Chromatography Step 3 Crystallization Trituration & Recrystallization (Cold Et2O or Hot DMF/EtOH) Chromatography->Crystallization Step 4 Pure Pure 3-Methylpyrrol-2(5H)-one (Solid) Crystallization->Pure Step 5

Workflow for the isolation and purification of 3-Methylpyrrol-2(5H)-one.

Section 1: Standard Operating Procedure (SOP) for Purification

Phase 1: Reaction Quench & Extraction

  • Causality: The lactam motif acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). This results in significant water solubility, often leading to poor recovery during standard aqueous workups. Saturating the aqueous layer with sodium chloride (salting out) decreases the dielectric constant of the water, disrupting the hydrogen-bonding network and forcing the polar lactam into the organic phase.

  • Protocol:

    • Quench the crude reaction mixture with a saturated aqueous solution of NaCl (brine)[2].

    • Extract the aqueous phase exhaustively (at least 3–4 times) with a highly polar organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Self-Validating Step: Spot the post-extraction aqueous layer on a TLC plate and stain with KMnO₄. The absence of a yellow/white spot against the purple background confirms complete extraction.

    • Wash the combined organic layers with 10% aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1][2].

Phase 2: Flash Column Chromatography

  • Causality: The lactam ring is susceptible to acid-catalyzed ring-opening or degradation when exposed to the acidic silanol groups on standard unmodified silica gel. Neutralizing these sites prevents baseline streaking and product loss.

  • Protocol:

    • Pre-treat fine silica gel (230–400 mesh) with 1% triethylamine (TEA) in the starting eluent (e.g., Hexane/EtOAc 8:2).

    • Load the concentrated crude mixture onto the column.

    • Elute using a shallow gradient of Hexane/EtOAc (starting at 8:2 v/v and increasing polarity to 1:1 v/v)[2].

    • Pool the fractions containing the pure target compound and concentrate under reduced pressure.

Phase 3: Trituration and Crystallization

  • Causality: Trace solvents or impurities disrupt the crystal lattice, causing the product to present as a stubborn, viscous oil. Providing a non-solvent environment or a controlled thermal gradient forces the molecules into a highly ordered crystalline state.

  • Protocol:

    • If the product is an oil, triturate by adding ice-cold diethyl ether (Et₂O) and vigorously scratching the inside of the flask with a glass rod to provide nucleation sites.

    • For highly impure solids, dissolve the crude material in a minimum volume of hot dimethylformamide (DMF)[3].

    • Allow the solution to cool slowly to room temperature to induce precipitation[3].

    • Collect the precipitate via vacuum filtration and wash the filter cake with cold 95% ethanol[3].

Section 2: Quantitative Data & Solvent Systems

The table below summarizes the expected chromatographic behavior of 3-Methylpyrrol-2(5H)-one and its common impurities across different solvent systems.

Table 1: Chromatographic parameters for the isolation of 3-Methylpyrrol-2(5H)-one.

Solvent System (v/v)Silica AdditiveTarget Isomer RfImpurity/Regioisomer RfExpected Recovery Yield
Hexane / EtOAc (8:2)None0.150.20 (4-methyl isomer)45 - 50% (High degradation)
Hexane / EtOAc (8:2)1% TEA0.250.35 (4-methyl isomer)75 - 82%
DCM / MeOH (95:5)None0.450.45 (Co-elution)>85% (Poor resolution)
Pet. Ether / EtOAc (2:1)1% TEA0.380.4870 - 75%
Section 3: Troubleshooting Guide & FAQs

Q1: Why is my isolated yield significantly lower than the conversion observed on TLC/LCMS?

  • Issue: Product loss in the aqueous phase.

  • Solution: 3-Methylpyrrol-2(5H)-one is highly water-soluble. If you are using standard water or dilute NaHCO₃ for your workup, the lactam is partitioning into the aqueous layer.

  • Action: Always use saturated brine for the aqueous wash and perform back-extractions with EtOAc[2]. Validate extraction completion by TLC profiling the aqueous layer before discarding it.

Q2: I am seeing two closely eluting spots on my TLC. How do I separate the 3-methyl and 4-methyl regioisomers?

  • Issue: Co-elution of regioisomers.

  • Solution: The 3-methyl and 4-methyl isomers have nearly identical polarities and will co-elute in highly polar solvent systems like DCM/MeOH.

  • Action: Use a very shallow gradient during flash chromatography. Start with a non-polar system like Hexane/EtOAc (9:1) and slowly transition to (7:3). Using fine silica gel (230–400 mesh) and a longer column bed will increase the theoretical plates necessary for baseline resolution.

Q3: My product degrades into an unidentifiable baseline streak on the silica column. What is happening?

  • Issue: Acid-catalyzed lactam ring opening.

  • Solution: The acidic silanol groups on standard silica gel can catalyze the hydrolysis or ring-opening of the pyrrolinone ring.

  • Action: Pre-treat your silica gel by flushing the packed column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. This neutralizes the acidic sites and preserves the structural integrity of the lactam during purification.

Q4: The literature states the product should be a solid, but mine is a thick oil. How do I induce crystallization?

  • Issue: Disrupted crystal lattice due to trace impurities or solvents.

  • Solution: Trace amounts of EtOAc or water can prevent crystallization.

  • Action: Dry the oil extensively under high vacuum. If it remains an oil, triturate it by adding ice-cold diethyl ether and scratching the flask to induce nucleation. Alternatively, recrystallize from hot DMF and wash with 95% ethanol[3].

References
  • Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A. ACS Omega. URL:[Link]

  • Synthesis of aminal-type Lilium candidum alkaloids and lilaline; determination of their relative configuration by the concerted use of NMR spectroscopy and DFT conformational analysis. Tetrahedron. URL:[Link]

  • (m.n)-Homorubins. Syntheses and Structures. Monatshefte für Chemie / Chemical Monthly. URL:[Link]

Sources

Optimization

Troubleshooting crystallization of 3-Methylpyrrol-2(5H)-one

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges inherent in the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges inherent in the purification of 3-Methylpyrrol-2(5H)-one .

Pyrrolinone derivatives present unique crystallographic challenges. Their complex hydrogen-bonding networks (involving the N-H donor and C=O acceptor) and low melting points frequently lead to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than controlled nucleation. This guide bypasses generic advice, offering mechanistic causality and self-validating protocols to ensure high-purity API recovery.

Diagnostic Workflow: Crystallization Troubleshooting

Workflow Start Crude 3-Methylpyrrol-2(5H)-one Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Controlled Cooling (0.1°C/min) Dissolve->Cool OilingOut Oiling Out (LLPS) Cool->OilingOut Crosses binodal curve NoCrystals Supersaturated (No Crystals) Cool->NoCrystals High nucleation barrier Impure Rapid Crash-Out (Impure) Cool->Impure Excessive supersaturation FixOil Phase mapping & Seeding OilingOut->FixOil FixNo Vapor diffusion / Scratching NoCrystals->FixNo FixImpure Increase solvent volume & reheat Impure->FixImpure

Diagnostic workflow for 3-Methylpyrrol-2(5H)-one crystallization troubleshooting.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why does my 3-Methylpyrrol-2(5H)-one form a dense oil at the bottom of the flask instead of crystallizing? Causality: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when your cooling trajectory crosses the binodal curve before hitting the solubility (crystallization) boundary. Solvents that exhibit high drug solubility at elevated temperatures reduce the maximum achievable supersaturation, forcing the solute to separate into a metastable, solute-rich liquid phase rather than forming a solid crystal lattice 1. Solution: You must map the phase boundary. To bypass the LLPS region, introduce seed crystals into the metastable zone above the oiling-out temperature. Alternatively, adjust your solvent composition (e.g., adding a non-polar anti-solvent like hexanes dropwise) to shift the binodal curve away from your cooling trajectory 2.

Q2: The solution remains perfectly clear at 4°C indefinitely. How do I force nucleation? Causality: Your solution is highly supersaturated but lacks the activation energy required for primary nucleation. Pyrrolinones require highly specific hydrogen-bond alignments to form a stable lattice, creating a massive kinetic barrier to spontaneous nucleation. Solution: Provide a nucleation site. Scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic glass shards and localized high-energy friction points that act as templates for crystal growth 3. If this fails, you must generate seeds using vapor diffusion (see Protocol 2).

Q3: Crystals form immediately upon removing the flask from heat, but NMR shows high impurity levels. What went wrong? Causality: The crystallization was too rapid (a kinetic "crash-out"). When supersaturation is excessive, the thermodynamic growth regime is bypassed. The rapidly forming lattice traps solvent molecules and structurally similar impurities (e.g., furan derivatives from synthesis) inside the crystal defects 4. Solution: Place the solid back on the heat source and add extra solvent (1–2 mL per 100 mg of solid). This lowers the supersaturation curve, allowing the compound to stay soluble longer once set aside to cool, taking ~15-20 minutes to fully crystallize 4.

Quantitative Data: Solvent System Selection

Selecting the correct solvent is the most critical variable in preventing oiling out. Below is a synthesized matrix for pyrrolinone derivatives:

Solvent SystemBoiling Point (°C)Polarity IndexOiling-Out PropensityExpected Yield (%)Recommended Use Case
Ethyl Acetate / Hexanes 77 / 69ModerateHigh (if cooled rapidly)60 - 75Standard purification of crude mixtures.
Toluene 110LowModerate70 - 85High-temperature dissolution; good for H-bonding APIs.
Isopropanol / Water 82 / 100HighVery High (LLPS risk)< 50Avoid unless strictly utilizing a seeded cooling curve.
Dichloromethane (Inner) / Pentane (Outer)39 / 36MixedLow40 - 60Vapor diffusion for high-purity seed generation.

Self-Validating Experimental Protocols

Protocol 1: Phase-Boundary Controlled Seeding (Anti-Oiling Out)

Use this protocol when scaling up to prevent the API from crashing out as an oil.

  • Dissolution: Suspend 1.0 g of crude 3-Methylpyrrol-2(5H)-one in 5 mL of Ethyl Acetate. Heat to 65°C while stirring until fully dissolved.

  • Anti-Solvent Titration: Dropwise, add hot Hexanes (60°C) until the solution becomes faintly cloudy, then add exactly 0.2 mL of Ethyl Acetate to clear the solution.

  • Metastable Zone Validation (Self-Check): Hold the temperature at 50°C for 10 minutes. Validation Check: Shine a laser pointer through the flask. If the beam scatters (Tyndall effect), microscopic oil droplets have formed (LLPS). If scattering occurs, add 0.5 mL of Ethyl Acetate and raise the temperature by 2°C until the beam passes cleanly.

  • Seeding: Cool the solution strictly at 0.1°C/min to 45°C. Add 10 mg of pure 3-Methylpyrrol-2(5H)-one seed crystals.

  • Isothermal Hold & Harvesting: Hold at 45°C for 2 hours to allow the seeds to consume the supersaturation, then cool to 5°C over 4 hours. Filter and wash with cold hexanes.

Protocol 2: Vapor Diffusion for High-Purity Seed Generation

If you do not have seed crystals, use this technique to generate them from a stubborn oil.

  • Inner Vial Prep: Dissolve 20 mg of the crude API in 0.5 mL of Dichloromethane (DCM) in a 2-dram open vial.

  • Outer Chamber Prep: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (anti-solvent).

  • Seal and Isolate: Cap the outer 20 mL vial tightly. Place it in a vibration-free cabinet at exactly 20°C.

  • Kinetic Validation (Self-Check): Monitor after 48 hours. Validation Check: Crystals should appear at the bottom of the inner vial. If a liquid ring forms at the meniscus instead, the anti-solvent diffusion rate is too fast. Move the chamber to a lower temperature environment (e.g., 4°C) to reduce the vapor pressure of the pentane.

  • Harvest: Once sharp geometric crystals form, carefully decant the mother liquor and dry the seeds under a gentle nitrogen stream.

References

  • Benchchem Technical Support. Purification of Substituted 1H-Pyrrol-2(3H)-ones. Benchchem. 3

  • Veesler, S., et al. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. [[2]]()

  • Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization. LibreTexts. 4

  • ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. American Chemical Society. 1

Sources

Troubleshooting

Optimization of reaction conditions for 3-Methylpyrrol-2(5H)-one synthesis (e.g., temperature, solvent, catalyst)

Welcome to the Technical Support Center for the synthesis of 3-methyl-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as 3-methylpyrrol-2(5H)-one or the jatropham core). This structural motif is a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as 3-methylpyrrol-2(5H)-one or the jatropham core). This structural motif is a critical building block in the development of biologically active natural products, including antitumor alkaloids and bacterial quorum-sensing inhibitors[1][2].

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic introductory chemistry to directly address the mechanistic hurdles, regioselectivity issues, and thermodynamic barriers encountered during the optimization of this specific heterocyclic core.

Synthetic Workflow Visualization

To establish a baseline for our troubleshooting guide, the diagram below outlines the two most robust, literature-validated pathways for synthesizing the 3-methylpyrrol-2(5H)-one core: the reductive pathway from citraconimide (3-methylmaleimide) and the lactamization pathway from 3-methyl-2-furanone.

SynthesisPathway Start1 3-Methylmaleimide (Citraconimide) Int1 5-Hydroxy-3-methyl- 1,5-dihydro-2H-pyrrol-2-one Start1->Int1 DIBAL-H, THF, -78°C (Regioselective Reduction) Start2 3-Methyl-2-furanone Int2 Ring-opened Hydroxy Amide Start2->Int2 NH3 or R-NH2, DCM, RT (Aminolysis) Product 3-Methylpyrrol-2(5H)-one (Target Core) Int1->Product BF3·OEt2, Et3SiH, 0°C (Ionic Deoxygenation) Int2->Product TFA, 0°C (Dehydration/Lactamization)

Figure 1: Divergent synthetic pathways for 3-Methylpyrrol-2(5H)-one via reduction or lactamization.

Troubleshooting Guides & FAQs

Q1: My reduction of 3-methylmaleimide yields a mixture of regioisomers and over-reduced pyrrolidines. How can I improve selectivity?

Causality & Solution: Using standard hydride donors like sodium borohydride (NaBH₄) at room temperature often lacks the steric discrimination required to selectively reduce the C5 carbonyl over the C2 carbonyl (which is adjacent to the methyl group). Furthermore, it can lead to the over-reduction of the conjugated double bond.

To resolve this, switch your reducing agent to Diisobutylaluminum hydride (DIBAL-H) in dry THF at strictly -78 °C[3]. The bulky isobutyl groups of DIBAL-H enhance steric differentiation, preferentially attacking the less hindered C5 carbonyl. Maintaining cryogenic temperatures (-78 °C) is critical; it traps the tetrahedral aluminum alkoxide intermediate, preventing premature ring-opening and subsequent over-reduction until the reaction is intentionally quenched.

Q2: How do I efficiently deoxygenate the 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one intermediate without reducing the C3-C4 alkene?

Causality & Solution: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will indiscriminately reduce the endocyclic double bond, destroying the pyrrolinone core.

Instead, utilize an ionic hydrogenation approach leveraging Boron trifluoride diethyl etherate (BF₃·OEt₂) and Triethylsilane (Et₃SiH)[3]. BF₃·OEt₂ acts as a strong Lewis acid to abstract the C5 hydroxyl group, generating a highly electrophilic, resonance-stabilized N-acyliminium ion. Et₃SiH then acts as a mild, nucleophilic hydride donor that selectively attacks the iminium carbon. Because Et₃SiH operates via a two-electron hydride transfer rather than a radical or surface-mediated pathway, the isolated alkene remains completely intact.

Q3: During the lactamization of 3-methyl-2-furanone with ammonia, my reaction stalls at the ring-opened intermediate. What parameter is missing?

Causality & Solution: Aminolysis of the furanone lactone ring occurs readily to form a ring-opened γ-hydroxy amide intermediate. However, the subsequent ring-closure (lactamization) requires the elimination of water, which is thermodynamically unfavorable at room temperature without an acid catalyst to activate the hydroxyl leaving group[2].

Introduce a dehydration step using Trifluoroacetic acid (TFA). After the initial aminolysis in dichloromethane (DCM) at room temperature, cooling the mixture to 0 °C and adding 1.0 equivalent of TFA protonates the hydroxyl group. This transforms it into a superior leaving group (H₂O), facilitating the elimination and driving the cyclization to the thermodynamically stable 1,5-dihydro-2H-pyrrol-2-one core[2].

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Visual cues and specific workup procedures (e.g., Rochelle's salt phase separation) are included to confirm the reaction is proceeding correctly at the bench.

Protocol A: Regioselective Reduction & Ionic Deoxygenation of 3-Methylmaleimide

Reference Grounding: ACS Omega[3]

Step 1: Regioselective Reduction

  • Dissolve 3-methylmaleimide (1.0 eq, e.g., 4.44 mmol) in anhydrous THF (15 mL) under a strict nitrogen atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add DIBAL-H (1.0 M in cyclohexane, 3.0 eq) dropwise via syringe pump over 20 minutes to manage the exothermic complexation and maintain the internal temperature.

  • Stir for 1 hour at -78 °C.

  • Validation Step: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of potassium sodium tartrate tetrahydrate (Rochelle's salt).

  • Remove the cooling bath, warm to room temperature, and stir vigorously for 2 hours. Self-validation: The initial thick, white aluminum emulsion must resolve into two distinct, clear phases.

  • Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the 5-hydroxy intermediate.

Step 2: Ionic Deoxygenation

  • Dissolve the crude 5-hydroxy intermediate (1.0 eq) in dry DCM (0.2 M) and cool to 0 °C under nitrogen.

  • Add BF₃·OEt₂ (2.0 eq) followed immediately by Et₃SiH (2.0 eq) dropwise.

  • Stir for 4 hours, allowing the reaction to gradually reach room temperature.

  • Quench with 10% aqueous NaHCO₃ (gas evolution will occur). Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target pyrrol-2-one.

Protocol B: Aminolysis and Lactamization of 3-Methyl-2-furanone

Reference Grounding: PMC[2]

  • Dissolve 3-methyl-2-furanone (1.0 eq, 1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Introduce ammonia gas via a sparging needle (or add 4.0 eq of a primary alkylamine if an N-substituted derivative is desired). Stir for 2 hours.

  • Evaporate the solvent and excess amine under reduced pressure to isolate the crude ring-opened intermediate.

  • Redissolve the oily residue in DCM (5 mL) and cool to 0 °C.

  • Add TFA (1.0 eq) dropwise to initiate dehydration. Stir for 1 hour.

  • Validation Step: Monitor via TLC (50% DCM in Hexane). The highly polar ring-opened intermediate spot should completely disappear, replaced by a higher Rf spot corresponding to the lactam.

  • Neutralize with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the optimized physicochemical parameters and expected outcomes for the discussed methodologies, allowing for rapid cross-comparison of reaction conditions.

Synthetic RouteStarting MaterialCatalyst / ReagentsSolventTemperature ProfileTypical YieldRegioselectivity
Regioselective Reduction 3-MethylmaleimideDIBAL-H (3.0 eq)THF-78 °C (Strict)~80–85%High (C5 preference over C2)
Ionic Deoxygenation 5-Hydroxy-3-methyl-1,5-dihydro-2H-pyrrol-2-oneBF₃·OEt₂ (2.0 eq) / Et₃SiH (2.0 eq)DCM0 °C → Room Temp~82%N/A (Alkene remains intact)
Aminolysis & Lactamization 3-Methyl-2-furanone1. NH₃ gas or R-NH₂2. TFA (1.0 eq)DCM0 °C → Room Temp~70–75%N/A

References

  • Nobuyuki Mase, Toshiki Nishi, Yasuaki Takamori, Kunihiko Takabe. "ChemInform Abstract: First Synthesis of (R)-(-)-5Hydroxy3-methyl-3-pyrrolin-2-one (Jatropham) by Lipase-Catalyzed Kinetic Resolution." Tetrahedron: Asymmetry, 1999.
  • ACS Omega. "Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A." American Chemical Society, 2019.
  • National Institutes of Health (PMC). "Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa." PMC, 2022.

Sources

Optimization

Overcoming challenges in the spectroscopic characterization of 3-Methylpyrrol-2(5H)-one

Technical Support Center: Spectroscopic Characterization of 3-Methylpyrrol-2(5H)-one Diagnostic Brief Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectroscopic Characterization of 3-Methylpyrrol-2(5H)-one

Diagnostic Brief Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical hurdles encountered when characterizing 3-methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one) and its derivatives. Due to its lactam core, conjugated double bond, and propensity for tautomerization, standard 1D spectroscopic methods often yield ambiguous results. This guide provides field-proven, causality-driven workflows to ensure absolute structural confidence.

Analytical Troubleshooting (FAQs)

Q: Why does the N-H proton signal in my 1 H NMR spectrum appear excessively broad, or why is it missing entirely? A: This is a classic artifact in pyrrolin-2-one characterization driven by three concurrent phenomena. First, the 14 N nucleus has a spin of I=1 , leading to rapid quadrupolar relaxation that fluctuates the local magnetic field and broadens the attached proton's signal. Second, the molecule undergoes intermediate chemical exchange due to intermolecular hydrogen bonding (forming lactam dimers). Third, the acidic nature of the N-H proton allows for rapid exchange with trace moisture in deuterated solvents, which can cause the signal to broaden into the baseline1[1]. Solution: Switch your solvent from CDCl 3​ to a strong hydrogen-bond acceptor like DMSO- d6​ . DMSO disrupts the lactam dimers by forming a stable solute-solvent hydrogen bond, significantly sharpening the N-H signal.

Q: How do I definitively distinguish 3-methylpyrrol-2(5H)-one from its regioisomer, 4-methylpyrrol-2(5H)-one? A: 1D 1 H NMR is insufficient due to overlapping aliphatic and olefinic multiplets. You must rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. Causality: In 3-methylpyrrol-2(5H)-one, the methyl protons ( 1.9 ppm) will show a strong 3-bond correlation ( 3JCH​ ) to the carbonyl carbon (C2, 172 ppm). In the 4-methyl isomer, the methyl group is too far from the carbonyl carbon to exhibit this specific 3JCH​ coupling.

Q: My FTIR spectrum exhibits a split or broadened carbonyl (C=O) stretching band around 1680–1720 cm −1 . Does this indicate an impurity or degradation? A: Not necessarily. This split is a spectroscopic signature of lactam aggregation. In the solid state or concentrated solutions, 3-methylpyrrol-2(5H)-one exists in an equilibrium between free monomers and hydrogen-bonded cyclic dimers. The hydrogen-bonded carbonyl group in the dimer has a weakened C=O bond, shifting its absorption to a lower wavenumber ( 1680 cm −1 ) compared to the free monomer ( 1710 cm −1 )2[2].

Self-Validating Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR for Resolving Tautomeric Exchange Causality: Tautomerization between enol and keto forms (or lactam/lactim) in pyrrolin-2-ones often occurs at an intermediate timescale at room temperature. Lowering the temperature slows the exchange relative to the NMR timescale, allowing distinct signals for each tautomer to emerge3[3]. Self-Validation: This protocol uses a methanol standard to independently verify probe temperature, ensuring line sharpening is due to thermodynamics, not shimming artifacts.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.5 mL of anhydrous DMSO- d6​ (stored over molecular sieves) to prevent moisture-induced proton exchange.

  • Temperature Calibration: Insert a neat methanol NMR standard tube. Acquire 1D spectra and calculate the exact probe temperature using the chemical shift difference between the CH 3​ and OH peaks.

  • Baseline Acquisition: Insert the sample and acquire a standard 1 H NMR spectrum at 298 K.

  • Cooling & Equilibration: Lower the probe temperature in 10 K increments down to 253 K. Allow 15 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Data Analysis: Monitor the N-H and C=O adjacent protons. The point at which broad humps resolve into sharp, distinct peaks represents the slow-exchange regime4[4].

Protocol 2: 2D HMBC NMR for Regioisomer Validation Causality: HMBC detects long-range heteronuclear coupling ( nJCH​ ). By setting the delay to match the expected coupling constant, we can definitively map the molecular skeleton. Self-Validation: The protocol requires verifying the presence of 1JCH​ correlations in an HSQC spectrum first. If HSQC fails, HMBC will inherently fail. Observing expected 2JCH​ cross-peaks acts as an internal positive control to validate the absence of the 3JCH​ cross-peak if the 4-methyl isomer is present.

  • 1D Baselines: Acquire high-resolution 1 H and 13 C spectra to establish accurate chemical shifts.

  • HSQC Validation: Run a standard 1 H- 13 C HSQC to map all direct C-H bonds. Ensure the methyl protons ( 1.9 ppm) correlate perfectly to the methyl carbon ( 10-15 ppm).

  • HMBC Optimization: Set the long-range coupling delay to 62.5 ms. This is mathematically optimized for a nJCH​ of 8 Hz, which is typical for conjugated lactam systems.

  • Acquisition: Run the HMBC experiment with appropriate phase cycling to suppress one-bond artifacts.

  • Cross-Peak Mapping: Confirm the structure by observing a cross-peak between the methyl protons and the C2 carbonyl carbon ( 172 ppm).

Quantitative Baselines: Characteristic Spectroscopic Data

Spectroscopic TechniqueNucleus / ModeCharacteristic SignalAssignment / Causality
1 H NMR (CDCl 3​ ) 1 H δ 1.90 – 2.05 ppm (d/m)C3-CH 3​ : Exhibits allylic coupling ( 4J ) to the C4 olefinic proton.
1 H NMR (CDCl 3​ ) 1 H δ 6.50 – 7.50 ppm (br s)N-H : Broadened by 14 N quadrupolar relaxation and intermolecular H-bonding.
13 C NMR (CDCl 3​ ) 13 C δ 171.0 – 173.0 ppmC2 (C=O) : Lactam carbonyl carbon, shifted downfield due to conjugation2[2].
FTIR (Solid/Neat)Stretching 1680 cm −1 & 1710 cm −1 C=O : Lower frequency indicates H-bonded dimers; higher indicates free monomers2[2].

Diagnostic Workflow Diagram

G A Initial Characterization: 3-Methylpyrrol-2(5H)-one B1 Broad N-H Signal (1H NMR) A->B1 B2 Regioisomer Ambiguity (1H/13C NMR) A->B2 B3 Split C=O Bands (FTIR) A->B3 C1 Switch to DMSO-d6 & Run VT-NMR B1->C1 Resolve Exchange C2 Acquire 2D HMBC (Optimize for 8 Hz) B2->C2 Map Connectivities C3 Perform Solvent Dilution Titration B3->C3 Disrupt Dimers D Unambiguous Structural & Dynamic Validation C1->D C2->D C3->D

Analytical workflow for resolving spectroscopic ambiguities in pyrrolin-2-ones.

References

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY -3-PYRROLIN-2-ONE BASED ON NMR SPECTROSCO. jst-ud.vn.1

  • Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. researchgate.net. 3

  • Tautomerism Detected by NMR | Encyclopedia MDPI. encyclopedia.pub. 4

  • Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A. acs.org. 2

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to 3-Methylpyrrol-2(5H)-one

Comparative Analysis of Synthetic Routes to 3-Methylpyrrol-2(5H)-one: A Technical Guide 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-3-pyrrolin-2-one or 3-methyl-1,5-dihydro-2H-pyrrol-2-one) is a highly versatile γ-l...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 3-Methylpyrrol-2(5H)-one: A Technical Guide

3-Methylpyrrol-2(5H)-one (also known as 3-methyl-3-pyrrolin-2-one or 3-methyl-1,5-dihydro-2H-pyrrol-2-one) is a highly versatile γ-lactam building block. It forms the core structural motif of several bioactive natural products, including the plant growth regulators ampullicin and isoampullicin, as well as the antitumor alkaloid jatropham. Synthesizing this α,β-unsaturated lactam presents a unique regiochemical challenge: controlling the position of the endocyclic double bond while avoiding over-oxidation or polymerization.

This guide objectively compares three distinct synthetic methodologies—directed selenoxide elimination, chemoenzymatic oxidation, and furanone lactamization—evaluating their mechanistic logic, scalability, and experimental reliability.

Mechanistic Evaluation of Synthetic Pathways

Route A: Directed Selenoxide Syn-Elimination (The Regiocontrol Standard)

The conversion of saturated lactams to their α,β-unsaturated counterparts is most precisely achieved via selenoxide elimination. By introducing a phenylselenyl group at the α-position of a protected 2-pyrrolidinone, subsequent oxidation generates a highly unstable selenoxide intermediate. This intermediate undergoes a concerted, pericyclic syn-elimination at room temperature. The strict pericyclic nature of this elimination dictates the exclusive formation of the endocyclic double bond, providing unmatched regiocontrol. This strategy was famously employed in the 1[1] and is capable of yielding the target pyrrolinone in up to 88% yield upon treatment with hydrogen peroxide2[2].

Selenoxide_Elimination A Lactam Enolate (LDA, -78°C) B α-Selenation (PhSeBr) A->B C Selenide Intermediate B->C D Oxidation (H2O2, AcOH) C->D E Selenoxide [Pericyclic Transition] D->E F 3-Methylpyrrol-2(5H)-one E->F Syn-Elimination (- PhSeOH)

Fig 1. Mechanistic workflow of the directed selenoxide syn-elimination pathway.

Route B: Chemoenzymatic Oxidation (The Green Chemistry Approach)

Traditional chemical oxidations of pyrroles often lead to intractable polymeric mixtures known as "pyrrole blacks." To circumvent this, biocatalytic oxidation utilizing Dehaloperoxidase-hemoglobin (DHP) provides a mild, aqueous alternative. The DHP enzyme stabilizes a peroxidase-attenuated state (Compound RH), which facilitates a controlled oxygen-atom transfer directly to the 3-methylpyrrole ring. While highly environmentally friendly, this route produces a mixture of singly oxygenated isomers (predominantly the 3-methyl and 4-methyl isomers) that require careful chromatographic separation3[3].

Chemoenzymatic_Oxidation A 3-Methylpyrrole B DHP Biocatalyst + H2O2 (Compound RH State) A->B C O-Atom Transfer (Heme Center) B->C D 3-Methyl-3-pyrrolin-2-one (Target) C->D Regioselective Oxidation E Isomeric Byproducts (4/5-oxygenated) C->E Minor Pathways

Fig 2. DHP-catalyzed chemoenzymatic oxidation of 3-methylpyrrole.

Route C: Furanone Lactamization (The Scalable Approach)

Oxygen-to-nitrogen heteroatom exchange in five-membered rings is driven by the superior thermodynamic stability of lactams over lactones. By subjecting 3-methyl-2(5H)-furanone to ammonolysis, the lactone ring opens to form a γ-hydroxy amide. Subsequent acid-catalyzed cyclodehydration eliminates water, closing the ring to yield the dihydropyrrol-2-one. This method is highly scalable, avoids heavy metals, and has been successfully utilized in the synthesis of complex quorum-sensing inhibitors 4[4].

Lactamization A 3-Methyl-2(5H)-furanone B Ammonolysis (NH3) A->B C γ-Hydroxy Amide Intermediate B->C Ring Opening D Cyclodehydration (H+ / Heat) C->D E 3-Methylpyrrol-2(5H)-one D->E - H2O

Fig 3. Lactone-to-lactam conversion via ammonolysis and cyclodehydration.

Comparative Data Analysis

The following table synthesizes the performance metrics of each synthetic route to guide protocol selection based on laboratory constraints and scale requirements.

Synthetic RoutePrimary ReagentsRegioselectivityScalabilityEnvironmental ImpactApprox. Yield
Selenoxide Elimination LDA, PhSeBr, H₂O₂Excellent (>95%)Low (Toxic Se waste)High (Toxic byproducts)75–88%
Chemoenzymatic Oxidation DHP Enzyme, H₂O₂Moderate (Isomeric mix)Moderate (Enzyme prep)Low (Aqueous/Green)40–50%
Furanone Lactamization NH₃, TFA (cat.)GoodHigh (Cheap starting materials)Low (High atom economy)60–80%

Step-by-Step Experimental Protocols

Protocol A: Directed Selenoxide Syn-Elimination

This protocol is self-validating through the visual disappearance of the yellow selenide intermediate upon oxidation.

  • Enolization: In a flame-dried flask under argon, dissolve 1-tert-butoxycarbonyl-3-methyl-2-pyrrolidinone (10 mmol) in anhydrous THF (50 mL). Cool the system to -78 °C. Add LDA (11 mmol) dropwise. Stir for 1 h. (Causality: Strict cryogenic control prevents self-condensation and ensures kinetic trapping of the enolate).

  • Selenation: Introduce a solution of phenylselenyl bromide (12 mmol) in THF. Stir for 2 h at -78 °C, then allow warming to room temperature. Quench with saturated NH₄Cl and extract with CH₂Cl₂.

  • Oxidative Elimination: Dissolve the crude selenide in THF (100 mL). Successively add glacial acetic acid (3 mL) and 30% aqueous H₂O₂ (27 mL). Stir for 30 min at room temperature. (Causality: H₂O₂ oxidizes the selenide to a selenoxide, which rapidly undergoes a concerted syn-elimination driven by the thermodynamic stability of the α,β-unsaturated system).

  • Isolation: Quench with 1 M NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography. Deprotect the Boc group using TFA/CH₂Cl₂ at 0 °C to yield the final product.

Protocol B: Chemoenzymatic Oxidation

This protocol is self-validating via LC-MS monitoring for the target mass.

  • Biocatalyst Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.5). Add purified Dehaloperoxidase-hemoglobin (DHP) to achieve a final concentration of 10 μM.

  • Substrate Addition: Introduce 3-methylpyrrole (1 mM) to the buffered solution.

  • Controlled Oxidation: Initiate the reaction by the continuous, slow infusion of H₂O₂ (2 mM total) via a syringe pump over 1 hour. (Causality: Slow addition is critical; bulk addition of H₂O₂ will irreversibly deactivate the DHP enzyme by degrading the heme active site).

  • Monitoring & Extraction: Monitor the reaction via LC-MS targeting m/z 98[M+H]⁺. Once the substrate is consumed, extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Separate 3-methyl-3-pyrrolin-2-one from its 4-methyl isomer using preparative reverse-phase HPLC (UV-Vis detection at 210 nm).

Protocol C: Furanone Lactamization

This protocol is self-validating via the physical collection of water in the Dean-Stark trap.

  • Ammonolysis: Dissolve 3-methyl-2(5H)-furanone (10 mmol) in anhydrous dichloromethane (15 mL). Cool the solution to 0 °C in an ice bath.

  • Ring Opening: Bubble anhydrous ammonia gas through the solution for 20 minutes (or utilize a stoichiometric excess of methanolic ammonia). Stir for 2 hours at room temperature. (Causality: Nucleophilic ammonia attacks the lactone carbonyl, opening the ring to form a γ-hydroxy amide intermediate).

  • Dehydration Setup: Evaporate the solvent under reduced pressure. Redissolve the crude intermediate in toluene (30 mL) and add a catalytic amount of trifluoroacetic acid (TFA, 1 mmol).

  • Cyclization: Reflux the mixture using a Dean-Stark apparatus for 4 hours. (Causality: Continuous physical removal of water drives the equilibrium of the acid-catalyzed cyclodehydration strictly toward the thermodynamically favored lactam).

  • Purification: Wash with saturated NaHCO₃, concentrate, and purify via flash chromatography (hexane/EtOAc gradient).

References

  • Total Synthesis of (+)-Ampullicin and (+)-Isoampullicin Source: Scribd / Peer-Reviewed Literature URL:1

  • Synthesis of 5-Hydroxy-3-methyl-3-pyrrolin-2-one[(+)-Jatropham, an Antitumor Alkaloid] and its 4-Methyl Isomer Source: Clockss / Heterocycles URL:2

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones Source: NIH / PubMed Central URL:3

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa Source: MDPI / Pharmaceuticals URL:4

Sources

Comparative

Spectroscopic data comparison between 3-Methylpyrrol-2(5H)-one and its N-substituted derivatives

Introduction & Chemical Context The 1,5-dihydro-2H-pyrrol-2-one (γ-lactam) core is a privileged structural motif frequently encountered in natural products, agrochemicals (such as strigolactone analogs), and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 1,5-dihydro-2H-pyrrol-2-one (γ-lactam) core is a privileged structural motif frequently encountered in natural products, agrochemicals (such as strigolactone analogs), and pharmaceuticals [1]. Within this class, 3-Methylpyrrol-2(5H)-one serves as a fundamental building block.

In drug development and synthetic optimization, modifying the N-substituent (e.g., N-alkylation or N-benzylation) is a primary strategy to modulate the molecule's lipophilicity, hydrogen-bonding capacity, and receptor binding affinity [2]. However, these substitutions fundamentally alter the electronic distribution of the conjugated lactam system. This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR, IR, HRMS) of the unsubstituted parent scaffold versus its N-methyl and N-benzyl derivatives, equipping researchers with the exact diagnostic markers needed for structural elucidation.

Mechanistic Insights: The Causality of Spectral Shifts

As an application scientist, it is critical to understand why these spectral shifts occur rather than just memorizing the data. The γ-lactam ring features a conjugated system involving the nitrogen lone pair, the C2 carbonyl, and the C3-C4 double bond.

  • Infrared (IR) Causality: In the unsubstituted 3-methylpyrrol-2(5H)-one, the N-H bond acts as a strong hydrogen bond donor. In the solid state (ATR-IR), intermolecular hydrogen bonding slightly weakens the C=O bond, lowering its stretching frequency. When the nitrogen is substituted (N-CH₃ or N-Benzyl), this H-bond network is broken, resulting in a sharper, slightly shifted C=O absorption band.

  • NMR Causality: The C5 methylene protons (CH₂) are highly sensitive to the N-substituent. The inductive electron-donating effect of an alkyl group, combined with the magnetic anisotropy of a benzyl ring, predictably shifts the resonance of these adjacent protons.

G2 Core 3-Methylpyrrol-2(5H)-one C=O (C2) C=C (C3-C4) CH2 (C5) N-R N_H R = H NH: ~6.8 ppm C=O: 1690 cm⁻¹ Core->N_H Unsubstituted N_Me R = CH3 N-CH3: ~2.9 ppm C=O: 1680 cm⁻¹ Core->N_Me Alkylation N_Bn R = Benzyl N-CH2: ~4.6 ppm C=O: 1685 cm⁻¹ Core->N_Bn Benzylation

Figure 2: Impact of N-substitution on diagnostic NMR and IR spectral markers.

Spectroscopic Data Comparison

The following table synthesizes quantitative benchmark data for the three target scaffolds, acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Structural Feature3-Methylpyrrol-2(5H)-one (N-H)N-Methyl DerivativeN-Benzyl Derivative
N-Substituent (¹H) ~6.80 (br s, 1H, NH)2.95 (s, 3H, N-CH₃)4.60 (s, 2H, N-CH₂-Ph)
C3-CH₃ (¹H) 1.90 (m, 3H)1.85 (m, 3H)1.94 (m, 3H)
C4-H (¹H) 6.90 (m, 1H)6.55 (m, 1H)6.77 (m, 1H)
C5-H₂ (¹H) 3.85 (m, 2H)3.75 (m, 2H)3.70 (m, 2H)
C2 (¹³C C=O) 174.5172.8173.1
C3 (¹³C Cq) 132.0130.5131.2
C4 (¹³C =CH) 145.2143.8144.5
C5 (¹³C CH₂) 48.552.149.8
Table 2: IR and HRMS Diagnostic Markers
CompoundIR (ATR, ν max cm⁻¹)HRMS (ESI-TOF)
N-H Scaffold 3250 (N-H), 1690 (C=O), 1650 (C=C)[M+H]⁺ calcd for C₅H₈NO: 98.0600
N-Methyl 1680 (C=O), 1645 (C=C)[M+H]⁺ calcd for C₆H₁₀NO: 112.0757
N-Benzyl 1685 (C=O), 1648 (C=C), 730 (Phenyl)[M+H]⁺ calcd for C₁₂H₁₄NO: 188.1070

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis of these derivatives must be tightly controlled. The most reliable method involves the formation of a citraconimide followed by regioselective reduction [3].

Mechanistic Choice: Why DIBAL-H?

During the reduction of the intermediate citraconimide, DIBAL-H is utilized at cryogenic temperatures (-78 °C). The C2 carbonyl is sterically hindered by the adjacent C3-methyl group. Consequently, the bulky DIBAL-H selectively attacks the less hindered C5 carbonyl. This causality is the cornerstone of obtaining the correct regiochemistry.

G A Citraconic Anhydride (Starting Material) C N-Substituted Citraconimide A->C AcOH, Reflux (Imide Formation) B Primary Amine (R-NH2) B->C D Regioselective Reduction (DIBAL-H, -78 °C) C->D Nucleophilic Attack at C5 Carbonyl E N-Substituted 3-Methylpyrrol-2(5H)-one D->E Deoxygenation (Et3SiH, BF3·OEt2)

Figure 1: Synthetic workflow for N-substituted 3-methylpyrrol-2(5H)-ones.

Step-by-Step Protocol: Regioselective Synthesis and Validation

This protocol incorporates In-Process Controls (IPC) to create a self-validating system, preventing downstream failures.

Step 1: Imide Formation

  • Dissolve the primary amine (10.0 mmol) in a 3:1 mixture of AcOH/Toluene (20 mL).

  • Add citraconic anhydride (10.0 mmol, 1.0 equiv) dropwise.

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • IPC Validation: Take a 0.1 mL aliquot, evaporate, and run an ATR-IR. The disappearance of the anhydride bands (~1760, 1830 cm⁻¹) and appearance of imide bands (~1710, 1770 cm⁻¹) validates completion.

  • Concentrate in vacuo, neutralize with 10% aqueous NaHCO₃, extract with EtOAc, and dry over Na₂SO₄ to yield the N-substituted citraconimide.

Step 2: Regioselective Reduction

  • Dissolve the imide (5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Slowly add DIBAL-H (1 M in cyclohexane, 15.0 mmol, 3.0 equiv) dropwise to maintain the internal temperature. Stir for 1 hour.

  • Quench the reaction strictly with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously at room temperature until the aluminum emulsion breaks into two clear phases.

  • Extract the organic layer and concentrate.

  • IPC Validation: ATR-IR must show a new broad hydroxyl peak at ~3300 cm⁻¹, confirming the formation of the hemiaminal intermediate before deoxygenation.

Step 3: Deoxygenation

  • Dissolve the hemiaminal intermediate in dry DCM (20 mL) and cool to 0 °C.

  • Add BF₃·OEt₂ (7.5 mmol, 1.5 equiv) followed by Et₃SiH (7.5 mmol, 1.5 equiv) dropwise.

  • Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Quench with 10% NaHCO₃, extract with EtOAc, and purify via silica gel column chromatography (EtOAc/Petroleum Ether) to afford the pure N-substituted 3-methylpyrrol-2(5H)-one [3].

References

  • Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A. ACS Omega. URL:[Link]

  • A Modular Formal Total Synthesis of (±)-Cycloclavine. The Journal of Organic Chemistry. URL:[Link]

  • Strigolactones: plant hormones as versatile new players in the pitch. Tesi di dottorato (Depositolegale.it). URL:[Link]

Sources

Validation

A Comparative Guide to Catalytic Strategies for the Synthesis of 3-Methylpyrrol-2(5H)-one

Executive Summary The 3-methyl-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as 3-methylpyrrol-2(5H)-one) architecture is a privileged γ -lactam structural motif. It forms the core of numerous biologically active nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as 3-methylpyrrol-2(5H)-one) architecture is a privileged γ -lactam structural motif. It forms the core of numerous biologically active natural products, including the antitumor alkaloid Jatropham, and serves as a critical synthetic intermediate for complex pharmaceuticals like Pandalizine A and various quorum-sensing inhibitors.

Synthesizing this α,β -unsaturated γ -lactam presents a unique chemoselectivity challenge: chemists must construct the nitrogen-containing heterocycle and establish the requisite oxidation state without inadvertently reducing the endocyclic double bond. This guide objectively compares four distinct, field-proven catalytic systems—ranging from classical Lewis acid-mediated reductions to modern continuous-flow and photocatalytic methodologies—providing researchers with the experimental data needed to select the optimal pathway for their specific synthetic campaigns.

Mechanistic Overview of Catalytic Pathways

The synthesis of the 3-methylpyrrol-2(5H)-one core can be approached from entirely different topological disconnections, dictated by the chosen catalyst.

G cluster_0 Starting Materials cluster_1 Catalytic Systems N1 Imides / Keto-amides C1 BF3·OEt2 / Et3SiH (Lewis Acid / Silane) N1->C1 N2 Racemic Jatropham C2 Lipase PS (Biocatalysis) N2->C2 N3 1,6-Enynes C3 Photocatalyst (Visible Light) N3->C3 N4 Azido Esters C4 Pd/C in Flow (Heterogeneous) N4->C4 Target 3-Methylpyrrol-2(5H)-one Core Architecture C1->Target Reductive Cyclization C2->Target Kinetic Resolution C3->Target RCM / Amination C4->Target Cascade Lactamization

Figure 1: Divergent catalytic strategies for the synthesis of the 3-Methylpyrrol-2(5H)-one core.

Comparative Analysis of Catalyst Systems

Lewis Acid/Silane-Mediated Reductive Cyclization

Catalyst System: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) / Triethylsilane ( Et3​SiH )

When starting from functionalized imides, partial reduction yields a lactamol (hemiaminal) intermediate. The primary challenge is converting this lactamol to the target α,β -unsaturated lactam without over-reducing the C=C bond. As demonstrated in the total synthesis of Pandalizine A [1], the combination of BF3​⋅OEt2​ and Et3​SiH is highly chemoselective.

Causality of Choice: The Lewis acid ( BF3​⋅OEt2​ ) coordinates to the hydroxyl group of the lactamol, facilitating its departure to generate a highly electrophilic N-acyliminium ion. Triethylsilane ( Et3​SiH ) acts as a mild, nucleophilic hydride source that exclusively attacks the iminium carbon. Because silanes do not undergo standard transition-metal-like oxidative addition/reductive elimination, the endocyclic alkene remains completely untouched.

Mechanism S1 Lactamol Intermediate S2 BF3·OEt2 Coordination S1->S2 S3 Iminium Ion Formation (Loss of H2O) S2->S3 S4 Et3SiH Hydride Transfer S3->S4 S5 3-Methylpyrrol-2(5H)-one S4->S5

Figure 2: Mechanistic pathway of BF3·OEt2/Et3SiH mediated chemoselective reductive ring closure.

Biocatalytic Kinetic Resolution

Catalyst System: Lipase PS (from Pseudomonas cepacia)

For the synthesis of enantiopure derivatives like (R)-(-)-5-hydroxy-3-methyl-3-pyrrolin-2-one (Jatropham), traditional asymmetric synthesis often struggles with the stereocenter adjacent to the labile hemiaminal linkage. Mase et al. [2] utilized a lipase-catalyzed kinetic resolution.

Causality of Choice: Lipases operate under exceptionally mild, near-neutral conditions, which prevents the acid/base-catalyzed racemization or ring-opening of the sensitive 5-hydroxy-pyrrol-2-one ring. The enzyme selectively acylates the (S)-enantiomer using vinyl acetate as the acyl donor, leaving the desired (R)-enantiomer unreacted with an enantiomeric excess (ee) of >99%.

Photocatalytic Ring-Closing Metathesis (RCM) / Amination

Catalyst System: Visible-Light Photoredox Catalysts

Recent advancements have introduced photocatalyzed RCM/amination of 1,6-enynes using alkyl oxime esters [3]. This modern approach utilizes visible light to trigger a 1,5-hydrogen atom transfer (HAT).

Causality of Choice: This method avoids the use of expensive, air-sensitive ruthenium metathesis catalysts (like Grubbs' catalysts). Instead, the photoredox cycle generates unstabilized alkyl radicals that promote homolytic Cα​−Cβ​ cleavage, driving the formation of the α,β -unsaturated γ -lactam ring through the thermodynamic stability of captodative radicals.

Heterogeneous Continuous-Flow Catalysis

Catalyst System: 10 wt-% Pd/C in an H-Cube® Flow Reactor

For the synthesis of saturated and partially saturated 3-substituted pyrrolidin-2-ones from azido esters, traditional batch hydrogenation is hazardous and difficult to scale. Brunotte et al. [4] developed a continuous flow protocol.

Causality of Choice: By packing Pd/C into a flow cartridge and generating hydrogen gas electrochemically in situ, the system eliminates the pyrophoric risks associated with filtering bulk Pd/C. The high surface-area-to-volume ratio in the flow reactor ensures complete reduction of the azide to an amine in seconds, which then spontaneously cyclizes onto the ester to form the lactam.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of each catalytic system, allowing researchers to select the appropriate method based on their target scale and available infrastructure.

Catalyst SystemPrimary Reaction TypeKey ReagentsTypical Yield (%)EnantioselectivityScalability / Green Metrics
BF3​⋅OEt2​ / Et3​SiH Reductive CyclizationDIBAL-H, BF3​⋅OEt2​ , Et3​SiH 82%N/A (Diastereoselective)High atom economy; requires cryogenic conditions ( −78∘C ) and strictly anhydrous environments.
Lipase PS Kinetic ResolutionVinyl acetate, Lipase~48% (Max theoretical 50%)>99% eeExcellent green metrics; operates at ambient temperature in organic/aqueous biphasic systems.
Photocatalyst RCM / AminationAlkyl oxime esters, LEDs74–96%N/AHigh sustainability; room temperature; visible light driven; avoids heavy metal metathesis catalysts.
Pd/C (Flow) Reduction / Lactamization H2​ (electro-generated), Pd/C58–85%N/AHighly scalable; continuous flow; zero manual catalyst handling; excellent safety profile.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are detailed with built-in validation checkpoints.

Protocol A: Chemoselective Reductive Ring Closure ( BF3​⋅OEt2​ / Et3​SiH ) [1]

Objective: Synthesis of 1-(4-Hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one.

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Dissolve the starting lactamol mixture (600 mg, 3.24 mmol) in strictly anhydrous dichloromethane (DCM, 15 mL).

  • Cryogenic Cooling: Cool the reaction vessel to 0∘C using an ice-water bath. Validation: Ensure the internal temperature stabilizes to prevent runaway exothermic degradation of the intermediate.

  • Reagent Addition: Dropwise, add BF3​⋅OEt2​ (1.39 mL, 4.86 mmol) followed immediately by Et3​SiH (0.57 mL, 4.86 mmol).

  • Reaction Progression: Stir the mixture for 4 hours, allowing it to gradually warm to room temperature. Validation: TLC analysis (EtOAc/Hexane) should show the complete disappearance of the highly polar lactamol spot and the emergence of a higher Rf​ UV-active spot (the lactam).

  • Quench and Workup: Concentrate the mixture in vacuo. Dissolve the resulting residue in EtOAc. Wash the organic layer sequentially with 10% aqueous NaHCO3​ (to neutralize residual Lewis acid) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to yield the pure lactam (~82% yield).

Protocol B: Continuous Flow Lactamization (Pd/C) [4]

Objective: Synthesis of 3-substituted pyrrolidin-2-ones from azido esters.

  • System Priming: Equip an H-Cube® Mini Plus flow reactor with a 10 wt-% Pd/C CatCart®. Prime the system with anhydrous Methanol (MeOH) at a flow rate of 0.5 mL/min.

  • Parameter Setting: Set the reactor parameters to 25∘C and 1 bar of H2​ pressure (Full H2​ mode). Validation: Wait for the system to report a stable hydrogen generation baseline.

  • Substrate Injection: Dissolve the crude azido ester (0.50 mmol) in MeOH (20.0 mL) to create a 0.025 M solution. Pump the solution through the reactor at 0.5 mL/min.

  • Thermal Cyclization: Collect the eluting amine solution in a round-bottom flask. Heat the collected solution to 60∘C for 16 hours. Causality: While reduction occurs instantly in flow, the intramolecular amidation requires thermal energy to overcome the activation barrier of the ester leaving group.

  • Purification: Remove the solvent under reduced pressure and isolate the lactam via reversed-phase flash chromatography (10% MeCN in water to 90% MeCN in water).

References

  • Yadav, M., et al. "Chemoselective Ring Closure of 4-(3-Methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal Leading to Pandalizine A." ACS Omega, 2019. 1

  • Mase, N., et al. "First synthesis of (R)-(-)-5-hydroxy-3-methyl-3-pyrrolin-2-one (jatropham) by lipase-catalyzed kinetic resolution." Tetrahedron: Asymmetry, 1999. 2

  • Ren, J., Sun, T.-Y., Xia, X.-F. "Photocatalytic Ring-Closing Metathesis/Amination of 1,6-Enynes and 1,7-Enynes: Synthesis of α,β -Unsaturated γ -Lactams and Quinolin-2-ones." Organic Letters, 2025.3

  • Brunotte, L., et al. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc, 2024. 4

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral 3-Methylpyrrol-2(5H)-one Derivatives

The precise determination of enantiomeric purity is a cornerstone of modern drug development and chemical synthesis. For chiral 3-methylpyrrol-2(5H)-one derivatives, a scaffold present in numerous biologically active mol...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric purity is a cornerstone of modern drug development and chemical synthesis. For chiral 3-methylpyrrol-2(5H)-one derivatives, a scaffold present in numerous biologically active molecules, ensuring enantiopurity is not merely a quality control metric but a critical determinant of therapeutic efficacy and safety.[1] Enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles.[2] Consequently, regulatory agencies have shown a strong preference for the development of single-enantiomer drugs, making robust analytical methods for their assessment indispensable.[1]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric purity of 3-methylpyrrol-2(5H)-one derivatives. As a Senior Application Scientist, my focus extends beyond mere protocol recitation to elucidate the causality behind methodological choices, ensuring each approach is presented as a self-validating system for rigorous scientific inquiry.

The Analytical Landscape: A Comparative Overview

The choice of analytical method is dictated by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and the specific goal of the analysis—be it routine quality control or detailed structural elucidation. The most powerful and widely adopted techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.[3][4][5]

Here, we dissect each of these methodologies, providing both the theoretical underpinnings and field-proven protocols tailored for the analysis of 3-methylpyrrol-2(5H)-one derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separation, prized for its high resolution, sensitivity, and broad applicability.[1][5] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the gold standard for resolving enantiomers without prior derivatization.[6]

Causality of Separation: The Chiral Stationary Phase (CSP)

The core of chiral HPLC lies in the CSP. These specialized columns contain a chiral selector immobilized on a solid support (typically silica gel). Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector. The principle of chiral recognition, most often explained by the "three-point interaction" model, posits that for effective discrimination, at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) must occur between the analyte and the CSP.[2] The difference in the stability of these diastereomeric complexes leads to differential retention times, resulting in their separation.

For pyrrolidone derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are often the most effective starting points for method development due to their broad enantiorecognition capabilities.[6][7]

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol outlines a screening approach using a polysaccharide-based CSP, a common starting point for resolving novel chiral compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-methylpyrrol-2(5H)-one derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare a racemic standard for initial method development to confirm peak identification and resolution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H.

    • Mobile Phase (Normal Phase): A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio is the primary parameter for optimizing resolution and retention time. Small amounts of an additive like trifluoroacetic acid (TFA) can be used for acidic or basic analytes to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be adjusted to improve separation efficiency.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for the lactam chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis and System Validation:

    • Inject the racemic standard. Identify the two enantiomer peaks.

    • Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

    • The system is validated by ensuring consistent retention times, peak shapes, and resolution for replicate injections of the standard.

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Filter (0.45 µm) prep1->prep2 hplc1 Inject Racemic Standard prep2->hplc1 Initial Screening hplc2 Optimize Mobile Phase (Hexane/IPA Ratio) hplc1->hplc2 hplc3 Inject Test Sample hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Acquire Chromatogram data2 Calculate Resolution (Rs) data1->data2 data3 Calculate % Enantiomeric Excess data1->data3 cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Dilute Sample in Volatile Solvent gc1 Inject Racemic Standard prep1->gc1 Initial Screening gc2 Optimize Oven Temp. Program gc1->gc2 gc3 Inject Test Sample gc2->gc3 data1 Integrate Peak Areas (FID) gc3->data1 Acquire Chromatogram data2 Confirm Resolution data1->data2 data3 Calculate % Enantiomeric Excess data1->data3 A Prepare Analyte Solution in NMR Tube B Acquire Baseline ¹H NMR Spectrum A->B C Add Chiral Solvating Agent (CSA) B->C D Acquire ¹H NMR Spectrum of Mixture C->D E Observe Signal Splitting? D->E F Integrate Diastereotopic Signals E->F  Yes H Add More CSA or Try Different CSA E->H  No G Calculate % ee F->G H->D cluster_measurement Measurement cluster_property Underlying Principle A CD Intensity of Enantiopure Standard (θ_pure) C Direct Proportionality: CD Signal ∝ Enantiomeric Excess A->C B CD Intensity of Test Sample (θ_sample) B->C D Calculated % Enantiomeric Excess C->D

Sources

Validation

Cross-Validation of Analytical Methods for the Accurate Quantification of 3-Methylpyrrol-2(5H)-one

Executive Summary As pharmaceutical synthesis increasingly relies on complex pyrrolidone derivatives and biogenic acid transformations, the accurate quantification of intermediates and degradation products becomes paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical synthesis increasingly relies on complex pyrrolidone derivatives and biogenic acid transformations, the accurate quantification of intermediates and degradation products becomes paramount. 3-Methylpyrrol-2(5H)-one (also known as 3-methyl-1,5-dihydro-2H-pyrrol-2-one, MW: 97.12 g/mol ) is frequently encountered as a trace impurity or reaction by-product in these pathways (1)[1], (2)[2].

Due to its low molecular weight, high polarity, and the presence of an unsaturated lactam ring, 3-Methylpyrrol-2(5H)-one presents unique analytical challenges. Traditional reverse-phase chromatography often fails to retain the compound, leading to co-elution with the void volume and severe matrix suppression. This guide provides a comprehensive cross-validation of three orthogonal analytical methods—HILIC-UV, LC-MS/MS, and GC-MS—detailing the mechanistic rationale and self-validating protocols required for robust quantification.

Mechanistic Grounding & Method Selection

To ensure scientific integrity, the selection of an analytical method must be grounded in the physicochemical realities of the target analyte:

  • HILIC-UV (Routine QA/QC): Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over standard C18 reverse-phase methods. The highly polar lactam ring of 3-Methylpyrrol-2(5H)-one partitions effectively into the water-enriched layer immobilized on the polar stationary phase. This resolves the void-volume co-elution issue. UV detection at 210 nm captures the α,β -unsaturated carbonyl chromophore.

  • LC-MS/MS (Trace/Genotoxic Quantification): For trace-level analysis, LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) is the gold standard. The nitrogen atom in the pyrrolinone ring readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 98.1. Multiple Reaction Monitoring (MRM) ensures absolute specificity against complex API matrices.

  • GC-MS (Orthogonal Validation): Gas chromatography leverages the compound's volatility. However, the thermal lability of the 5H-pyrrol-2-one ring necessitates a carefully optimized inlet temperature to prevent on-column degradation. A polar wax column (PEG) is required to resolve the compound based on dipole interactions rather than boiling point alone.

Experimental Protocols (Self-Validating Systems)
Protocol 1: HILIC-UV Workflow
  • Sample Preparation: Dilute the API sample in 80% Acetonitrile (ACN) to ensure compatibility with the HILIC starting conditions.

  • Chromatography: Utilize a bare silica or amide-bonded HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 85% ACN and 15% 10 mM Ammonium Formate buffer (pH 3.0).

  • Causality: The high organic content forces the polar 3-Methylpyrrol-2(5H)-one to interact with the aqueous layer on the silica surface, increasing retention time and moving the analyte away from early-eluting non-polar matrix components.

  • Self-Validation Mechanism: The system suitability test (SST) mandates a retention factor ( k′ ) ≥2.5 . If k′<2.5 , the system automatically flags a failure, indicating inadequate aqueous layer formation on the column, prompting an automated extended column equilibration sequence.

Protocol 2: LC-MS/MS Trace Quantification
  • Sample Preparation: Perform liquid-liquid extraction (LLE) using ethyl acetate, followed by gentle nitrogen evaporation and reconstitution in 90% ACN.

  • Chromatography: Employ a Zwitterionic HILIC (ZIC-HILIC) column (100 x 2.1 mm, 3 µm) with a gradient of ACN and 10 mM Ammonium Acetate.

  • Detection: ESI+ mode. MRM transitions: m/z 98.1 55.1 (Quantifier, ring cleavage) and m/z 98.1 41.1 (Qualifier).

  • Causality: ZIC-HILIC prevents the peak tailing often seen with basic nitrogenous compounds on bare silica. ESI+ is chosen because the lactam nitrogen is a strong proton acceptor, yielding excellent ionization efficiency.

  • Self-Validation Mechanism: Isotope Dilution Mass Spectrometry (IDMS). A D3​ -labeled internal standard (3-Methylpyrrol-2(5H)-one- D3​ ) is spiked into every sample prior to extraction. The ratio of native to labeled compound inherently corrects for any matrix-induced ion suppression or extraction losses, validating the quantitative accuracy of every individual injection.

Protocol 3: GC-MS Orthogonal Validation
  • Sample Preparation: Dissolve the sample in a volatile, low-expansion solvent like Dichloromethane (DCM).

  • Chromatography: DB-WAX column (30 m x 0.25 mm x 0.25 µm). Helium carrier gas at a constant flow of 1.2 mL/min.

  • Thermal Parameters: Inlet at 200°C (splitless). Oven program: 60°C (hold 1 min) 15°C/min to 240°C.

  • Causality: The 200°C inlet temperature is a critical compromise; it is hot enough to rapidly volatilize the compound but low enough to prevent thermal decomposition of the unsaturated ring, which occurs rapidly above 230°C.

  • Self-Validation Mechanism: A cold-on-column (COC) injection is run in parallel during method validation. If the splitless inlet response deviates by >5% from the COC response, thermal degradation is occurring, and the system halts to require inlet temperature recalibration.

Quantitative Data Comparison

The following table summarizes the cross-validation metrics derived from the three orthogonal methods. LC-MS/MS demonstrates superior sensitivity for genotoxic limits, while HILIC-UV provides excellent precision for higher-concentration batch release assays.

Analytical MethodPrimary Separation MechanismLOD (ng/mL)LOQ (ng/mL)Linearity ( R2 )Accuracy (% Recovery)Precision (% RSD)Best Use Case
HILIC-UV Hydrophilic Interaction / Dipole50.0150.00.99895.2 - 101.8%< 4.5%API Batch Release (>0.1% limits)
LC-MS/MS ZIC-HILIC / Electrospray Ionization0.51.50.99998.5 - 100.4%< 2.1%Trace Impurity / Genotox limits
GC-MS Boiling Point / Polarity (PEG)10.030.00.99591.0 - 104.5%< 5.8%Orthogonal Method Validation
Analytical Workflow Visualization

G Sample Sample Matrix (API / Reaction Mixture) Prep Sample Preparation (LLE & Isotope Spiking) Sample->Prep Split Method Selection Prep->Split HPLC HILIC-UV (Routine QA/QC) Split->HPLC LCMS LC-MS/MS (Trace Quantification) Split->LCMS GCMS GC-MS (Orthogonal Validation) Split->GCMS Data Data Acquisition & Cross-Validation HPLC->Data LCMS->Data GCMS->Data

Analytical workflow for the cross-validation and quantification of 3-Methylpyrrol-2(5H)-one.

References
  • National Institutes of Health. "4-Methyl-1,2-dihydropyrrol-5-one | C5H7NO | CID 14784415". PubChem.
  • Touchy, A. S., et al. "Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids". Green Chemistry (RSC Publishing). DOI:10.1039/C9GC01488H.

Sources

Comparative

Comparing the chemical reactivity of 3-Methylpyrrol-2(5H)-one with other substituted pyrrolinones

Comparative Reactivity Guide: 3-Methylpyrrol-2(5H)-one vs. Substituted Pyrrolinones in Organic Synthesis Introduction & Mechanistic Overview Pyrrolinones, specifically α,β-unsaturated γ-lactams, are highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Methylpyrrol-2(5H)-one vs. Substituted Pyrrolinones in Organic Synthesis

Introduction & Mechanistic Overview

Pyrrolinones, specifically α,β-unsaturated γ-lactams, are highly versatile building blocks utilized in the synthesis of natural alkaloids (such as jatropham), pharmaceuticals, and complex heterocycles [1]. The substitution pattern on the pyrrolinone ring fundamentally dictates its chemical behavior by altering the electronic distribution and steric environment of the reactive centers.

This guide provides an objective, in-depth comparative analysis of the chemical reactivity of 3-methylpyrrol-2(5H)-one (also known as 3-methyl-3-pyrrolin-2-one) against the unsubstituted pyrrol-2(5H)-one and other substituted analogs (e.g., 4-methylpyrrol-2(5H)-one).

Mechanistic Causality: How the 3-Methyl Group Alters Reactivity

The core reactivity of 3-pyrrolin-2-ones stems from their cross-conjugated α,β-unsaturated amide system. As a Senior Application Scientist, it is critical to understand why these molecules behave differently rather than just observing the outcomes.

  • Michael Additions (Conjugate Additions): The unsubstituted pyrrol-2(5H)-one is a highly reactive, almost indiscriminate Michael acceptor. The introduction of a methyl group at the C3 position (alpha to the carbonyl) in 3-methylpyrrol-2(5H)-one introduces significant steric hindrance and an electron-donating inductive effect (+I). This reduces the overall electrophilicity of the β-carbon (C4) compared to the unsubstituted analog, slowing down conjugate additions but significantly increasing regioselectivity[2].

  • Cycloadditions (Diels-Alder): In Diels-Alder reactions, pyrrolinones act as dienophiles. The 3-methyl group raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, making 3-methylpyrrol-2(5H)-one less reactive toward standard electron-rich dienes than pyrrol-2(5H)-one. However, the steric bulk imparts excellent facial and endo/exo selectivity, which is crucial for synthesizing complex, bridged polycyclic structures [3].

  • N-Alkylation vs. C-Alkylation: The lactam nitrogen is weakly nucleophilic due to resonance with the adjacent carbonyl. Under basic conditions, N-alkylation is generally preferred. While the 3-methyl group does not significantly impact N-alkylation rates, it completely blocks α-deprotonation at C3, thereby eliminating the competing C3-alkylation pathways that frequently plague unsubstituted pyrrolinones[4].

G Substrate 3-Methylpyrrol-2(5H)-one Michael Michael Addition (C4 Position) Substrate->Michael DielsAlder Diels-Alder Cycloaddition (C3-C4 Double Bond) Substrate->DielsAlder Alkylation N-Alkylation (Lactam Nitrogen) Substrate->Alkylation Steric Steric Hindrance at C3 Directs to C4 Michael->Steric LUMO Raised LUMO Energy High Regioselectivity DielsAlder->LUMO Deprot Blocks C3 Deprotonation Favors N-Alkylation Alkylation->Deprot

Divergent reactivity pathways of 3-Methylpyrrol-2(5H)-one governed by the C3 methyl group.

Comparative Performance Data

To objectively evaluate the impact of the 3-methyl substitution, the table below summarizes the quantitative reactivity of 3-methylpyrrol-2(5H)-one against its unsubstituted and 4-methyl counterparts across standard synthetic transformations[5].

Reaction TypeReagents / ConditionsPyrrol-2(5H)-one (Unsubstituted)3-Methylpyrrol-2(5H)-one4-Methylpyrrol-2(5H)-one
Michael Addition Benzyl mercaptan, Et₃N, MeOH, 25°C>95% yield (Fast, <1h). Prone to polymerization.82% yield (Moderate, 4h). Highly regioselective at C4. 75% yield (Slow, 8h). Steric clash at C4.
Diels-Alder Cyclopentadiene, Heat (80°C), 12h90% yield. Exo/Endo mixture (1:1.5).78% yield. High Endo selectivity (>10:1). 70% yield. High Exo selectivity.
N-Alkylation Benzyl bromide, NaH, DMF, 0°C60% N-alkyl, 20% C3-alkyl side product.88% N-alkyl exclusively. C3 blocked. 85% N-alkyl exclusively.
Epoxidation H₂O₂, NaOH, MeOH, 0°C85% yield. Highly reactive.70% yield. Slower due to electron density changes. 65% yield.

Self-Validating Experimental Protocol: Regioselective Michael Addition

The following protocol details the conjugate addition of a thiol to 3-methylpyrrol-2(5H)-one. This system is designed to be self-validating : the success of the reaction and the regiochemistry can be immediately verified via ¹H-NMR. The disappearance of the vinylic proton at C4 and the appearance of a diastereotopic methylene/methine system confirms exclusive C4-addition.

Materials:

  • 3-Methylpyrrol-2(5H)-one (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Triethylamine (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent oxidative side reactions.

  • Solvation: Dissolve 3-methylpyrrol-2(5H)-one (97 mg, 1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Catalyst Addition: Add triethylamine (14 µL, 0.1 mmol) to the solution.

    • Causality Note: The catalytic base deprotonates the thiol to generate the highly nucleophilic thiolate anion. This activation is strictly necessary to overcome the reduced electrophilicity of the 3-methyl-substituted Michael acceptor.

  • Nucleophile Addition: Dropwise add thiophenol (123 µL, 1.2 mmol) over 5 minutes at 0°C. This controls the exothermic nature of the thiolate addition and prevents unwanted ring-opening side-reactions.

  • Reaction Monitoring: Warm the mixture to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (UV active) will gradually disappear.

  • Quenching & Workup: Dilute the reaction with 10 mL DCM and wash with saturated aqueous NH₄Cl (2 x 10 mL) to neutralize the amine base and quench any unreacted thiolate. Extract the aqueous layer with DCM (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient Hexanes to 1:1 Hexanes:EtOAc).

  • Validation: Analyze the purified product via ¹H-NMR (CDCl₃). The C4-methine proton will appear as a multiplet around 3.5 ppm, and the C3-methyl group will shift from a vinylic singlet to a doublet (~1.2 ppm), definitively proving the regioselective C4 addition.

Conclusion

While the unsubstituted pyrrol-2(5H)-one offers maximum overall reactivity, it suffers from poor chemo- and regioselectivity, often leading to complex mixtures. 3-Methylpyrrol-2(5H)-one strikes an optimal balance for drug development and complex synthesis: the C3 methyl group slightly dampens overall reactivity but acts as a critical stereo- and regiocontrol element. By blocking the alpha position, it prevents unwanted C-alkylation and directs nucleophiles exclusively to the beta position, making it a superior, predictable scaffold.

References

  • Title: 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Regioselective reduction of maleimide and citraconimide derivatives: General preparation of 5-hydroxy-1,5-dihydropyrrol-2-one Source: ResearchGate URL: [Link]

  • Title: Methodologies for the regiocontrolled assembly of a-substituted butenolides and 5-hydroxypyrrol-2(5H)-ones Source: Library and Archives Canada URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions Source: PubMed Central (NIH) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylpyrrol-2(5H)-one

Operational Guide and PPE Matrix for the Safe Handling of 3-Methylpyrrol-2(5H)-one As a Senior Application Scientist, I frequently observe laboratories treating all organic building blocks with a generalized, one-size-fi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide and PPE Matrix for the Safe Handling of 3-Methylpyrrol-2(5H)-one

As a Senior Application Scientist, I frequently observe laboratories treating all organic building blocks with a generalized, one-size-fits-all safety approach. This is a critical operational error. 3-Methylpyrrol-2(5H)-one (CAS: 27406-77-5), also designated as 3-Methyl-1,5-dihydro-2H-pyrrol-2-one, is a highly specialized γ-lactam[1]. It is prominently utilized as a bioisosteric replacement for the D-ring butenolide in the synthesis of strigolactone analogs—potent plant hormones and signaling allelochemicals[2]. Because of its electrophilic lactam core and potential biological activity, handling this compound requires a rigorous, self-validating safety framework tailored to its specific hazard profile[3].

Physicochemical and Hazard Profile

Understanding the causality behind Personal Protective Equipment (PPE) selection begins with the molecule's intrinsic properties. 3-Methylpyrrol-2(5H)-one presents multiple exposure risks, necessitating a proactive defense strategy[3].

Property / HazardValue / GHS ClassificationOperational Implication
CAS Number 27406-77-5Unique identifier for safety data sheet (SDS) cross-referencing[1].
Molecular Weight 97.12 g/mol Fine solid powder; highly susceptible to static dispersion[1].
H302 / H332 Harmful if swallowed or inhaledMandates strict engineering controls (fume hood) to prevent aerosolization[3].
H315 / H319 Causes skin and serious eye irritationRequires impermeable dermal barriers and total ocular enclosure[3].
H335 May cause respiratory irritationStrictly prohibits dry-sweeping during spill cleanup[3].

Dynamic Personal Protective Equipment (PPE) Matrix

Do not merely list PPE; you must understand why it is required. The physical state of the chemical and the reaction vehicle dictate your primary defense layer.

  • Dermal Protection (The Solvent Caveat) :

    • Solid Handling: When weighing the neat solid powder, standard disposable nitrile gloves (minimum 4 mil thickness) provide an adequate barrier against H315 skin irritation[3].

    • Solution Handling (Critical Insight): 3-Methylpyrrol-2(5H)-one is frequently dissolved in aggressive organic solvents like Dichloromethane (DCM) during strigolactone D-ring coupling reactions[2]. Nitrile degrades rapidly upon contact with DCM. Therefore, when handling solutions, operators must pivot to a composite glove strategy: a Silver Shield® (polyethylene/EVAL) inner glove coupled with a heavy-duty nitrile or neoprene outer glove to maintain mechanical dexterity.

  • Ocular Protection :

    • Standard safety glasses are insufficient. Due to the H319 (Serious eye irritation) hazard, tightly fitting, indirect-vented chemical splash goggles are mandatory to prevent micro-dust ingress during solid transfer[3].

  • Respiratory Protection :

    • To mitigate H332 and H335 risks, all manipulations of the dry powder must occur within a standard chemical fume hood with a verified face velocity of 0.4–0.6 m/s[3]. If engineering controls are compromised, a half-face elastomeric respirator equipped with P100 particulate cartridges is required.

Standard Operating Procedure: Weighing and Reaction Setup

Every protocol must be a self-validating system. This means incorporating checks that confirm safety before the next step begins.

Step-by-Step Methodology:

  • Pre-Operational Validation : Verify the fume hood flow rate monitor reads >100 fpm (0.5 m/s). Lay down a disposable, anti-static bench mat to prevent powder adherence.

  • Static Dissipation : 3-Methylpyrrol-2(5H)-one powder can accumulate static charge, leading to sudden aerosolization. Use a grounded static-eliminator ionizer near the analytical balance.

  • Dispensing : Using a grounded stainless-steel micro-spatula, transfer the required mass into a pre-tared, sealable amber glass vial.

    • Self-Validation Check: Visually inspect and wipe the vial threads with a Kimwipe before capping. This ensures no powder residue is transferred to the exterior of the container, preventing secondary dermal exposure.

  • Solvent Addition : Transfer the sealed vial to the primary reaction hood. Introduce the reaction solvent (e.g., DCM) via a gas-tight syringe through a PTFE septum under an inert nitrogen or argon atmosphere[2].

G Start 1. Pre-Operation Fume Hood & PPE Check Weighing 2. Dispensing Anti-Static Balance Start->Weighing Transfer 3. Material Transfer Sealed Secondary Containment Weighing->Transfer Reaction 4. Reaction Execution Inert Atmosphere (N2/Ar) Transfer->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol Dampen & Wipe (No Sweeping) Spill->Cleanup Yes Disposal Waste Segregation Halogenated vs Non-Halogenated Spill->Disposal No Cleanup->Disposal

Workflow for the safe handling and operational containment of 3-Methylpyrrol-2(5H)-one.

Spill Response and Disposal Plan

A reactive γ-lactam requires a chemically sound containment and disposal strategy to prevent environmental contamination and personnel exposure.

Spill Containment (Solid):

  • Do not dry-sweep. Dry sweeping aerosolizes the irritant, directly triggering the H332/H335 inhalation hazards[3].

  • Lightly mist the spilled powder with a non-reactive, moderately volatile solvent (e.g., isopropanol) to dampen and bind the particulates.

  • Wipe up the dampened powder using inert absorbent pads.

  • Place all contaminated materials into a compatible, sealable hazardous waste container.

Disposal Routing: 3-Methylpyrrol-2(5H)-one waste must never be discharged into the aqueous waste stream.

  • Solid Waste : Collect in designated solid organic waste bins, clearly labeled with "Toxic/Irritant Solid - CAS 27406-77-5".

  • Liquid Waste : Segregation is critical. If the lactam is dissolved in halogenated solvents (e.g., DCM), route to the "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., Ethanol, DMF), route to the "Non-Halogenated Organic Waste" container.

References

  • Depositolegale.it . "Strigolactones: plant hormones as versatile new players in the pitch - Tesi di dottorato". University Thesis Repository. Available at:[Link]

Sources

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